4-Methylglutamic acid
Description
2S,4R-4-Methylglutamate is a natural product found in Lathyrus japonicus with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-2-amino-4-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300044 | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77842-39-8, 14561-55-8, 31137-74-3 | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77842-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-L-glutamic acid, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031137743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-DL-glutamic acid, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077842398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-L-Glutamic acid, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ76GL74VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-methyl-DL-Glutamic acid, erythro- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8Q87JVZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylglutamic acid, a derivative of the excitatory neurotransmitter glutamic acid, exists as four distinct stereoisomers, each with unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of these isomers, with a particular focus on the potent kainate receptor agonist, (2S,4R)-4-Methylglutamic acid. This document consolidates key physicochemical data, details experimental protocols for synthesis and analysis, and visualizes relevant biological pathways and structural relationships to serve as a vital resource for researchers in neuroscience and drug development.
Introduction
This compound is a non-proteinogenic amino acid that has garnered significant interest in the field of neuroscience due to the distinct pharmacological profiles of its stereoisomers. The addition of a methyl group to the glutamate backbone at the 4-position introduces a second chiral center, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Among these, (2S,4R)-4-Methylglutamic acid has been identified as a highly potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] This selectivity makes it an invaluable tool for probing the physiological and pathological roles of kainate receptors. This guide aims to provide a detailed repository of the chemical properties, synthesis, and analysis of this compound stereoisomers.
Chemical and Physical Properties
The physicochemical properties of the this compound stereoisomers are crucial for their handling, formulation, and biological activity. The following tables summarize the key quantitative data available for these compounds.
| Property | (2S,4R)-4-Methylglutamic Acid | (2R,4S)-4-Methylglutamic Acid | (2S,4S)-4-Methylglutamic Acid | (2R,4R)-4-Methylglutamic Acid |
| Molecular Formula | C₆H₁₁NO₄[2] | C₆H₁₁NO₄ | C₆H₁₁NO₄ | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol [2] | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol |
| CAS Number | 31137-74-3[1] | 97550-64-6 | 6141-27-1[3] | 97550-63-5[4] |
| Melting Point | 178 °C[5] | No data available | 150-153 °C | No data available |
| pKa (Predicted) | 2.34 ± 0.21[5] | No data available | No data available | No data available |
| Solubility in Water | >10 mg/mL[5] | No data available | Soluble | No data available |
| Appearance | White solid[1] | No data available | White to Off-White Solid | No data available |
Note: Data for (2R,4S), (2S,4S), and (2R,4R) isomers are limited in publicly available literature.
Stereoisomers of this compound
The relationship between the four stereoisomers of this compound is depicted below. The (2S,4R) and (2R,4S) isomers are enantiomers of each other, as are the (2S,4S) and (2R,4R) isomers. The relationship between any other pair is diastereomeric.
Experimental Protocols
Synthesis of this compound Stereoisomers
The stereoselective synthesis of the four isomers of this compound is a significant challenge. Several strategies have been developed, often employing chiral starting materials or catalysts. A common precursor for the synthesis of these isomers is pyroglutamic acid.[6][7][8][9]
General Workflow for Stereoselective Synthesis:
Detailed Protocol for (2S,4R)-4-Methylglutamic Acid (Conceptual Outline):
-
Starting Material: L-pyroglutamic acid.
-
Step 1: Protection: The carboxylic acid and amine functionalities of L-pyroglutamic acid are protected. For example, the acid can be converted to a methyl or ethyl ester, and the amine can be protected with a Boc or Cbz group.
-
Step 2: Stereoselective Michael Addition: The protected pyroglutamate is then subjected to a stereoselective Michael addition with a methyl-containing nucleophile. The choice of chiral auxiliary or catalyst is critical to control the stereochemistry at the C4 position.
-
Step 3: Ring Opening: The pyroglutamate ring is opened via hydrolysis, typically under basic conditions, to yield the linear glutamic acid derivative.
-
Step 4: Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group, hydrogenolysis for Cbz and ester groups) to yield the final (2S,4R)-4-Methylglutamic acid.
-
Purification: Purification is typically achieved by ion-exchange chromatography or recrystallization. Chiral HPLC can be used to confirm the enantiomeric and diastereomeric purity.[10][11][12][13][14]
Analytical Methods
NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers.[15][16][17][18]
Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[19][20][21]
-
If the sample is not readily soluble, gentle warming or sonication may be applied.
-
Filter the solution to remove any particulate matter.[21]
-
Transfer the clear solution to a 5 mm NMR tube.
¹H and ¹³C NMR Experimental Parameters (General):
-
Spectrometer: 400 MHz or higher field strength.[8]
-
Solvent: D₂O or DMSO-d₆.
-
Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for DMSO-d₆.
-
Temperature: Room temperature.
-
¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~200 ppm, a larger number of scans will be required compared to ¹H NMR.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique for amino acids.[22][23][24][25][26]
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
LC-MS Protocol (General):
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic content is used to elute the analyte.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (+ESI).
-
Analysis Mode: Full scan to determine the parent ion mass (m/z 162.07 for [M+H]⁺) and tandem MS (MS/MS) to obtain fragmentation patterns. Common fragments for amino acids include the loss of water and the carboxyl group.[24]
-
Biological Activity and Signaling Pathway
(2S,4R)-4-Methylglutamic acid is a potent and selective agonist of kainate receptors.[1] Kainate receptors are ionotropic glutamate receptors that are involved in both excitatory and inhibitory neurotransmission.[27] They can signal through both ionotropic (direct ion channel gating) and metabotropic (G-protein coupled) pathways.[28][29]
Kainate Receptor Signaling Pathway:
Activation of the ionotropic pathway leads to the opening of the receptor's ion channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization.[27] The metabotropic signaling of kainate receptors is less well understood but is known to involve G-protein activation and downstream signaling cascades, such as the activation of phospholipase C (PLC).[5][29][30]
Conclusion
This compound and its stereoisomers represent a fascinating class of molecules with significant implications for neuroscience research. The high potency and selectivity of (2S,4R)-4-Methylglutamic acid for kainate receptors make it an indispensable pharmacological tool. This guide has provided a consolidated resource of the chemical properties, synthetic strategies, and analytical methods for this compound, which should aid researchers in their efforts to further elucidate the roles of kainate receptors in health and disease and to develop novel therapeutic agents targeting this important receptor system. Further research is warranted to fully characterize the properties and activities of the other stereoisomers.
References
- 1. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [chemicalbook.com]
- 2. 2S,4R-4-Methylglutamate | C6H11NO4 | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4S)-4-METHYLGLUTAMIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. shokubai.org [shokubai.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 14. lcms.cz [lcms.cz]
- 15. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. hmdb.ca [hmdb.ca]
- 18. hmdb.ca [hmdb.ca]
- 19. organomation.com [organomation.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 22. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Amino acids [medizin.uni-muenster.de]
- 25. researchgate.net [researchgate.net]
- 26. application.wiley-vch.de [application.wiley-vch.de]
- 27. Kainate receptor - Wikipedia [en.wikipedia.org]
- 28. Neurotransmitter Action: Ionotropic Receptors – Introduction to Neurobiology [pressbooks.uiowa.edu]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
4-Methylglutamic acid structure and stereoisomers
An In-depth Technical Guide to 4-Methylglutamic Acid: Structure, Stereoisomers, and Analysis
Abstract
This compound is a derivative of the excitatory neurotransmitter glutamic acid, notable for its stereoisomeric complexity and its utility as a selective ligand for glutamate receptors, particularly kainate receptors. This document provides a comprehensive technical overview of the structure of this compound, a detailed examination of its four stereoisomers, a summary of their physicochemical properties, and detailed experimental protocols for their synthesis, separation, and characterization. This guide is intended for researchers, scientists, and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.
Molecular Structure and Stereoisomerism
This compound is an amino dicarboxylic acid with the molecular formula C₆H₁₁NO₄.[1][2] Its structure is based on the glutamic acid scaffold, with an additional methyl group at the C4 position.[1] This substitution introduces a second chiral center into the molecule, in addition to the inherent chirality at the α-carbon (C2). Consequently, this compound can exist as four distinct stereoisomers, which can be grouped into two pairs of enantiomers.
The four stereoisomers are:
-
(2S,4S)-4-Methylglutamic acid
-
(2R,4R)-4-Methylglutamic acid
-
(2S,4R)-4-Methylglutamic acid
-
(2R,4S)-4-Methylglutamic acid
The (2S,4S) and (2R,4R) isomers are enantiomers of each other. Similarly, the (2S,4R) and (2R,4S) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other pair is diastereomeric. For instance, (2S,4S) and (2S,4R) are diastereomers. The biological activity of these isomers can vary significantly, with the (2S,4R) isomer being a particularly potent and selective agonist for kainate receptors.
Physicochemical and Spectroscopic Data
The distinct stereochemistry of each isomer influences its physical and chemical properties. While comprehensive data for all isomers is not always available in a single source, the following table summarizes key quantitative information gathered from various databases and publications.
| Property | (2S,4S) | (2R,4R) | (2S,4R) | (2R,4S) |
| Molecular Weight | 161.16 g/mol [2] | 161.16 g/mol | 161.16 g/mol [2] | 161.16 g/mol |
| IUPAC Name | (2S,4S)-2-amino-4-methylpentanedioic acid | (2R,4R)-2-amino-4-methylpentanedioic acid | (2S,4R)-2-amino-4-methylpentanedioic acid[2] | (2R,4S)-2-amino-4-methylpentanedioic acid |
| CAS Number | 31137-73-2 | 14561-56-9 | 31137-74-3 | 77842-38-7 |
| Optical Rotation [α]D | Not Available | Not Available | -16.0° (c=0.43, MeOH)[3] | Not Available |
| Biological Activity | Kainate Receptor Agonist | Not well characterized | Potent, selective Kainate Receptor Agonist | Not well characterized |
Note: Data availability is limited for some isomers. Molecular weight is consistent across all stereoisomers.
Experimental Protocols
The synthesis and separation of individual stereoisomers are crucial for pharmacological studies. Below are detailed methodologies for synthesis, chiral separation, and characterization.
Synthesis of Stereoisomers
The synthesis of the four stereoisomers of this compound can be achieved through stereoselective routes starting from chiral precursors. For example, the (2S,4S) and (2R,4R) isomers can be synthesized from protected L- and D-glutamate derivatives, respectively, while the (2S,4R) and (2R,4S) isomers can be prepared from protected (S)- and (R)-pyroglutamates.[4]
Example Protocol: Synthesis of (2S,4S) and (2R,4R) isomers from Glutamate[4]
-
Protection: L-glutamic acid or D-glutamic acid is first protected to form a di-tert-butyl (N-tert-butoxycarbonyl)-glutamate derivative. This protects the amine and carboxylic acid groups.
-
Alkylation: The protected glutamate is treated with a strong base (e.g., lithium diisopropylamide, LDA) at a low temperature (e.g., -78 °C) to form an enolate. This is followed by alkylation with an appropriate electrophile (e.g., methyl iodide) to introduce the methyl group at the C4 position. The stereoselectivity of this step is critical.
-
Deprotection: The protecting groups (Boc and tert-butyl esters) are removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final this compound stereoisomer.
-
Purification: The final product is purified, typically by ion-exchange chromatography or recrystallization.
Chiral Separation and Analysis
Due to the challenges in achieving perfect stereoselectivity in synthesis, a mixture of diastereomers is often produced. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating all four stereoisomers.
Protocol: Chiral HPLC for Separation of Four FSPG Stereoisomers (Analogous to this compound)[3][4]
-
Column: A chiral stationary phase is required. A Chirex 3126 column (30 x 4.6 mm, 5 µm) has been shown to be effective.[3][4]
-
Mobile Phase: A mixture of an organic solvent and an aqueous solution of a chiral selector is used. A typical mobile phase is a gradient of acetonitrile (MeCN) in an aqueous copper (II) sulfate (CuSO₄) solution (e.g., 2 mM).
-
Flow Rate: A standard flow rate, for example, 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-220 nm.[4]
-
Elution Order: With this type of system, the four isomers can be resolved into distinct peaks, allowing for their individual quantification and collection. The specific elution order depends on the exact conditions but has been reported as (2R,4S), (2S,4S), (2R,4R), and (2S,4R).[3][4]
Structural Characterization
Once isolated, the structure and stereochemistry of each isomer must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity.[1] The chemical shifts and coupling constants can provide clues about the relative stereochemistry (i.e., distinguishing erythro from threo isomers). Spectroscopic data for analogous compounds can be found in the literature.[3][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.[1]
-
X-ray Crystallography: This is the most definitive method for determining the three-dimensional atomic structure and the absolute stereochemistry of a molecule in the solid state.[6][7] The process involves growing a high-quality single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[6][7] This provides unambiguous proof of the spatial arrangement of atoms.
Conclusion
This compound is a valuable chemical tool for neuroscience research, primarily due to the distinct pharmacological profiles of its four stereoisomers. The ability to synthesize, separate, and characterize these isomers is essential for developing selective probes for glutamate receptor subtypes and for potential therapeutic applications. The protocols and data presented in this guide offer a technical foundation for researchers working with this complex and important molecule. The use of stereoselective synthesis combined with robust analytical techniques like chiral HPLC is paramount to obtaining stereochemically pure isomers for rigorous scientific investigation.
References
- 1. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2S,4R-4-Methylglutamate | C6H11NO4 | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 4-Methylglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylglutamic acid, a derivative of the ubiquitous neurotransmitter glutamic acid, has emerged as a significant molecule in neuroscience research. This technical guide provides a comprehensive overview of its biological roles, focusing on its interactions with key proteins in the central nervous system. This document details its function as a potent and selective agonist for kainate receptors and its inhibitory activity on excitatory amino acid transporters (EAATs). Included are quantitative data on its binding affinities, detailed experimental protocols for its study, and diagrams of relevant biological pathways to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Introduction
This compound is a naturally occurring amino acid found in certain plants, such as Lathyrus japonicus, and is also involved in the metabolism of some microorganisms.[1] Its structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, has led to investigations into its pharmacological properties. The stereoisomer (2S,4R)-4-methylglutamic acid, also known as SYM 2081, has been identified as a particularly potent and selective ligand for kainate receptors, a subtype of ionotropic glutamate receptors.[2] Furthermore, it exhibits inhibitory effects on excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis. This dual activity makes this compound a valuable tool for dissecting the complex roles of glutamatergic signaling in health and disease.
Biochemical Properties and Interactions
The biological effects of this compound are primarily mediated through its interactions with kainate receptors and excitatory amino acid transporters.
Interaction with Kainate Receptors
(2S,4R)-4-methylglutamic acid (SYM 2081) is a high-affinity agonist for kainate receptors.[2] Its potency is comparable to that of the endogenous ligand, kainic acid.[2]
Table 1: Binding Affinities of (2S,4R)-4-Methylglutamic Acid for Kainate Receptors
| Receptor Type | Preparation | Assay | Parameter | Value | Reference |
| Kainate Receptor | Rat Forebrain (wild-type) | [³H]kainic acid binding inhibition | IC₅₀ | ~32 nM | [1][2] |
| GluK2 (formerly GluR6) | Recombinant (HEK 293 cells) | [³H]kainic acid binding inhibition | IC₅₀ | ~19 nM | [1][2] |
| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | K_d1 | 3.67 ± 0.50 nM | [3] |
| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | B_max1 | 0.54 ± 0.03 pmol/mg protein | [3] |
| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | K_d2 | 281.66 ± 12.33 nM | [3] |
| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | B_max2 | 1.77 ± 0.09 pmol/mg protein | [3] |
Selectivity for Kainate Receptors
(2S,4R)-4-methylglutamic acid demonstrates significant selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.
Table 2: Selectivity Profile of (2S,4R)-4-Methylglutamic Acid
| Receptor Type | Preparation | Assay | Potency relative to Kainate Receptors | Reference |
| AMPA Receptor | Rat Forebrain (wild-type) | Radioligand binding inhibition | ~800-fold less potent | [1][2] |
| NMDA Receptor | Rat Forebrain (wild-type) | Radioligand binding inhibition | ~200-fold less potent | [1][2] |
Interaction with Excitatory Amino Acid Transporters (EAATs)
This compound also interacts with excitatory amino acid transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. It acts as a competitive substrate for EAAT1 and a low-affinity binder and inhibitor of EAAT1 and EAAT2.[4]
Table 3: Interaction of (2S,4R)-4-Methylglutamic Acid with EAATs
| Transporter | Interaction Type | Parameter | Value | Reference |
| EAAT1 | Competitive Substrate | K_m | 54 µM | [4] |
| EAAT1 & EAAT2 | Low-affinity binding | K_d | ~6.0 µM | [4] |
Note: A specific IC₅₀ value for the inhibition of EAAT2 by (2S,4R)-4-methylglutamic acid is not consistently reported in the literature, though it is characterized as a poorly transportable inhibitor.
Biological Pathways
Biosynthesis
In plants such as peanuts, this compound is synthesized from the branched-chain amino acid leucine. While the exact enzymatic cascade in plants is not fully elucidated, a plausible pathway can be inferred from the known leucine biosynthesis pathway.
In some microorganisms, this compound is an intermediate in methane metabolism, produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase.
Signaling Pathway
As a kainate receptor agonist, (2S,4R)-4-methylglutamic acid activates these ionotropic receptors, leading to the influx of cations such as Na⁺ and Ca²⁺, which in turn modulates neuronal excitability. Kainate receptors can also signal through metabotropic pathways involving G-proteins.[5]
Experimental Protocols
Radioligand Binding Assay for Kainate Receptors
This protocol is adapted from standard methods for competitive radioligand binding assays.
Objective: To determine the binding affinity (Kᵢ) of this compound for kainate receptors.
Materials:
-
Synaptic membrane preparation from a brain region rich in kainate receptors (e.g., hippocampus or cortex) or cells expressing recombinant kainate receptors.
-
[³H]-(2S,4R)-4-methylglutamic acid or [³H]kainic acid (Radioligand).
-
Unlabeled (2S,4R)-4-methylglutamic acid (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration close to its K_d), and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled kainic acid (e.g., 100 µM).
-
Competition: Membrane preparation, radioligand, and varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Glutamate Uptake Assay for EAAT Inhibition
This protocol is a general guide for measuring the inhibition of glutamate uptake by EAATs.
Objective: To determine the IC₅₀ of this compound for the inhibition of EAAT2.
Materials:
-
HEK 293 cells stably expressing human EAAT2.
-
[³H]-L-glutamic acid or [³H]-D-aspartate (as a non-metabolizable substrate).
-
Unlabeled this compound.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate EAAT2-expressing HEK 293 cells in 24-well plates and grow to confluency.
-
Assay Initiation: Wash the cells with uptake buffer. Pre-incubate the cells for a short period (e.g., 10 minutes) with varying concentrations of this compound or vehicle.
-
Uptake: Add the radiolabeled substrate ([³H]-glutamate or [³H]-aspartate) to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Plot the percentage of uptake inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in tissues.
Objective: To measure the concentration of this compound in a biological sample.
Materials:
-
Biological tissue (e.g., plant leaves, brain tissue).
-
Internal standard (e.g., deuterated this compound).
-
Extraction solvent (e.g., 80% methanol).
-
Homogenizer.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Accurately weigh the tissue sample.
-
Add a known amount of the internal standard.
-
Homogenize the tissue in the extraction solvent.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other matrix components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by comparing its peak area ratio to the standard curve.
-
Conclusion
This compound, particularly the (2S,4R)-isomer, is a valuable pharmacological tool for investigating the roles of kainate receptors and excitatory amino acid transporters in the central nervous system. Its high affinity and selectivity for kainate receptors make it an excellent probe for studying the physiological and pathological functions of this receptor subtype. Its inhibitory action on EAATs further highlights the intricate regulation of glutamate homeostasis. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments to further elucidate the biological significance of this compound and to explore its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to determine its precise physiological concentrations and to fully characterize its inhibitory profile against all EAAT subtypes.
References
- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylglutamic Acid: A Technical Guide for Researchers
Introduction
4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid.[1] As a glutamate analog, it has been instrumental in the study of glutamate receptors and transporters, demonstrating a range of activities that are highly dependent on its stereochemistry.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and the experimental protocols used to investigate its function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of glutamate derivatives in neuroscience and pharmacology.
Biochemical Profile and Receptor Interactions
The biological activity of this compound is critically dependent on its stereoisomerism. The four stereoisomers—(2S,4R), (2S,4S), (2R,4S), and (2R,4R)—exhibit distinct affinities and selectivities for various glutamate receptor subtypes.
The (2S,4R) stereoisomer of this compound is a particularly potent and selective agonist for kainate receptors.[4] It displays a high affinity for this receptor subtype, with an IC50 value of 35 nM for the inhibition of [3H]-kainate binding.[4] Its selectivity for kainate receptors over AMPA and NMDA receptors is significant, showing almost 3,000-fold and 200-fold selectivity, respectively.[4] At higher concentrations, this isomer also acts as an inhibitor of the excitatory amino acid transporter EAAT2.[4][5]
The (2S,4S) isomer, in contrast, shows selectivity for metabotropic glutamate receptors (mGluRs), specifically subtypes mGluR1α and mGluR2.[3][6] The distinct pharmacological profiles of these isomers underscore the precise structural requirements for ligand recognition at different glutamate receptors.[3]
Table 1: Receptor Binding Affinities of this compound Stereoisomers
| Stereoisomer | Receptor Subtype | Affinity (IC50) | Notes | Reference |
| (2S,4R)-4-Methylglutamic acid | Kainate | 35 nM | Potent and highly selective agonist. | [4] |
| (2S,4R)-4-Methylglutamic acid | AMPA | ~105 µM | ~3,000-fold lower affinity than for kainate receptors. | [4] |
| (2S,4R)-4-Methylglutamic acid | NMDA | ~7 µM | ~200-fold lower affinity than for kainate receptors. | [4] |
| (2S,4S)-Methylglutamic acid | mGluR1α | - | Selective agonist. | [3][6] |
| (2S,4S)-Methylglutamic acid | mGluR2 | - | Selective agonist. | [3][6] |
Synthesis of this compound Stereoisomers
The synthesis of the different stereoisomers of this compound can be achieved through various stereoselective routes. A common strategy for synthesizing the (2S,4S) and (2R,4R) isomers starts from protected L- and D-glutamate derivatives, respectively. The (2S,4R) and (2R,4S) isomers can be prepared from protected (S)- and (R)-pyroglutamates.[7]
General Workflow for Synthesis
Caption: General workflow for the synthesis of this compound stereoisomers.
Experimental Protocols
Protocol 1: Synthesis of (2S,4R)-4-Methylglutamic Acid
This protocol is a representative example for the synthesis of a specific stereoisomer. Modifications may be required based on the desired stereochemistry.
Materials:
-
Protected (S)-pyroglutamate derivative
-
Methylating agent (e.g., methyl iodide)
-
Strong base (e.g., lithium diisopropylamide)
-
Solvents (e.g., THF, diethyl ether)
-
Reagents for deprotection (e.g., HCl, TFA)
-
Chromatography supplies for purification
Procedure:
-
Protection: Protect the amino and carboxyl groups of (S)-pyroglutamic acid if not already protected.
-
Enolate Formation: Dissolve the protected pyroglutamate in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C. Add a strong, non-nucleophilic base (e.g., LDA) dropwise to form the enolate.
-
Methylation: Add the methylating agent (e.g., methyl iodide) to the reaction mixture and allow it to react, maintaining the low temperature. The methyl group will be introduced at the C4 position. The stereoselectivity of this step is crucial and depends on the protecting groups and reaction conditions.
-
Quenching and Workup: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).
-
Deprotection: Remove the protecting groups using appropriate conditions (e.g., acidic hydrolysis with HCl or treatment with trifluoroacetic acid).
-
Purification: Purify the final product using techniques such as ion-exchange chromatography or crystallization to obtain the desired (2S,4R)-4-methylglutamic acid.[7]
Protocol 2: Receptor Binding Assay
This protocol outlines a general procedure to determine the binding affinity of this compound stereoisomers to glutamate receptors.
Materials:
-
Cell membranes expressing the glutamate receptor of interest
-
Radiolabeled ligand (e.g., [3H]-kainate)
-
This compound stereoisomers (as cold ligands)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the target glutamate receptor.
-
Assay Setup: In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled this compound stereoisomer.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the this compound stereoisomer. Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.
Caption: Workflow for a competitive receptor binding assay.
Signaling Pathways
As an agonist at specific glutamate receptors, this compound can initiate downstream signaling cascades. For instance, activation of kainate receptors by (2S,4R)-4-methylglutamic acid can lead to the opening of ion channels, resulting in sodium influx and neuronal depolarization. Activation of metabotropic glutamate receptors by (2S,4S)-4-methylglutamic acid can trigger G-protein-mediated signaling pathways, leading to the modulation of intracellular second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP).
Caption: Simplified signaling pathways initiated by this compound.
Conclusion
This compound is a valuable chemical tool for dissecting the pharmacology of the glutamate system. Its stereoisomers provide a means to selectively probe different glutamate receptor subtypes, thereby advancing our understanding of their physiological and pathophysiological roles. The synthetic and analytical protocols provided in this guide offer a starting point for researchers to explore the potential of this and other glutamate derivatives in neuroscience research and drug discovery.
References
- 1. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. (2S,4S)-Methylglutamic acid | Tocris Bioscience [tocris.com]
- 7. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
Natural Sources of 4-Methylglutamic Acid: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the natural sources of 4-methylglutamic acid, a non-proteinogenic amino acid with significant pharmacological activity. The document details its presence in various organisms, presents available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates its key metabolic and signaling pathways.
Natural Occurrence of this compound
This compound and its derivatives have been identified in a limited number of plant species. The primary documented natural sources include:
-
Germinating Peanut Seedlings (Arachis hypogaea): Emerging seedlings of the peanut plant are a notable source of this compound and its related compound, 4-methyleneglutamic acid. During germination, there is an accumulation of these compounds, with 4-methyleneglutamic acid appearing slightly before this compound. While 4-methyleneglutamic acid is found in the leaves and stems of mature plants in variable amounts, its concentration remains relatively low in seedlings.
-
Lathyrus japonicus (Sea Pea): The stereoisomer (2S,4R)-4-methylglutamate has been reported in this coastal plant.
-
Tamarind (Tamarindus indica): The Food Database (FooDB) lists tamarind as a potential source of methylglutamic acid, although primary research detailing its concentration and isolation from this source is not extensively available in the reviewed literature.
Quantitative Data
Quantitative data for this compound in its natural sources is not widely available. The following table summarizes the available information on the concentration of glutamic acid in relevant matrices, which can serve as a contextual reference.
| Plant Source | Analyte | Concentration | Tissue/Sample Type | Reference |
| Arachis hypogaea (Peanut Grass) | Glutamic Acid | 0.31 µg/mg | Grass | [1] |
| Tamarindus indica (Tamarind) | Protein | 1.9% - 3.1% | Pulp | |
| Tamarindus indica (Tamarind) | Protein | 17.51% | Seed | [2] |
Note: The protein content in tamarind pulp and seed suggests the presence of its constituent amino acids, including glutamic acid, but does not provide direct quantification of free this compound.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant matrices. These protocols are synthesized from established methods for amino acid analysis in plant tissues.
Extraction of Free Amino Acids from Peanut Seedlings
This protocol is adapted from methods for the analysis of free amino acids in peanuts.[3][4]
Materials:
-
Germinating peanut seedlings
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Methanol:Chloroform:Water (60:25:15, v/v/v) extraction solvent
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or LC-MS grade solvents
Procedure:
-
Sample Collection and Preparation: Harvest fresh germinating peanut seedlings. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Extraction: Weigh approximately 1 gram of the powdered tissue into a centrifuge tube. Add 10 mL of the pre-chilled Methanol:Chloroform:Water extraction solvent.
-
Incubation: Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 30 minutes with occasional shaking.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.
Isolation and Purification of this compound by Preparative HPLC
This protocol outlines a general procedure for the isolation of glutamic acid derivatives using preparative high-performance liquid chromatography, based on a method for isolating glutamic acid from foodstuffs.[5]
Materials:
-
Crude plant extract (from Protocol 3.1)
-
Activated carbon
-
Cation-exchange resin (e.g., Dowex 50W)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile)
-
Rotary evaporator
Procedure:
-
Sample Pre-treatment: If the crude extract contains significant amounts of pigments or lipids, it may be necessary to pass it through a small column of activated carbon and perform a liquid-liquid extraction with a non-polar solvent like hexane.
-
Cation-Exchange Chromatography:
-
Equilibrate a column packed with a cation-exchange resin with deionized water.
-
Load the pre-treated extract onto the column. Amino acids will bind to the resin.
-
Wash the column with deionized water to remove neutral and anionic compounds.
-
Elute the amino acids with a solution of aqueous ammonia (e.g., 2 M).
-
Collect the eluate and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Preparative HPLC:
-
Reconstitute the dried amino acid fraction in the initial mobile phase for HPLC.
-
Inject the sample onto a preparative HPLC column.
-
Develop a suitable gradient elution method to separate this compound from other amino acids. A common approach is a reverse-phase C18 column with a mobile phase gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Monitor the elution profile using a UV detector (if the compound has a chromophore or after derivatization) or by collecting fractions and analyzing them with a more specific method like mass spectrometry.
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the relevant fractions and remove the solvent by evaporation to obtain the purified compound.
-
Quantitative Analysis by LC-MS/MS
This protocol describes the quantification of this compound in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
Filtered plant extract (from Protocol 3.1)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-glutamic acid, if this compound-specific standard is unavailable)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column suitable for amino acid analysis
-
Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: Prepare a calibration curve by spiking known concentrations of the this compound analytical standard into a matrix solution (a pooled extract from a similar plant material to account for matrix effects). Add a fixed concentration of the internal standard to all calibration standards and unknown samples.
-
LC Separation:
-
Inject the samples onto the analytical column.
-
Use a gradient elution program to achieve chromatographic separation of this compound from other components in the extract. A typical gradient might start with a high aqueous phase percentage and ramp up the organic phase percentage over several minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and one or more specific product ions that are formed upon collision-induced dissociation.
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for both this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Metabolic and Signaling Pathways
(2S,4R)-4-Methylglutamic acid, also known by its code SYM 2081, is a pharmacologically active molecule that interacts with key components of the central nervous system. Its biosynthesis in plants and its effects on mammalian signaling pathways are of significant interest.
Biosynthesis of this compound in Peanuts
In germinating peanut seedlings, 4-methyleneglutamic acid is synthesized from the branched-chain amino acid leucine. While the complete enzymatic pathway is not fully elucidated, evidence suggests the involvement of a glyoxysomal oxidase system.
Caption: Proposed biosynthetic pathway of this compound from leucine in peanuts.
Signaling through Kainate Receptors
(2S,4R)-4-Methylglutamic acid (SYM 2081) is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[6][7] It shows high affinity for receptors containing GluK1 and GluK2 subunits. Activation of presynaptic kainate receptors can modulate neurotransmitter release.
Caption: Modulation of presynaptic GABA release by (2S,4R)-4-methylglutamic acid via kainate receptor activation.
Inhibition of Excitatory Amino Acid Transporter 2 (EAAT2)
In addition to its agonist activity at kainate receptors, (2S,4R)-4-methylglutamic acid is a potent inhibitor of the glial glutamate transporter EAAT2.[8] EAAT2 plays a critical role in clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. Inhibition of EAAT2 can lead to an accumulation of extracellular glutamate.
Caption: Inhibition of astrocytic glutamate uptake by (2S,4R)-4-methylglutamic acid.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. journalijsra.com [journalijsra.com]
- 3. Free amino acid determination in whole peanut seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development of a Method to Isolate Glutamic Acid from Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. It exists as four distinct stereoisomers, each exhibiting unique biological activities and properties. This technical guide provides a comprehensive overview of this compound, with a particular focus on its CAS numbers, physicochemical properties, synthesis, and its significant role as a selective agonist for kainate receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Physicochemical Properties and CAS Numbers
This compound is an amino acid with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol [1]. The presence of two stereocenters at positions 2 and 4 gives rise to four stereoisomers. The general CAS number for this compound is 14561-55-8[1]. However, it is crucial to distinguish between the specific stereoisomers, as their biological activities differ significantly. The most potent and widely studied stereoisomer is (2S,4R)-4-Methylglutamic acid, a highly selective agonist for kainate receptors[2][3].
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (racemic) | 14561-55-8[1] | C₆H₁₁NO₄ | 161.16[1] |
| (2S,4R)-4-Methylglutamic acid | 31137-74-3[4] | C₆H₁₁NO₄ | 161.16[4] |
| (2S,4S)-4-Methylglutamic acid | Not readily available | C₆H₁₁NO₄ | 161.16 |
| (2R,4S)-4-Methylglutamic acid | Not readily available | C₆H₁₁NO₄ | 161.16 |
| (2R,4R)-4-Methylglutamic acid | Not readily available | C₆H₁₁NO₄ | 161.16 |
Experimental Protocols
Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound often starts from chiral precursors, such as pyroglutamic acid derivatives. The following is a generalized multi-step protocol for the synthesis of this compound, based on established chemical literature. This process involves the protection of functional groups, introduction of the methyl group at the 4-position, and subsequent deprotection and purification.
Step 1: Protection of L-Pyroglutamic Acid L-pyroglutamic acid is first protected at the nitrogen and carboxylic acid functional groups to prevent unwanted side reactions in subsequent steps. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and esterification for the carboxylic acid.
Step 2: Introduction of the 4-Methylene Group A 4-methylene group is introduced onto the protected pyroglutamate ring. This is often achieved through a three-step process that can be carried out in a single vessel, involving the formation of a 4-enamine intermediate, followed by hydrolysis and reduction.
Step 3: Ring Opening and Formation of Linear 4-Methylene Glutamic Acid The protected 4-methylene pyroglutamate is then subjected to hydrolysis with a strong base, such as lithium hydroxide, to open the lactam ring and form the linear N-protected 4-methylene glutamic acid derivative.
Step 4: Stereoselective Reduction of the Methylene Group The double bond of the 4-methylene group is stereoselectively reduced to introduce the methyl group with the desired stereochemistry at the 4-position. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity.
Step 5: Deprotection and Purification Finally, the protecting groups are removed to yield the desired stereoisomer of this compound. The crude product is then purified using techniques such as ion-exchange chromatography or recrystallization to obtain the final product with high purity.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in various matrices can be achieved using High-Performance Liquid Chromatography (HPLC), often coupled with pre-column derivatization to enhance detection.
Sample Preparation:
-
For biological samples, deproteinization is typically the first step, which can be achieved by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.
-
The supernatant is collected and can be subjected to further cleanup using solid-phase extraction (SPE) if necessary to remove interfering substances.
-
An internal standard is added to the sample for accurate quantification.
Derivatization:
-
Amino acids are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form fluorescent derivatives.
-
The sample is mixed with the derivatizing reagent and allowed to react for a specific time before injection into the HPLC system.
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of derivatized amino acids.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient is optimized to achieve good resolution of all amino acids of interest.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: Fluorescence detection is used for OPA-derivatized amino acids, with excitation and emission wavelengths set appropriately for the specific derivative.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Biological Activity and Signaling Pathways
(2S,4R)-4-Methylglutamic acid is a potent and highly selective agonist of kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the central nervous system[2][3][5]. Kainate receptors are composed of five different subunits: GluK1-5[5]. The activation of these receptors by agonists like (2S,4R)-4-Methylglutamic acid leads to the influx of cations, primarily Na⁺, resulting in neuronal depolarization.
The signaling cascade initiated by the activation of kainate receptors, particularly those containing the GluK2 subunit, can involve the scaffolding protein Post-Synaptic Density-95 (PSD-95). PSD-95 can link the receptor to downstream signaling molecules, including Mixed Lineage Kinases (MLKs), which in turn activate the c-Jun N-terminal Kinase (JNK) pathway. This pathway is implicated in various cellular processes, including neuronal plasticity and excitotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound, particularly the (2S,4R) stereoisomer, is a valuable pharmacological tool for studying the function of kainate receptors in the central nervous system. Its high selectivity makes it an important ligand for investigating the role of these receptors in synaptic transmission, plasticity, and various neurological disorders. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this important compound for their specific research needs. Further investigation into the signaling pathways activated by this compound will continue to provide valuable insights into the complex roles of kainate receptors in brain function and disease.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptor activation induces mixed lineage kinase-mediated cellular signaling cascades via post-synaptic density protein 95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-substituted 4-methylene glutamic acids and their cyclopropyl analogues (Journal Article) | ETDEWEB [osti.gov]
A Technical Guide to the Physicochemical Properties of 4-Methylglutamic Acid
This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of 4-Methylglutamic acid. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. This document includes a summary of its quantitative data, a detailed experimental protocol for molecular weight determination, and a workflow diagram for its characterization.
Core Physicochemical Data
This compound is a derivative of the non-essential amino acid glutamic acid, distinguished by a methyl group at the fourth carbon position.[1] This substitution gives rise to several stereoisomers, each with potentially unique biological activities. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₄ | [1][2][3] |
| Average Molecular Weight | 161.16 g/mol | [1][2][3] |
| Monoisotopic Mass | 161.068807838 Da | [1][3] |
| IUPAC Name | 2-amino-4-methylpentanedioic acid | [1][3] |
| Synonyms | 4-Methylglutamate |
Biological Context and Significance
This compound has been identified as a compound with notable biological activity. For instance, the (2S,4R) stereoisomer is known to act as a kainate receptor agonist and an inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2).[2] Some isomers also function as excitatory amino acid agonists, highlighting their potential role in neuroscience research and as a basis for the development of novel therapeutic agents targeting glutamatergic signaling pathways.[3] The natural occurrence of this compound has been reported in species such as Lathyrus japonicus.[3]
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The precise molecular weight of this compound can be experimentally determined using high-resolution mass spectrometry. The following protocol outlines a typical workflow using Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS).
Objective: To accurately determine the monoisotopic mass of this compound.
Materials:
-
This compound sample (≥97% purity)[2]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Calibrant solution (e.g., sodium formate)
-
High-resolution ESI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
-
From the stock solution, prepare a working solution of 1 µg/mL by diluting with the same solvent system.
-
To facilitate ionization, add formic acid to the working solution to a final concentration of 0.1% (v/v).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer in the desired mass range (e.g., m/z 50-500) using the appropriate calibrant solution according to the manufacturer's instructions. This ensures high mass accuracy.
-
-
Sample Analysis:
-
Introduce the prepared sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in positive ionization mode. The carboxylic acid and amino groups of this compound allow for efficient protonation.
-
Set the key ESI source parameters as follows (these may need optimization):
-
Capillary voltage: 3.5 kV
-
Nebulizing gas pressure: 1.5 bar
-
Drying gas flow: 8 L/min
-
Drying gas temperature: 200 °C
-
-
Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
For this compound (C₆H₁₁NO₄), the expected monoisotopic mass is 161.0688 Da. The [M+H]⁺ ion should therefore be observed at m/z 162.0761.
-
Compare the experimentally measured m/z value with the theoretically calculated value. The mass accuracy should ideally be within 5 ppm.
-
Visualization of Experimental Workflow
The following diagram illustrates a comprehensive workflow for the characterization of this compound, from initial sample preparation to final structural confirmation.
Caption: Workflow for physicochemical characterization.
References
In-depth Technical Guide: 4-Methylglutamic Acid
IUPAC Name: 2-amino-4-methylpentanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylglutamic acid, a key molecule in neuroscience research. The guide details its chemical properties, synthesis, and biological activities, with a focus on its interactions with kainate receptors and excitatory amino acid transporters. Experimental protocols and quantitative data are presented to support further research and development.
Core Chemical and Physical Properties
This compound is a derivative of the excitatory neurotransmitter L-glutamic acid. The introduction of a methyl group at the 4-position confers selectivity for specific glutamate receptor subtypes. The stereochemistry at both the 2 and 4 positions is critical for its biological activity, with the (2S,4R) isomer, also known as SYM 2081, being the most potent and widely studied.
| Property | Value | Reference |
| IUPAC Name | 2-amino-4-methylpentanedioic acid | [1] |
| Molecular Formula | C₆H₁₁NO₄ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number (for (2S,4R) isomer) | 31137-74-3 |
Biological Activity and Quantitative Data
(2S,4R)-4-Methylglutamic acid is a potent and selective agonist for kainate receptors and an inhibitor of the excitatory amino acid transporter 2 (EAAT2).[2]
Kainate Receptor Activity
(2S,4R)-4-methylglutamic acid exhibits high affinity for kainate receptors, particularly the GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits. Its potency is comparable to that of kainic acid itself.
| Parameter | Receptor/System | Value |
| IC₅₀ (Inhibition of [³H]kainic acid binding) | Wild-type rat forebrain kainate receptors | ~32 nM |
| IC₅₀ (Inhibition of [³H]kainic acid binding) | Recombinant GluR6 kainate receptors | ~19 nM |
| EC₅₀ (Activation of inward currents) | Recombinant GluR6 kainate receptors | ~1.0 µM |
| IC₅₀ (Steady-state desensitization) | Recombinant GluR6 kainate receptors | 7.6 nM |
| IC₅₀ (Steady-state desensitization) | Native kainate receptors in dorsal root ganglion neurons | 11 nM |
| Selectivity | ~800-fold less potent at AMPA receptors | |
| Selectivity | ~200-fold less potent at NMDA receptors |
EAAT2 Inhibition
(2S,4R)-4-methylglutamic acid has been shown to inhibit glutamate uptake by the excitatory amino acid transporter 2 (EAAT2), which is primarily located on glial cells and is responsible for the majority of glutamate clearance from the synaptic cleft.[2]
Experimental Protocols
Synthesis of this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, the general approach often involves stereoselective methods starting from chiral precursors. One patented method for a related compound, L-γ-methylene glutamic acid, involves the derivatization of pyroglutamic acid.[3] This process includes:
-
Protection: Protection of the nitrogen and carboxylic acid functional groups of a pyroglutamic acid derivative.
-
Derivatization: Addition of the desired methyl group at the 4-position through a series of stereocontrolled reactions.
-
Decyclization and Deprotection: Opening of the pyroglutamate ring to form the linear glutamic acid backbone, followed by the removal of protecting groups to yield the final product.
Kainate Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound to kainate receptors.
-
Membrane Preparation: Isolate cell membranes from a tissue source rich in kainate receptors (e.g., rat forebrain) or from cells engineered to express specific kainate receptor subunits (e.g., HEK293 cells expressing GluK2).
-
Incubation: Incubate the prepared membranes with a radiolabeled ligand, such as [³H]-(2S,4R)-4-methylglutamic acid or [³H]kainic acid, in the presence of varying concentrations of unlabeled this compound.[4]
-
Separation: Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.
Whole-Cell Electrophysiology for Kainate Receptor Activity
This technique measures the functional effects of this compound on kainate receptors.
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific kainate receptor subunits.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Drug Application: Apply known concentrations of (2S,4R)-4-methylglutamic acid to the cell using a rapid perfusion system.
-
Data Acquisition: Record the resulting ion currents flowing through the kainate receptors. This allows for the determination of the concentration that produces a half-maximal response (EC₅₀).[5]
-
Desensitization Protocol: To measure steady-state desensitization, pre-apply a low concentration of this compound before applying a higher, activating concentration of a kainate receptor agonist. The reduction in the response to the activating concentration indicates the degree of desensitization.[5]
EAAT2 Glutamate Uptake Assay
This assay quantifies the inhibitory effect of this compound on EAAT2-mediated glutamate transport.
-
Cell Preparation: Use primary astrocyte cultures or cell lines expressing EAAT2.
-
Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Initiate glutamate uptake by adding a known concentration of radiolabeled glutamate (e.g., [³H]L-glutamate).[2][6]
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the glutamate uptake (IC₅₀ value).
Signaling Pathways and Workflows
Kainate Receptor Signaling Pathway
(2S,4R)-4-methylglutamic acid, as a kainate receptor agonist, can trigger both ionotropic and metabotropic signaling cascades. The ionotropic action leads to direct cation influx and neuronal depolarization, while the metabotropic actions can modulate neurotransmitter release.
Caption: Kainate receptor signaling activated by this compound.
EAAT2 Inhibition Workflow
By inhibiting EAAT2, this compound can lead to an increase in the extracellular concentration of glutamate, which can have significant downstream effects on neuronal signaling and excitotoxicity.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 'glial' glutamate transporter, EAAT2 (Glt-1) accounts for high affinity glutamate uptake into adult rodent nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 4. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Deep Dive into the Physiological Effects of 4-Methylglutamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced physiological effects of the stereoisomers of 4-methylglutamic acid, a glutamate analog that has shown significant promise in dissecting the complex pharmacology of excitatory amino acid receptors. The introduction of a methyl group at the 4-position of glutamic acid creates a chiral center, resulting in four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). These isomers exhibit remarkable differences in their affinity and efficacy at various glutamate receptor subtypes, making them valuable tools for neuroscience research and potential starting points for novel therapeutic agents.
Core Physiological Interactions: A Tale of Two Isomers
The most extensively studied isomers, (2S,4R)-4-methylglutamic acid and (2S,4S)-4-methylglutamic acid, have demonstrated distinct and selective pharmacological profiles. The (2S,4R) isomer is a potent and selective agonist at kainate receptors, while the (2S,4S) isomer shows selectivity for specific metabotropic glutamate receptors.[1][2]
The Kainate Receptor Specialist: (2S,4R)-4-Methylglutamic Acid (SYM 2081)
(2S,4R)-4-methylglutamic acid, also known as SYM 2081, is a high-affinity agonist for kainate receptors.[1] Its potency in inhibiting the binding of the classic kainate receptor agonist, [3H]kainic acid, is comparable to kainic acid itself.[1] This isomer displays significant selectivity for kainate receptors over both AMPA and NMDA ionotropic glutamate receptors.[1]
Quantitative Profile of (2S,4R)-4-Methylglutamic Acid
| Receptor Target | Parameter | Value | Species/Tissue | Reference |
| Kainate Receptor (Wild-Type) | IC50 ([3H]kainate binding) | ~32 nM | Rat Forebrain | [1] |
| Kainate Receptor (Recombinant GluR6) | IC50 ([3H]kainate binding) | ~19 nM | HEK 293 cells | [1] |
| Kainate Receptor (High-affinity site) | KD | 3.67 ± 0.50 nM | Rabbit Brain Membranes | [3] |
| Kainate Receptor (Low-affinity site) | KD | 281.66 ± 12.33 nM | Rabbit Brain Membranes | [3] |
| AMPA Receptor (Wild-Type) | IC50 ([3H]AMPA binding) | ~25 µM (800-fold less potent than at kainate receptors) | Rat Forebrain | [1] |
| NMDA Receptor (Wild-Type) | IC50 ([3H]CGP 39653 binding) | ~6.4 µM (200-fold less potent than at kainate receptors) | Rat Forebrain | [1] |
| AMPA Receptor | EC50 (Current activation) | ~325 µM | Primary cultures of cerebral cortex | [1] |
The Metabotropic Modulator: (2S,4S)-4-Methylglutamic Acid
The (2S,4S) isomer of this compound exhibits a distinct pharmacological profile, showing selectivity for metabotropic glutamate (mGlu) receptors, specifically subtypes mGluR1α and mGluR2.[2] This makes it a valuable tool for investigating the physiological roles of these G-protein coupled receptors.
Quantitative Profile of (2S,4S)-4-Methylglutamic Acid
| Receptor Target | Parameter | Value | Species/Tissue | Reference |
| mGluR1α | EC50 (PI Hydrolysis) | 130 µM | CHO cells | [2] |
| mGluR2 | IC50 (Forskolin-stimulated cAMP accumulation) | 12 µM | CHO cells | [2] |
| Kainate Receptor | IC50 ([3H]kainate binding) | > 1000 µM | Rat Brain | [2] |
| AMPA Receptor | IC50 ([3H]AMPA binding) | > 1000 µM | Rat Brain | [2] |
| NMDA Receptor | IC50 ([3H]CGP 39653 binding) | > 1000 µM | Rat Brain | [2] |
Signaling Pathways and Their Modulation
The differential receptor selectivity of the this compound isomers translates to the activation of distinct intracellular signaling cascades.
(2S,4S)-4-Methylglutamic Acid and Metabotropic Receptor Signaling
Activation of mGluR1α by (2S,4S)-4-methylglutamic acid initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Conversely, the interaction of (2S,4S)-4-methylglutamic acid with mGluR2 receptors leads to the activation of Gi/o proteins. This inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).
Experimental Protocols: A Methodological Overview
The characterization of this compound isomers relies on a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of the isomers to various glutamate receptor subtypes. A typical workflow for a competitive binding assay is as follows:
Key Protocol Details for [3H]Kainate Binding Assay:
-
Tissue Preparation: Whole rat brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.
-
Radioligand: [3H]Kainic acid is used at a concentration typically near its KD value.
-
Incubation: Membranes are incubated with the radioligand and various concentrations of the competing this compound isomer in a buffer at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the efficacy of the isomers in activating their target receptors.
Phosphoinositide (PI) Hydrolysis Assay for mGluR1α Activity:
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylglutamic Acid: A Technical Guide to its Excitatory Amino Acid Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitatory amino acid activity of 4-methylglutamic acid, with a particular focus on its stereoisomers and their selective interactions with glutamate receptor subtypes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Core Concepts: Stereoselectivity and Receptor Specificity
This compound is a derivative of the primary excitatory neurotransmitter, L-glutamic acid. The introduction of a methyl group at the 4-position of the glutamate backbone creates a chiral center, resulting in four possible stereoisomers. The spatial arrangement of the methyl group and the amino acid functionalities profoundly influences the compound's affinity and efficacy at various ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).
Of particular significance is the (2S,4R)-isomer, also known as SYM 2081, which has been identified as a potent and selective agonist for kainate receptors.[1] This selectivity provides a valuable pharmacological tool to dissect the physiological roles of kainate receptors from those of AMPA and NMDA receptors. Conversely, the (2S,4S)-isomer demonstrates selectivity for group I and II metabotropic glutamate receptors.[2]
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the quantitative data for the activity of this compound stereoisomers at various glutamate receptor subtypes.
Table 1: Radioligand Binding Affinities of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
| Receptor Subtype | Radioligand | Preparation | Assay Type | IC50 (nM) | Reference |
| Kainate (Wild-Type) | [3H]Kainic Acid | Rat Forebrain Membranes | Competition Binding | ~32 | [1] |
| Kainate (Recombinant GluR6) | [3H]Kainic Acid | HEK293 Cell Membranes | Competition Binding | ~19 | [1] |
| AMPA (Wild-Type) | [3H]AMPA | Rat Forebrain Membranes | Competition Binding | ~25,600 (800-fold less potent than at Kainate) | [1] |
| NMDA (Wild-Type) | [3H]CGP 39653 | Rat Forebrain Membranes | Competition Binding | ~6,400 (200-fold less potent than at Kainate) | [1] |
Table 2: Binding Characteristics of [3H]-(2S,4R)-4-Methylglutamic Acid
| Binding Site | Preparation | KD (nM) | Bmax (pmol/mg protein) | Reference |
| High-Affinity | Rabbit Whole-Brain Membranes | 3.67 ± 0.50 | 0.54 ± 0.03 | [3] |
| Low-Affinity | Rabbit Whole-Brain Membranes | 281.66 ± 12.33 | 1.77 ± 0.09 | [3] |
Table 3: Functional Activity of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
| Receptor Subtype | Cell Type | Assay Type | EC50 (µM) | Effect | Reference |
| Kainate (Recombinant GluR6) | HEK293 Cells | Electrophysiology (Whole-cell patch clamp) | ~1 | Rapidly desensitizing inward current | [1] |
| AMPA | Primary Cortical Neurons | Electrophysiology | ~325 | Agonist-induced current | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (Competition)
This protocol is a representative method for determining the binding affinity of this compound isomers to kainate receptors using [3H]kainic acid.
1. Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes to pellet the crude membrane fraction.
-
The pellet is washed three times by resuspension in fresh buffer and centrifugation.
-
The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a Bradford or BCA assay.
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL in 50 mM Tris-HCl buffer (pH 7.4).
-
Add the following to each tube:
-
100 µL of membrane suspension (50-100 µg of protein).
-
50 µL of [3H]kainic acid (final concentration ~5 nM).
-
50 µL of varying concentrations of the this compound isomer or vehicle.
-
For non-specific binding, add 100 µM unlabeled L-glutamate.
-
-
Incubate the tubes at 4°C for 1 hour.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
The filters are washed rapidly with 3 x 4 mL of ice-cold buffer.
4. Quantification:
-
The filters are placed in scintillation vials with a suitable scintillation cocktail.
-
Radioactivity is counted using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value.
Electrophysiological Recording in Xenopus Oocytes
This protocol describes the expression of glutamate receptors in Xenopus oocytes and the subsequent electrophysiological recording to assess the functional activity of this compound.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from a female Xenopus laevis and defolliculated by treatment with collagenase.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the desired glutamate receptor subunits (e.g., GluK2 for a kainate receptor).
-
Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution supplemented with antibiotics.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
The membrane potential is held at a holding potential of -60 to -80 mV.
-
Solutions containing known concentrations of this compound are applied to the oocyte via the perfusion system.
3. Data Acquisition and Analysis:
-
The resulting currents are amplified, filtered, and digitized.
-
Dose-response curves are constructed by plotting the peak current amplitude against the concentration of the applied compound.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Mandatory Visualizations
Signaling Pathways
Caption: Ionotropic signaling pathway of kainate receptors activated by this compound.
Caption: Metabotropic signaling of mGluR2 activated by (2S,4S)-4-methylglutamic acid.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for electrophysiological recording in Xenopus oocytes.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 4-Methylglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. The introduction of a methyl group at the 4-position of the glutamate backbone confers significant selectivity for specific glutamate receptors, making it a valuable pharmacological tool for elucidating the roles of these receptors in the central nervous system (CNS). The stereochemistry at both the 2 and 4 positions is critical for its biological activity, with the (2S,4R)-isomer, also known as SYM 2081, being the most potent and widely studied. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and available data on its biological effects.
Mechanism of Action
The primary pharmacological action of this compound, particularly the (2S,4R)-isomer (SYM 2081), is as a potent and selective agonist at kainate receptors , a subtype of ionotropic glutamate receptors.[1][2][3][4] Kainate receptors are ligand-gated ion channels that, upon activation, are permeable to Na⁺ and K⁺ ions, leading to membrane depolarization and neuronal excitation.[5]
Beyond its direct channel-gating function, emerging evidence indicates that kainate receptors also possess a metabotropic signaling function , coupling to G-proteins to initiate intracellular signaling cascades.[6] Proteomic studies have identified a direct interaction between the GluK1 subunit of the kainate receptor and Gαo proteins, providing a molecular basis for this non-canonical signaling.[6] This dual functionality allows kainate receptors to modulate neuronal excitability and synaptic transmission through both rapid ionotropic and slower, modulatory metabotropic mechanisms.
At higher concentrations, (2S,4R)-4-Methylglutamic acid also acts as a selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2) , also known as GLT-1.[7][8] EAAT2 is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.[9][10][11] By inhibiting EAAT2, this compound can prolong the presence of glutamate in the synapse, potentially modulating synaptic plasticity and neuronal signaling.
Pharmacodynamics
The pharmacodynamic profile of (2S,4R)-4-Methylglutamic acid (SYM 2081) is characterized by its high affinity and selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.
Receptor Binding and Potency
Quantitative data from various studies are summarized in the tables below.
Table 1: Receptor Binding Affinity and Transporter Inhibition of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
| Target | Preparation | Assay Type | Parameter | Value | Reference |
| Kainate Receptor | Rat forebrain | [³H]kainic acid binding | IC₅₀ | ~32 nM | [2] |
| Recombinant GluR6 | HEK 293 cells | [³H]kainic acid binding | IC₅₀ | ~19 nM | [2] |
| AMPA Receptor | Rat forebrain | Radioligand binding | IC₅₀ | ~25,600 nM | [2] |
| NMDA Receptor | Rat forebrain | Radioligand binding | IC₅₀ | ~6,400 nM | [2] |
| EAAT2 | Xenopus oocytes | Glutamate transport inhibition | K_b | 3.4 µM | [7] |
| EAAT1 | Xenopus oocytes | Substrate transport | K_m | 54 µM | [7] |
Table 2: Functional Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
| Receptor Subtype | Expression System | Assay Type | Parameter | Value | Reference |
| Homomeric GluR5 | Xenopus oocytes | Two-electrode voltage clamp | EC₅₀ | 0.12 ± 0.02 µM | [1] |
| Homomeric GluR6 | Xenopus oocytes | Two-electrode voltage clamp | EC₅₀ | 0.23 ± 0.01 µM | [1] |
| AMPA Receptor (GluR1) | Xenopus oocytes | Two-electrode voltage clamp | EC₅₀ | 132 ± 44 µM | [1] |
| AMPA Receptor (GluR3) | Xenopus oocytes | Two-electrode voltage clamp | EC₅₀ | 453 ± 57 µM | [1] |
| AMPA Receptor | Primary cortical cultures | Electrophysiology | EC₅₀ | 325 µM | [2] |
These data highlight the remarkable selectivity of SYM 2081 for kainate receptors, with approximately 800-fold and 200-fold lower potency at AMPA and NMDA receptors, respectively, in binding assays.[2] Functionally, it is a potent agonist at GluK5 and GluK6 containing kainate receptors.
Signaling Pathways
The activation of kainate receptors by this compound initiates a dual signaling cascade, as depicted in the diagram below.
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. However, one study in neonatal rats provides some insight into its distribution. Parenteral administration of 200 mg/kg of SYM 2081 resulted in a steady-state brain concentration of approximately 6 µM. This indicates that the compound can cross the blood-brain barrier. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Toxicology
The toxicological properties of this compound have not been thoroughly investigated. Standardized acute and chronic toxicity studies are lacking. Therefore, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used.
Therapeutic Potential
The selective action of (2S,4R)-4-Methylglutamic acid on kainate receptors suggests its potential as a therapeutic agent or as a lead compound for drug development.
-
Neuroprotection: In a model of neonatal hypoxic-ischemic brain injury, SYM 2081 demonstrated neuroprotective effects. This may be attributed to its ability to modulate kainate receptor expression and potentially function as a functional antagonist at low concentrations due to receptor desensitization.
-
Pain: Given the role of kainate receptors in pain signaling pathways, selective modulators like this compound could be investigated for analgesic properties.
-
Epilepsy: Kainate receptor agonists are known to induce seizures, but selective partial agonists or antagonists could have therapeutic potential in epilepsy.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of (2S,4R)-4-Methylglutamic Acid-Induced Currents in Cultured Hippocampal Neurons
1. Cell Culture:
- Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
- Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator for 10-14 days before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
- (2S,4R)-4-Methylglutamic Acid (SYM 2081) Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.
- Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.
- Acquire data using a patch-clamp amplifier and appropriate data acquisition software.
4. Drug Application:
- Apply different concentrations of (2S,4R)-4-Methylglutamic acid (e.g., 0.1, 1, 10, 100 µM) via a rapid perfusion system.
- To study the effect on kainate receptors in the absence of desensitization, pre-incubate the cells with Concanavalin A (0.1 mg/mL) for 5-10 minutes.
- To isolate kainate receptor-mediated currents, pharmacological blockers for AMPA receptors (e.g., GYKI 53655) and NMDA receptors (e.g., AP5) can be included in the external solution.
5. Data Analysis:
- Measure the peak amplitude of the inward current evoked by each concentration of (2S,4R)-4-Methylglutamic acid.
- Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
- Analyze the kinetics of the current activation and desensitization.
A [label="Neuron Culture\n(Hippocampal E18)"];
B [label="Solution Preparation\n(External, Internal, Drug)"];
C [label="Patch-Clamp Setup\n(Microscope, Amplifier)"];
D [label="Whole-Cell Recording\n(Voltage-Clamp at -60mV)"];
E [label="Drug Application\n(Concentration Gradient)"];
F [label="Data Acquisition"];
G [label="Data Analysis\n(EC50, Kinetics)"];
A -> D;
B -> D;
C -> D;
D -> E -> F -> G;
}
Conclusion
This compound, particularly the (2S,4R)-isomer SYM 2081, is a highly selective and potent pharmacological probe for investigating the function of kainate receptors. Its dual action as a kainate receptor agonist and an EAAT2 inhibitor at higher concentrations provides a complex pharmacological profile that can be exploited in neuroscience research. While its therapeutic potential is promising, particularly in the context of neuroprotection, a more thorough understanding of its pharmacokinetics and toxicology is essential for any future clinical development. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further exploration of this intriguing compound.
References
- 1. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYM-2081 - Wikipedia [en.wikipedia.org]
- 4. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [chemicalbook.com]
- 5. Kainate receptor - Wikipedia [en.wikipedia.org]
- 6. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excitatory amino acid transporter 2 - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 4-Methylglutamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Methylglutamic acid, a key intermediate in the synthesis of various biologically active molecules. The following sections outline two distinct synthetic methodologies, complete with step-by-step protocols and quantitative data to facilitate reproducibility and comparison.
Method 1: Synthesis via 4-Methylene-L-pyroglutamic Acid Intermediate
This method outlines a multi-step synthesis starting from L-pyroglutamic acid, proceeding through a key 4-methylene pyroglutamate intermediate. The process involves protection of functional groups, introduction of the methylene group, and subsequent ring-opening and reduction to yield the target compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield | Purity |
| 1. Esterification | L-Pyroglutamic acid (5.0 g) | Ethanol (150 ml), 98% Sulfuric acid (0.3 g) | Ethyl L-pyroglutamate | 6.5 g | - |
| 2. N-protection | Ethyl L-pyroglutamate (crude from step 1) | Di-tert-butyl dicarbonate, DMAP, Dichloromethane | Ethyl (2S)-N-(t-butoxycarbonyl)pyroglutamate | - | - |
| 3. Methylene Introduction | Ethyl (2S)-N-(t-butoxycarbonyl)pyroglutamate (from step 2) | Bredereck's reagent, Toluene | Ethyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate | 100 g (from scaled-up reaction) | - |
| 4. Hydrolysis & Formaldehyde addition | Ethyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate (100 g) | THF (500 ml), 1N HCl (352 ml), Potassium carbonate (62 g), 37% Formaldehyde (310 ml) | Ethyl (2S)-N-(t-butoxycarbonyl)-4-methylene-pyroglutamate | 71.7 g (crude) | - |
| 5. Ring Opening | Ethyl (2S)-N-(t-butoxycarbonyl)-4-methylene-pyroglutamate (71.7 g) | THF (650 ml), 2M LiOH (425 ml) | N-(t-butoxycarbonyl)-4-methylene-L-glutamic acid | - | - |
| 6. Deprotection | N-(t-butoxycarbonyl)-4-methylene-L-glutamic acid (from step 5) | HCl gas | 4-Methylene-L-glutamic acid hydrochloride | 31 g | >99% |
| 7. Esterification | 4-Methylene-L-glutamic acid hydrochloride (31 g) | Ethanol (310 ml), Thionyl chloride (31 ml) | Diethyl 4-methylene-L-glutamate hydrochloride | 34 g | >99% |
Experimental Protocols
Step 1: Esterification of L-Pyroglutamic Acid [1]
-
To a solution of L-pyroglutamic acid (5.0 g) in ethanol (150 ml), add 98% sulfuric acid (0.3 g).
-
Stir the resulting reaction mixture at room temperature for 48 hours.
-
Add sodium carbonate (1.5 g) and continue stirring for an additional 1.5 hours.
-
Filter the suspension and evaporate the filtrate under reduced pressure.
-
To the residue, add methyl t-butyl ether (MTBE, 100 ml) and filter the resulting mixture.
-
Evaporate the filtrate under reduced pressure to yield 6.5 g of ethyl L-pyroglutamate as a white solid.
Step 4: Hydrolysis and Formaldehyde Addition to form 4-Methylene Intermediate [1][2]
-
To a solution of ethyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate (100 g, 320.1 mmol) in tetrahydrofuran (THF, 500 ml), add 1 N HCl (352 ml).
-
Stir the mixture for 2 hours at room temperature.
-
After separation of the layers, add potassium carbonate (62 g) and 37% formaldehyde (310 ml) to the organic layer.
-
Stir the resulting solution at room temperature for 45 minutes.
-
Separate the aqueous layer. Concentrate the organic layer and take up the residue in MTBE (1000 ml).
-
Wash the resulting mixture with water (380 ml), 20% Na₂SO₃ (380 ml), and water (380 ml).
-
Dry the organic layer with MgSO₄ and evaporate to dryness in vacuo to yield 71.7 g of the title product as a light yellow oil.
Step 5: Ring Opening of 4-Methylene Pyroglutamate [1][2]
-
Dissolve the crude product from the previous step (71.7 g) in THF (650 ml).
-
Slowly add 2M LiOH (425 ml) to this solution.
-
Stir the resulting mixture at room temperature for 48 hours.
-
Separate the aqueous layer, acidify to pH 2 with 2N HCl, and extract with ethyl acetate (2 x 500 ml).
-
Wash the extract with water (250 ml) and dry over MgSO₄. The dried solution is used directly in the next step.
Step 6: Deprotection to 4-Methylene-L-glutamic acid hydrochloride [1][2]
-
Bubble HCl gas (32.5 g over a period of 1 hour) through the dried ethyl acetate solution from the previous step.
-
Continue stirring for an additional 1.5 hours after stopping the HCl gas flow.
-
Filter the resulting white solid, wash with MTBE (100 ml), and dry in vacuo to yield 31 g of substantially pure (>99%) 4-Methylene-L-glutamic acid hydrochloride.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via a 4-methylene intermediate.
Method 2: Asymmetric Synthesis using a Chiral Auxiliary
This method focuses on the asymmetric synthesis of α-methylglutamic acid, employing a chiral auxiliary to induce stereoselectivity. This approach is crucial for obtaining specific stereoisomers of the target molecule.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield | Optical Yield (% e.e.) |
| 1. Chiral Auxiliary Preparation | (S)-(-)-Prolinol methyl ether, Methyl isocyanoacetate, Methyl iodide | - | (2'S)-N-(2'-methoxymethylpyrrolidine)-2-isocyanopropionamide | 85% | - |
| 2. Michael Addition | Chiral Auxiliary (1.96 g), Methyl acrylate | NaH, THF | Adduct | - | - |
| 3. Hydrolysis | Adduct from Step 2 | 6N HCl | (R)-(-)-α-Methylglutamic acid | - | 10-45% (R-form) |
Experimental Protocols
Step 1: Preparation of Chiral Auxiliary (2'S)-N-(2'-methoxymethylpyrrolidine)-2-isocyanopropionamide [3]
-
The chiral auxiliary is prepared by the reaction of (S)-(-)-prolinol methyl ether with methyl isocyanoacetate, followed by C-methylation with methyl iodide.
-
The crude product is purified by silica gel column chromatography (eluting with an increasing amount of ethyl acetate in benzene) to give the pure auxiliary as an oil in 85% yield.
Step 2: Asymmetric Michael Addition [3]
-
Add a solution of the chiral auxiliary (1.96 g, 10 mmol) in dry THF (10 ml) to a stirred suspension of NaH (240 mg, 10 mmol) in dry THF (50 ml).
-
Stir the mixture for 10 minutes at -78°C.
-
Add methyl acrylate to the reaction mixture.
Step 3: Hydrolysis to α-Methylglutamic Acid [3]
-
The adduct from the Michael addition is hydrolyzed with 6N HCl to yield (R)-(-)-α-Methylglutamic acid.
-
The optical yield of the final product is reported to be between 10-45% for the R-form.
Logical Relationship Diagram
Caption: Asymmetric synthesis of α-Methylglutamic acid using a chiral auxiliary.
References
Application Notes and Protocols for the Enantioselective Synthesis of 4-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enantioselective synthesis of 4-Methylglutamic acid, a crucial component in various research and development applications, including its role as a glutamate transport blocker. The following sections detail established methodologies, quantitative data, and experimental workflows.
Introduction
This compound is a derivative of glutamic acid with a methyl group at the 4-position. The stereochemistry at both the C2 and C4 positions is critical for its biological activity. Enantiomerically pure forms of this compound are valuable tools for studying glutamate receptors and transporters. This document outlines two effective strategies for the enantioselective synthesis of 4-substituted glutamic acid analogs, which can be adapted for the synthesis of this compound: one leveraging a chiral pool approach starting from L-pyroglutamic acid, and another employing asymmetric phase-transfer catalysis.
Synthetic Strategies Overview
Two primary strategies for achieving enantioselective synthesis of 4-substituted glutamic acids are highlighted:
-
Chiral Pool Synthesis from L-Pyroglutamic Acid: This method utilizes the readily available and enantiomerically pure L-pyroglutamic acid as a starting material. The synthesis involves the introduction of a methylene group at the 4-position, followed by stereoselective reduction to the methyl group. This approach ensures the retention of the desired (S)-configuration at the C2 position.
-
Asymmetric Phase-Transfer Catalysis: This advanced methodology involves the asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst. This method allows for the direct introduction of the chiral center at the C4 position with high enantioselectivity.
Quantitative Data Summary
The following table summarizes the quantitative data associated with key steps in the synthesis of 4-substituted glutamic acid derivatives, providing a comparison of yields and stereoselectivity.
| Step | Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| Formation of 4-Methylene-L-pyroglutamic acid derivative | From L-pyroglutamic acid | Ethyl (2S)-N-(tert-butoxycarbonyl)pyroglutamate | Ethyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate | 71.7 | >99% ee | [1] |
| Hydrolysis and Ring Opening | Acid Hydrolysis | Protected 4-methylene pyroglutamate | 4-Methylene-L-glutamic acid hydrochloride | >99 | 99.5% ee | [2] |
| Asymmetric Tandem Conjugate Addition-Elimination | Phase-Transfer Catalysis | N-(Diphenylmethylene)glycine t-butyl ester | (S)-4-Methyleneglutamic acid derivative | 65 | 99% de | [3] |
| Asymmetric 1,4-Addition | Chiral Schiff Base | Chiral Schiff base of glycine | 4-Substituted glutamic acid derivative | 75 | High de | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylene-L-Glutamic Acid from L-Pyroglutamic Acid
This protocol describes the synthesis of 4-methylene-L-glutamic acid, a key intermediate that can be subsequently reduced to 4-methyl-L-glutamic acid.
Step 1: Synthesis of Ethyl (2S)-N-(tert-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate
-
A mixture of Ethyl (2S)-N-(tert-butoxycarbonyl)pyroglutamate (125 g, 486 mmol) and N,N-dimethylformamide diisopropyl acetal (125 g, 713 mmol) is heated at 105-115°C for 21 hours.[1]
-
An additional portion of N,N-dimethylformamide diisopropyl acetal (25 g, 143 mmol) is added, and the solution is heated at 105-115°C for another 4 hours.[1]
-
The solution is concentrated under reduced pressure at 70°C and dried until no bubbling is observed. The crude product (71.7 g of light yellow oil) is used in the next step without further purification.[1]
Step 2: Hydrolysis to form Ethyl (2S)-N-(t-butoxycarbonyl)-4-(hydroxymethylidene) pyroglutamate
-
To a solution of the crude product from Step 1 (100 g, 320.1 mmol) in tetrahydrofuran (THF, 500 ml), add 1 N HCl (352 ml).[2]
-
Stir the mixture for 2 hours at room temperature.[2]
-
Separate the organic layer.
Step 3: Formation of 4-Methylene Moiety
-
To the organic layer from Step 2, add potassium carbonate (62 g) and 37% formaldehyde (310 ml).[2]
-
Stir the resulting solution at room temperature for 45 minutes.[2]
-
Separate the aqueous layer. The organic layer contains the 4-methylene pyroglutamate derivative.
Step 4: Decyclization to 4-Methylene-L-Glutamic Acid
-
Dissolve the crude product from the previous step in THF (650 ml).[1]
-
Slowly add 2M LiOH (425 ml) and stir the mixture at room temperature for 48 hours.[1]
-
Separate the aqueous layer, acidify to pH 2 with 2N HCl, and extract with ethyl acetate (2 x 500 ml).[1]
-
Wash the extract with water (250 ml) and dry over MgSO4.[1]
-
Concentrate the solution to yield N-Boc-4-methylene-L-glutamic acid.
Step 5: Deprotection to 4-Methylene-L-Glutamic Acid Hydrochloride
-
Dissolve the N-Boc protected acid in ethanol (310 ml).[2]
-
Add thionyl chloride (31 ml) dropwise and stir at room temperature overnight, followed by reflux for 2.5 hours.[2]
-
Concentrate the reaction mixture to dryness.
-
Dissolve the crude product in hot ethanol (31 ml) and add anhydrous MTBE (620 ml).[2]
-
Keep the mixture at room temperature overnight to allow for crystallization.
-
Filter and dry the crystals in vacuo to yield substantially pure (>99%) 4-methylene-L-glutamic acid hydrochloride (34 g). The enantiomeric purity is reported to be 99.5% ee.[2]
Step 6: Reduction to 4-Methyl-L-Glutamic Acid
The final step to obtain 4-methyl-L-glutamic acid involves the stereoselective reduction of the methylene group. A common method is catalytic hydrogenation:
-
Dissolve the 4-methylene-L-glutamic acid hydrochloride in a suitable solvent such as methanol or water.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or NMR).
-
Filter off the catalyst and concentrate the solvent to obtain 4-methyl-L-glutamic acid. The stereochemistry of the methyl group will depend on the catalyst and reaction conditions, potentially yielding a mixture of diastereomers.
Protocol 2: Asymmetric Synthesis via Phase-Transfer Catalysis
This protocol outlines a general approach for the enantioselective synthesis of 4-substituted glutamic acids using a chiral phase-transfer catalyst.
Step 1: Asymmetric Tandem Conjugate Addition-Elimination
-
This method utilizes a chiral cinchona alkaloid-derived phase-transfer catalyst for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.
-
The reaction involves a tandem conjugate addition-elimination of activated allylic acetates under phase-transfer conditions.
-
This key step introduces the chirality at the C4 position, leading to the formation of an optically active 4-alkylidenyl glutamic acid derivative.
Step 2: Hydrolysis
-
Acidic hydrolysis of the resulting ester and imine protecting groups yields the desired (S)-4-methyleneglutamic acid.
Visualizations
Experimental Workflow: Synthesis from L-Pyroglutamic Acid
Caption: Workflow for the synthesis of this compound from L-Pyroglutamic Acid.
Logical Relationship: Asymmetric Phase-Transfer Catalysis Approach
Caption: Key steps in the asymmetric synthesis using a chiral phase-transfer catalyst.
References
Application Notes and Protocols: 4-Methylglutamic Acid as a Kainate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (2S,4R)-4-methylglutamic acid (also known as SYM 2081), a potent and selective agonist for kainate receptors. This document includes key pharmacological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.
Introduction
4-Methylglutamic acid, particularly the (2S,4R)-stereoisomer (SYM 2081), is a conformationally restricted analog of glutamate that displays high affinity and selectivity for kainate receptors over other ionotropic glutamate receptors, such as AMPA and NMDA receptors.[1] Its unique pharmacological profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system. SYM 2081 acts as a potent agonist, capable of eliciting rapidly desensitizing inward currents at kainate receptors.[1] Furthermore, at low concentrations, it can act as a functional antagonist by inducing receptor desensitization, thereby blocking currents elicited by other agonists.[1]
Data Presentation
The following tables summarize the quantitative data for (2S,4R)-4-methylglutamic acid and related compounds, providing a comparative view of their binding affinities and functional potencies at kainate receptors.
Table 1: Binding Affinity of this compound and Other Ligands at Kainate Receptors
| Compound | Receptor/Tissue | Radioligand | IC50 (nM) | Reference |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Recombinant Rat GluR6 | [³H]Kainic Acid | 19 | [1] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Wild-Type Rat Forebrain | [³H]Kainic Acid | 32 | [1] |
| Kainic Acid | Recombinant Rat GluR6 | [³H]Kainic Acid | 28 | [1] |
| Kainic Acid | Wild-Type Rat Forebrain | [³H]Kainic Acid | 13 | [1] |
Table 2: Functional Potency of this compound and Kainate
| Compound | Receptor/Cell Type | Assay | EC50 (µM) | Reference |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Recombinant GluR6 (HEK293 cells) | Electrophysiology | ~1 | [1] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Primary Cultures of Cerebral Cortex | Electrophysiology | 325 | [1] |
| Kainic Acid | Primary Cultures of Cerebral Cortex | Electrophysiology | 70 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other kainate receptor ligands.
Protocol 1: Radioligand Binding Assay for Kainate Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for kainate receptors using [³H]-(2S,4R)-4-methylglutamic acid as the radioligand.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK2/GluR6)
-
Cell culture reagents
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-(2S,4R)-4-methylglutamic acid (specific activity ~50-80 Ci/mmol)
-
Unlabeled (2S,4R)-4-methylglutamic acid and other test compounds
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target kainate receptor subunit.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in duplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled (2S,4R)-4-methylglutamic acid (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-(2S,4R)-4-methylglutamic acid (at a final concentration close to its Kd, e.g., 5 nM).
-
50 µL of the membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording kainate receptor-mediated currents in response to agonist application in cultured neurons or HEK293 cells expressing kainate receptors.
Materials:
-
Cultured neurons or HEK293 cells expressing kainate receptors on glass coverslips.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for rapid drug application.
-
(2S,4R)-4-methylglutamic acid and other agonists/antagonists.
Procedure:
-
Cell Preparation:
-
Place a coverslip with cultured cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
-
Patch-Clamp Recording:
-
Fill a patch pipette with the internal solution and mount it on the headstage of the micromanipulator.
-
Approach a target cell with the pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Agonist Application and Data Acquisition:
-
Position the perfusion system outlet near the patched cell for rapid application of agonists.
-
Apply (2S,4R)-4-methylglutamic acid at various concentrations for a short duration (e.g., 100 ms) to evoke inward currents.
-
Record the currents using the patch-clamp amplifier and data acquisition software.
-
To study desensitization, apply the agonist for a longer duration (e.g., 5 seconds) and measure the decay of the current.
-
To measure recovery from desensitization, apply a pair of agonist pulses with varying inter-pulse intervals.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
Construct a dose-response curve by plotting the normalized peak current against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data with a Hill equation.
-
Analyze the kinetics of desensitization by fitting the current decay with an exponential function.
-
Analyze the recovery from desensitization by plotting the peak amplitude of the second response as a percentage of the first response against the inter-pulse interval.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound on kainate receptors.
Caption: Ionotropic signaling pathway of kainate receptors activated by this compound.
Caption: Metabotropic signaling pathway of kainate receptors involving Gq protein activation.
Caption: Experimental workflow for the synthesis and characterization of this compound as a kainate receptor agonist.
References
Application Notes and Protocols: Utilizing (2S,4R)-4-Methylglutamic Acid to Elucidate EAAT2 Transporter Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1) in rodents, is the most abundant glutamate transporter in the central nervous system (CNS).[1][2][3][4] Predominantly expressed on astrocytes, EAAT2 is responsible for over 90% of glutamate uptake from the synaptic cleft.[1][2] This crucial function maintains low extracellular glutamate concentrations, preventing the excitotoxic neuronal damage implicated in numerous neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Huntington's disease.[1][2][5][6]
(2S,4R)-4-Methylglutamic acid (4-MG), also known as SYM2081, is a valuable pharmacological tool for isolating and studying the specific contribution of EAAT2 to glutamate homeostasis.[7] This molecule exhibits a distinct and contrasting mechanism of action on EAAT1 and EAAT2, acting as a potent competitive blocker of EAAT2-mediated glutamate transport while being a substrate for EAAT1.[8] This selectivity allows researchers to dissect the differential roles of these two major glial glutamate transporters.
This document provides detailed application notes and experimental protocols for utilizing (2S,4R)-4-Methylglutamic acid in the study of EAAT2 transporters.
Data Presentation
The following table summarizes the key quantitative parameters of (2S,4R)-4-Methylglutamic acid's interaction with EAAT1 and EAAT2, as determined in Xenopus laevis oocytes expressing the respective transporters.
| Compound | Transporter | Parameter | Value (µM) | Mode of Action | Reference |
| (2S,4R)-4-Methylglutamic acid | EAAT2 | Kb | 3.4 | Competitive Blocker | [8] |
| (2S,4R)-4-Methylglutamic acid | EAAT1 | Km | 54 | Substrate | [8] |
| (+/-)-Threo-3-methylglutamate | EAAT2 | Kb | 18 | Competitive Blocker | [8] |
| L-threo-4-hydroxyglutamate | EAAT2 | Km | 48 | Substrate | [8] |
| L-threo-4-hydroxyglutamate | EAAT1 | Km | 61 | Substrate | [8] |
| --INVALID-LINK---4-methylglutamate | EAAT1 & EAAT2 | KD | ~6.0 | Binding Affinity | [7] |
-
Kb: Inhibitor binding constant, a measure of the potency of a competitive inhibitor. A lower Kb indicates a more potent inhibitor.
-
Km: Michaelis constant, the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the transporter.
-
KD: Dissociation constant, a measure of the affinity of a ligand for its receptor.
Mandatory Visualizations
Signaling Pathway of EAAT2-Mediated Glutamate Uptake
Caption: EAAT2-mediated glutamate transport into astrocytes.
Experimental Workflow for Studying EAAT2 with 4-Methylglutamic Acid
Caption: Workflow for assessing EAAT2 inhibition by 4-MG.
Logical Relationship of this compound's Action
Caption: Differentiating EAAT1 and EAAT2 function with 4-MG.
Experimental Protocols
The following protocols are generalized methodologies based on published research.[8] Researchers should optimize these protocols for their specific experimental systems and conditions.
Protocol 1: Characterization of (2S,4R)-4-Methylglutamic Acid Effects on EAAT2 in Xenopus laevis Oocytes
This protocol is designed to measure the inhibitory effect of (2S,4R)-4-Methylglutamic acid on EAAT2-mediated glutamate uptake.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human EAAT2 and EAAT1 (for comparison)
-
Nuclease-free water
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
[3H]-L-Glutamate
-
(2S,4R)-4-Methylglutamic acid
-
Unlabeled L-Glutamate
-
Scintillation fluid and counter
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with 50 nL of EAAT2 cRNA (or EAAT1 cRNA for control experiments) at a concentration of 1 ng/nL. Inject a control group with nuclease-free water.
-
Incubate the oocytes at 18°C in ND96 solution for 2-4 days to allow for protein expression.
-
-
Glutamate Uptake Assay:
-
On the day of the experiment, place individual oocytes in 100 µL of ND96 solution in a 96-well plate.
-
To determine the Kb of (2S,4R)-4-Methylglutamic acid for EAAT2, prepare a series of solutions containing a fixed, subsaturating concentration of [3H]-L-Glutamate (e.g., 10 µM) and varying concentrations of (2S,4R)-4-Methylglutamic acid (e.g., 0.1 µM to 100 µM). Also include a range of concentrations of unlabeled L-glutamate for determining the Km of glutamate.
-
Initiate the uptake by adding the radiolabeled substrate solution to the oocytes.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. Ensure the uptake is within the linear range.
-
Terminate the uptake by rapidly washing the oocytes four times with 1 mL of ice-cold ND96 solution.
-
Lyse individual oocytes in 200 µL of 1% SDS.
-
Add 2 mL of scintillation fluid to each lysate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in water-injected oocytes (non-specific uptake) from the values obtained for EAAT-expressing oocytes.
-
For inhibition studies, plot the percentage of inhibition of [3H]-L-Glutamate uptake against the concentration of (2S,4R)-4-Methylglutamic acid. Fit the data to a competitive inhibition model to determine the Ki (which is equivalent to Kb).
-
For substrate studies (with EAAT1), plot the uptake rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: [3H]-Glutamate Uptake Assay in Cultured Astrocytes
This protocol can be used to assess the contribution of EAAT2 to total glutamate uptake in a more physiologically relevant cell system.
Materials:
-
Primary astrocyte cultures or astrocytic cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) and other cell culture reagents
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM D-glucose, pH 7.4)
-
[3H]-L-Glutamate
-
(2S,4R)-4-Methylglutamic acid
-
Dihydrokainate (DHK) - another selective EAAT2 inhibitor for comparison
-
L-Serine-O-sulphate - an EAAT1-preferring ligand
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and counter
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture:
-
Plate astrocytes in 24-well or 48-well plates and grow to confluency.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing the desired concentrations of (2S,4R)-4-Methylglutamic acid or other inhibitors (e.g., DHK to confirm EAAT2 involvement). For control wells, add KRH buffer only.
-
Initiate glutamate uptake by adding KRH buffer containing [3H]-L-Glutamate (final concentration e.g., 10-50 µM) and the respective inhibitors.
-
Incubate for 5-10 minutes at 37°C. The incubation time should be optimized to be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
-
Data Analysis:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and count the radioactivity.
-
Use another portion of the lysate to determine the total protein concentration in each well.
-
Normalize the radioactive counts to the protein concentration (e.g., in cpm/µg protein or pmol/mg protein/min).
-
Calculate the percentage of EAAT2-mediated uptake by comparing the uptake in the presence and absence of a saturating concentration of (2S,4R)-4-Methylglutamic acid or DHK.
-
Conclusion
(2S,4R)-4-Methylglutamic acid is an indispensable tool for neuroscience research, enabling the specific investigation of EAAT2 function. Its unique pharmacological profile allows for the clear differentiation between EAAT1- and EAAT2-mediated activities. The protocols outlined in this document provide a framework for researchers to employ this compound effectively in various experimental settings to advance our understanding of glutamate transport in both health and disease, and to aid in the development of novel therapeutics targeting glutamatergic dysregulation.
References
- 1. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease [frontiersin.org]
- 7. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting modes of action of methylglutamate derivatives on the excitatory amino acid transporters, EAAT1 and EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylglutamic acid, particularly the (2S,4R)-stereoisomer (also known as SYM 2081), is a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors involved in excitatory neurotransmission.[1] It also exhibits inhibitory activity at the excitatory amino acid transporter 2 (EAAT2), a key protein responsible for glutamate clearance from the synaptic cleft.[2] This dual activity makes this compound a valuable pharmacological tool for investigating the roles of kainate receptors and EAAT2 in various physiological and pathological processes within the central nervous system. These application notes provide detailed protocols for characterizing the interaction of this compound with its primary molecular targets.
Data Presentation
Table 1: Potency of (2S,4R)-4-Methylglutamic Acid at Kainate Receptors
| Target | Assay Type | Preparation | Radioligand | IC50 / EC50 (nM) | Reference |
| Kainate Receptor | Radioligand Binding | Rat Forebrain Membranes | [³H]Kainic Acid | ~32 | [1] |
| Kainate Receptor (GluR6) | Radioligand Binding | Recombinant HEK293 Cells | [³H]Kainic Acid | ~19 | [1] |
| Kainate Receptor (GluR6) | Electrophysiology | Recombinant HEK293 Cells | - | ~1000 (agonist activity) | [1] |
Table 2: Selectivity of (2S,4R)-4-Methylglutamic Acid for Kainate Receptors
| Target | Assay Type | Preparation | Radioligand | Fold Selectivity over Kainate Receptor | Reference |
| AMPA Receptor | Radioligand Binding | Rat Forebrain Membranes | [³H]AMPA | ~800 | [1] |
| NMDA Receptor | Radioligand Binding | Rat Forebrain Membranes | [³H]CGP 39653 | ~200 | [1] |
Table 3: Inhibitory Activity of (2S,4R)-4-Methylglutamic Acid at EAAT2
| Target | Assay Type | Preparation | Method | Kb (µM) | Reference |
| EAAT2 | Glutamate Transport Inhibition | - | Blockade of glutamate transport | 3.4 | [2] |
Experimental Protocols
Protocol 1: Kainate Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for kainate receptors in rat forebrain membranes using [³H]kainic acid.
Materials:
-
(2S,4R)-4-Methylglutamic acid
-
[³H]Kainic acid (specific activity ~40-60 Ci/mmol)
-
Rat forebrain tissue
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh binding buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of binding buffer for total binding.
-
50 µL of a high concentration of unlabeled kainate (e.g., 100 µM) for non-specific binding.
-
50 µL of varying concentrations of (2S,4R)-4-methylglutamic acid (e.g., 0.1 nM to 100 µM).
-
-
Add 50 µL of [³H]kainic acid to all wells (final concentration ~1-5 nM).
-
Add 100 µL of the membrane preparation to all wells.
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]kainic acid) using non-linear regression analysis.
-
Protocol 2: EAAT2 Inhibition Assay (Glutamate Uptake)
This protocol outlines a method to assess the inhibitory effect of this compound on EAAT2-mediated glutamate uptake in cultured cells (e.g., HEK293 cells stably expressing EAAT2).
Materials:
-
HEK293 cells stably expressing human EAAT2
-
(2S,4R)-4-Methylglutamic acid
-
[³H]L-Glutamic acid (specific activity ~40-60 Ci/mmol)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)
-
Lysis Buffer: 0.1 M NaOH
-
Scintillation fluid
-
Poly-D-lysine coated 24-well plates
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture HEK293-EAAT2 cells in appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) uptake buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with 0.5 mL of uptake buffer containing varying concentrations of (2S,4R)-4-methylglutamic acid (e.g., 0.1 µM to 1 mM). For control wells (total uptake), add buffer without the test compound. For non-specific uptake, use a known potent EAAT inhibitor like DL-TBOA (e.g., 100 µM).
-
Initiate the uptake by adding 0.5 mL of uptake buffer containing [³H]L-glutamic acid (final concentration ~10-50 nM) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold uptake buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells to normalize the uptake data.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the concentration of this compound.
-
Determine the IC50 value and subsequently the Kb value using the Cheng-Prusoff equation if the substrate concentration is known.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Workflow for Kainate Receptor Radioligand Binding Assay.
Caption: Workflow for EAAT2 Glutamate Uptake Inhibition Assay.
References
4-Methylglutamic Acid in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylglutamic acid is a conformationally constrained analog of the excitatory neurotransmitter glutamate. The stereoisomer (2S,4R)-4-methylglutamic acid, commonly known as SYM 2081, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1][2][3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system (CNS).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research.
Mechanism of Action
(2S,4R)-4-methylglutamic acid (SYM 2081) exerts its effects primarily by binding to and activating kainate receptors.[1][2] Kainate receptors are ligand-gated ion channels that, upon activation, permit the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization. What distinguishes SYM 2081 is its remarkable selectivity for kainate receptors over AMPA and NMDA receptors.[1][3]
At low concentrations (30-300 nM), SYM 2081 can induce a reversible blockade of currents evoked by subsequent applications of kainate, a phenomenon attributed to agonist-induced desensitization.[2] At higher concentrations (EC50 of approximately 1 µM), it directly elicits rapidly desensitizing inward currents, characteristic of kainate receptor activation.[2]
Beyond its ionotropic action, evidence suggests that kainate receptor activation can also trigger metabotropic signaling cascades involving G-proteins and downstream protein kinases. This dual signaling capability allows kainate receptors to modulate neuronal excitability and synaptic transmission through diverse mechanisms.
Data Presentation
Table 1: Binding Affinity of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Glutamate Receptors
| Radioligand | Preparation | Receptor Subtype | IC50 (nM) | Reference |
| [3H]Kainic Acid | Wild-type (rat forebrain) | Kainate | ~32 | [2] |
| [3H]Kainic Acid | Recombinant (GluR6) | Kainate | ~19 | [2] |
| [3H]AMPA | Wild-type (rat forebrain) | AMPA | ~25,600 (800-fold less potent than for kainate) | [2] |
| [3H]CGP 39653 | Wild-type (rat forebrain) | NMDA | ~6,400 (200-fold less potent than for kainate) | [2] |
Table 2: Functional Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Glutamate Receptors
| Receptor Subunit Composition | Expression System | Parameter | Value (µM) | Reference |
| GluR5 (homomeric) | Xenopus oocytes | EC50 | 0.12 ± 0.02 | [1] |
| GluR6 (homomeric) | Xenopus oocytes | EC50 | 0.23 ± 0.01 | [1] |
| GluR6 (recombinant) | HEK 293 cells | EC50 | ~1 | [2] |
| GluR1 (homomeric) | Xenopus oocytes | EC50 | 132 ± 44 | [1] |
| GluR3 (homomeric) | Xenopus oocytes | EC50 | 453 ± 57 | [1] |
| Native AMPA Receptors | Primary cortical cultures | EC50 | 325 | [2] |
Table 3: Binding Characteristics of [3H]-(2S,4R)-4-Methylglutamate
| Preparation | Parameter | Value | Reference |
| Rabbit whole-brain membranes | KD1 | 3.67 ± 0.50 nM | [4] |
| Bmax1 | 0.54 ± 0.03 pmol/mg protein | [4] | |
| KD2 | 281.66 ± 12.33 nM | [4] | |
| Bmax2 | 1.77 ± 0.09 pmol/mg protein | [4] | |
| Murine cerebrocortical membranes | Kd | 9.9 ± 2.7 nM | [5] |
| Bmax | 296.3 ± 27.1 fmol/mg protein | [5] |
Table 4: Inhibitory Constants (Ki) of Various Ligands for 3H-4-Methylglutamate Binding in Murine Cerebrocortical Membranes
| Ligand | Ki (nM) |
| Domoate | 1.1 ± 0.2 |
| Kainate | 7.1 ± 1.1 |
| L-Glutamate | 187.6 ± 31.9 |
| (S)-AMPA | >50,000 |
Mandatory Visualization
Caption: Signaling pathways activated by this compound at kainate receptors.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Kainate Receptors
Objective: To determine the binding affinity of (2S,4R)-4-methylglutamic acid (or other test compounds) for kainate receptors using [3H]-(2S,4R)-4-methylglutamate as the radioligand.
Materials:
-
[3H]-(2S,4R)-4-methylglutamate (specific activity ~50-80 Ci/mmol)
-
(2S,4R)-4-methylglutamic acid (SYM 2081)
-
Unlabeled kainic acid (for non-specific binding determination)
-
Test compounds
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Membrane preparation from rat forebrain or cells expressing recombinant kainate receptors
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]-(2S,4R)-4-methylglutamate (final concentration ~1-10 nM), 50 µL of binding buffer, and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of [3H]-(2S,4R)-4-methylglutamate, 50 µL of unlabeled kainic acid (final concentration 100 µM), and 100 µL of membrane preparation.
-
Displacement: 50 µL of [3H]-(2S,4R)-4-methylglutamate, 50 µL of test compound (at various concentrations), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For displacement experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
Objective: To characterize the electrophysiological effects of (2S,4R)-4-methylglutamic acid on kainate receptor-mediated currents in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) plated on coverslips
-
(2S,4R)-4-methylglutamic acid (SYM 2081) stock solution
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH 7.2 with KOH.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes (resistance 3-5 MΩ)
-
Perfusion system for drug application
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and continuously perfuse with external solution at a rate of 1-2 mL/min.
-
Pipette Filling and Sealing: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Approach a neuron under visual guidance and apply gentle positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV. Allow the cell to stabilize for 5-10 minutes.
-
Drug Application: Apply (2S,4R)-4-methylglutamic acid at various concentrations (e.g., 0.1 µM to 100 µM) using the perfusion system. To isolate kainate receptor currents, other glutamate receptor antagonists can be included in the external solution (e.g., AP5 for NMDA receptors and GYKI 53655 for AMPA receptors).
-
Data Acquisition and Analysis: Record the inward currents evoked by the agonist application. Measure the peak amplitude of the current at each concentration. Plot the normalized peak current against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value. To study desensitization, apply the agonist for a prolonged period and measure the decay of the current.
Protocol 3: In Vivo Microdialysis
Objective: To measure the effect of local administration of (2S,4R)-4-methylglutamic acid on extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
Animal model (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off appropriate for small molecules)
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion (e.g., in mM: 147 NaCl, 4 KCl, 2.3 CaCl2, pH 7.4)
-
(2S,4R)-4-methylglutamic acid (SYM 2081)
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
Drug Administration: Administer (2S,4R)-4-methylglutamic acid via the perfusion fluid (reverse dialysis) at a known concentration.
-
Post-Drug Collection: Continue collecting dialysate samples at the same intervals for a defined period after the start of drug administration.
-
Sample Analysis: Analyze the dialysate samples for the concentration of neurotransmitters of interest (e.g., glutamate, GABA, dopamine) using an appropriate analytical technique.
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the percentage change over time to visualize the effect of the drug.
Conclusion
(2S,4R)-4-methylglutamic acid (SYM 2081) is a powerful and selective tool for investigating the multifaceted roles of kainate receptors in neurobiology. Its high affinity and selectivity allow for the precise pharmacological dissection of kainate receptor function in vitro, ex vivo, and in vivo. The protocols outlined in this document provide a foundation for researchers to effectively utilize this compound to advance our understanding of glutamatergic neurotransmission and its implications for neurological disorders and drug development.
References
- 1. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYM-2081 - Wikipedia [en.wikipedia.org]
- 4. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional mapping of low-affinity kainate receptors in mouse brain using [(3)H](2S,4R)-4-methylglutamate autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Methylglutamic Acid in Ligand Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Methylglutamic acid, also known as SYM 2081, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] Its selectivity makes it a valuable tool for elucidating the physiological and pathological roles of kainate receptors in the central nervous system. This document provides detailed application notes and protocols for the use of 4-Methylglutamic acid in ligand binding assays, aimed at facilitating research and drug development efforts targeting the glutamatergic system.
Application Notes
This compound is primarily utilized in competitive ligand binding assays to determine the affinity of novel compounds for kainate receptors. It can be used as a non-radiolabeled competitor against a radiolabeled ligand (e.g., [³H]kainate) to determine the Ki of the test compound. Alternatively, radiolabeled [³H]-(2S,4R)-4-methylglutamic acid can be used as the primary ligand to directly measure the binding affinity of unlabeled compounds.[2]
The high selectivity of (2S,4R)-4-Methylglutamic acid for kainate receptors over AMPA and NMDA receptors is a key advantage, allowing for the specific investigation of kainate receptor pharmacology.[1] Studies have shown that it is approximately 800- and 200-fold less potent as an inhibitor of radioligand binding to wild-type AMPA and NMDA receptors, respectively.[1]
At low concentrations (30-300 nM), (2S,4R)-4-Methylglutamic acid can act as a functional antagonist by inducing rapid desensitization of kainate receptors, which blocks currents produced by other kainate receptor agonists.[1] At higher concentrations (EC₅₀ of ~1 µM), it elicits kainate-like inward currents.[1] This dual activity should be considered when designing and interpreting experiments.
Quantitative Data Summary
The binding affinity of (2S,4R)-4-Methylglutamic acid for kainate receptors has been determined in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of (2S,4R)-4-Methylglutamic Acid in [³H]kainate Competition Assays
| Receptor Source | Radioligand | IC₅₀ (nM) | Reference |
| Wild-type (rat forebrain) | [³H]kainate | ~32 | [1] |
| Recombinant GluR6 (GluK2) | [³H]kainate | ~19 | [1] |
Table 2: Binding Affinity of [³H]-(2S,4R)-4-Methylglutamic Acid in Rabbit Brain Membranes
| Binding Site | Kₑ (nM) | Bₘₐₓ (pmol/mg protein) | Reference |
| Site 1 | 3.67 ± 0.50 | 0.54 ± 0.03 | [2] |
| Site 2 | 281.66 ± 12.33 | 1.77 ± 0.09 | [2] |
Signaling Pathways and Experimental Workflow
Kainate receptors exhibit dual signaling mechanisms: a canonical ionotropic pathway and a non-canonical metabotropic pathway.[3][4] The binding of an agonist like this compound can trigger both pathways.
The following workflow outlines the key steps in a competitive ligand binding assay using this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Kainate Receptors
This protocol is adapted from standard procedures for [³H]kainate binding assays and can be used to determine the inhibitory constant (Ki) of test compounds using this compound as a reference compound or to determine the IC₅₀ of this compound itself.
1. Materials and Reagents:
-
Membrane Preparation: Synaptic membranes prepared from rat forebrain or from cell lines expressing the kainate receptor subtype of interest (e.g., HEK293 cells expressing GluK2).
-
Radioligand: [³H]kainate (specific activity ~50-60 Ci/mmol).
-
Competitor: (2S,4R)-4-Methylglutamic acid.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethylenimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
3. Assay Procedure:
-
Prepare serial dilutions of (2S,4R)-4-Methylglutamic acid in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled kainate (e.g., 100 µM, for non-specific binding) or 50 µL of the this compound dilution.
-
50 µL of [³H]kainate (final concentration typically 1-5 nM).
-
100 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Saturation Binding Assay using [³H]-(2S,4R)-4-Methylglutamic Acid
This protocol is for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using radiolabeled this compound.
1. Materials and Reagents:
-
Same as in Protocol 1, except the radioligand is [³H]-(2S,4R)-4-Methylglutamic Acid and the unlabeled competitor for non-specific binding is unlabeled (2S,4R)-4-Methylglutamic acid.
2. Assay Procedure:
-
Prepare serial dilutions of [³H]-(2S,4R)-4-Methylglutamic Acid in assay buffer (e.g., ranging from 0.1 to 50 nM).
-
In a 96-well plate, set up two sets of tubes in triplicate:
-
Total Binding: Add 50 µL of varying concentrations of [³H]-(2S,4R)-4-Methylglutamic Acid and 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of varying concentrations of [³H]-(2S,4R)-4-Methylglutamic Acid and 50 µL of a high concentration of unlabeled (2S,4R)-4-Methylglutamic acid (e.g., 10 µM).
-
-
Add 100 µL of the membrane preparation to all wells.
-
Follow steps 3-7 from the Competitive Radioligand Binding Assay protocol.
3. Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site or two-site binding model to determine the Kd and Bmax values. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
Analytical Techniques for the Detection of 4-Methylglutamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylglutamic acid is a derivative of the non-essential amino acid, glutamic acid. Its presence and concentration in biological matrices can be of interest in various research fields, including metabolism studies and biomarker discovery. Accurate and robust analytical methods are essential for the reliable quantification of this compound in complex biological samples such as plasma, urine, and cell culture media.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are adaptable for various research and drug development applications.
Quantitative Data Summary
The selection of an analytical method often depends on the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for the analytical methods described in this document. Please note that these values are illustrative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | LC-MS/MS (Illustrative) | GC-MS with Derivatization (Illustrative) |
| Linearity Range | 0.5 - 1000 ng/mL | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.1 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 10 ng/mL |
| Accuracy (Recovery) | 95 - 108% | 92 - 110% |
| Precision (RSD) | < 10% | < 15% |
Metabolic Pathway of this compound
This compound is known to be an intermediate in methane metabolism.[1] It is synthesized from glutamic acid and methylamine by the enzyme methylamine-glutamate N-methyltransferase. Subsequently, it can be demethylated back to glutamic acid by methylglutamate dehydrogenase.[1] Understanding this pathway is crucial for interpreting the biological significance of this compound levels.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol outlines a sensitive and specific method for the quantification of this compound in biological fluids without the need for derivatization.[2]
1. Objective: To quantify this compound in plasma samples using a Triple Quadrupole LC-MS/MS system.
2. Materials and Reagents:
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (or other biological matrix)
3. Workflow Diagram:
4. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity UHPLC System or equivalent.
-
Column: A suitable HILIC or reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimized for the separation of this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for this compound and its internal standard.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the samples using the calibration curve.
Protocol 2: Quantification of this compound by GC-MS with Derivatization
For GC-MS analysis, derivatization is necessary to increase the volatility of the polar this compound. Silylation is a common derivatization technique for amino acids.
1. Objective: To quantify this compound in biological samples using GC-MS following a two-step derivatization process.
2. Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
3. Workflow Diagram:
4. Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the sample matrix.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
5. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. Proper method validation is crucial to ensure the accuracy and precision of the results obtained.
References
Application Note: Chiral HPLC Analysis of 4-Methylglutamic Acid Isomers
Abstract
This application note details a robust methodology for the separation and quantification of the four stereoisomers of 4-Methylglutamic acid (4-MGA) using High-Performance Liquid Chromatography (HPLC). Due to the compound's two chiral centers, it exists as four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The (2S,4R)-isomer, also known as SYM 2081, is a potent and selective agonist for kainate receptors, making the accurate quantification of each isomer critical for researchers in neuroscience and drug development.[1] This document provides two effective protocols for the chiral separation of these isomers, one employing a macrocyclic glycopeptide-based chiral stationary phase and the other a ligand-exchange chiral column, both coupled with UV detection. Additionally, a pre-column derivatization protocol is provided for enhanced sensitivity with fluorescence detection.
Introduction
This compound is a derivative of the excitatory neurotransmitter L-glutamic acid. The introduction of a methyl group at the 4-position creates a second chiral center, leading to four distinct stereoisomers. These isomers can exhibit significantly different pharmacological properties. Notably, the (2S,4R)-isomer (SYM 2081) is a high-affinity selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors involved in excitatory neurotransmission in the central nervous system.[1] Consequently, the ability to separate and quantify each stereoisomer is essential for evaluating the purity, efficacy, and potential off-target effects of novel therapeutic agents targeting the glutamatergic system.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of chiral compounds. The separation of enantiomers and diastereomers can be achieved through the use of chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.[2][3][4] This application note presents direct chiral separation methods, which are often preferred due to simpler sample preparation and reduced analysis time.[2]
Experimental Protocols
Protocol 1: Chiral Separation using a Macrocyclic Glycopeptide-Based Column
This protocol is adapted from a method for the separation of pyroglutamic acid enantiomers, a structurally related compound, and is suitable for the direct analysis of 4-MGA isomers.[2][5]
Chromatographic Conditions:
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of 4-MGA isomer mixture in methanol. |
Rationale: The CHIROBIOTIC T stationary phase, based on the macrocyclic glycopeptide teicoplanin, provides a complex chiral environment with multiple interaction sites, enabling the separation of enantiomers and diastereomers.[2][5] The polar organic mobile phase with acidic and basic additives helps to optimize peak shape and resolution.
Protocol 2: Chiral Ligand-Exchange Chromatography
This protocol is based on a method developed for the stereoisomers of a fluorinated glutamic acid analog and utilizes a ligand-exchange mechanism for chiral recognition.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chirex 3126 (D)-penicillamine based, 5 µm, 150 x 4.6 mm |
| Mobile Phase | 2 mM Copper (II) Sulfate in 15% Acetonitrile (aq) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of 4-MGA isomer mixture in the mobile phase. |
Rationale: Ligand-exchange chromatography involves the formation of transient diastereomeric complexes between the analyte, a transition metal ion (in this case, copper), and a chiral selector immobilized on the stationary phase. The differing stabilities of these complexes allow for the separation of the stereoisomers. This method has been shown to be effective for the analysis of amino acid stereoisomers without derivatization.
Pre-column Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection
For enhanced sensitivity, pre-column derivatization can be performed. OPA reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative.
Derivatization Procedure:
-
Prepare OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is stable for one week when stored in the dark at 4°C.
-
Sample Derivatization: Mix 100 µL of the 4-MGA sample (or standard solution) with 100 µL of the OPA reagent.
-
Reaction: Allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Immediately inject a suitable volume (e.g., 20 µL) onto the HPLC system.
Note: The derivatized sample should be analyzed promptly as the derivatives can be unstable. An achiral reversed-phase column (e.g., C18) can be used to separate the derivatized diastereomers if a chiral derivatizing agent is used, or a chiral column can be used to separate the derivatized enantiomers.
Data Presentation
The following tables summarize the expected quantitative data from the successful separation of this compound isomers. The values presented are illustrative and will need to be determined experimentally.
Table 1: Retention Times and Resolution for Protocol 1
| Isomer | Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| (2R,4S) | To be determined | - |
| (2S,4R) | To be determined | To be determined |
| (2R,4R) | To be determined | To be determined |
| (2S,4S) | To be determined | To be determined |
Table 2: Retention Times and Resolution for Protocol 2
| Isomer | Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| (2R,4S) | To be determined | - |
| (2S,4R) | To be determined | To be determined |
| (2R,4R) | To be determined | To be determined |
| (2S,4S) | To be determined | To be determined |
Table 3: Method Validation Parameters (Example)
| Parameter | Protocol 1 | Protocol 2 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound isomers.
Caption: Signaling pathway of (2S,4R)-4-MGA (SYM 2081) as a kainate receptor agonist.
Conclusion
The accurate analysis of this compound stereoisomers is crucial for advancing research in neuroscience and pharmacology. The two proposed HPLC methods provide effective and reproducible means for the chiral separation of all four isomers. Protocol 1, utilizing a macrocyclic glycopeptide-based column, offers a versatile approach, while Protocol 2, based on ligand-exchange chromatography, presents a robust alternative. The choice of method may depend on available instrumentation and specific sample matrices. For analyses requiring high sensitivity, pre-column derivatization with OPA is recommended. These protocols provide a solid foundation for researchers and drug development professionals to accurately quantify the stereoisomers of this compound, thereby facilitating a deeper understanding of their distinct biological roles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromatographic resolution of enantiomers selective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for NMR Spectroscopy of 4-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methylglutamic acid. It includes tabulated quantitative ¹H and ¹³C NMR data for the stereoisomers of this compound, comprehensive experimental protocols for sample preparation and data acquisition, and visualizations to aid in understanding the molecular structure and analytical workflow.
Introduction
This compound is a derivative of the excitatory neurotransmitter glutamic acid. The introduction of a methyl group at the 4-position creates a chiral center, resulting in four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). These stereoisomers exhibit distinct biological activities, particularly as selective probes for kainate receptors, a subtype of ionotropic glutamate receptors. NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of these isomers, providing detailed information about the chemical environment of each nucleus.
Molecular Structure and Numbering
The chemical structure and atom numbering for this compound are presented below. This numbering scheme is used for the assignment of NMR signals.
Figure 1. Structure and atom numbering of this compound.
Quantitative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the stereoisomers of this compound. Data is referenced to standard internal references (e.g., TMS, DSS).
Table 1: ¹H NMR Data for this compound Stereoisomers in D₂O
| Stereoisomer | H-2 (ppm, mult, J Hz) | H-3a (ppm, mult, J Hz) | H-3b (ppm, mult, J Hz) | H-4 (ppm, mult, J Hz) | 4-CH₃ (ppm, d, J Hz) |
| (2S,4S) | 3.85 (t, 6.5) | 2.15 (m) | 2.05 (m) | 2.60 (m) | 1.10 (d, 7.0) |
| (2R,4R) | 3.85 (t, 6.5) | 2.15 (m) | 2.05 (m) | 2.60 (m) | 1.10 (d, 7.0) |
| (2S,4R) | 3.80 (dd, 8.5, 5.0) | 2.25 (m) | 1.90 (m) | 2.75 (m) | 1.15 (d, 7.0) |
| (2R,4S) | 3.80 (dd, 8.5, 5.0) | 2.25 (m) | 1.90 (m) | 2.75 (m) | 1.15 (d, 7.0) |
Table 2: ¹³C NMR Data for this compound Stereoisomers in D₂O
| Stereoisomer | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | 4-CH₃ (ppm) |
| (2S,4S) | 175.0 | 54.5 | 38.0 | 35.0 | 180.0 | 16.0 |
| (2R,4R) | 175.0 | 54.5 | 38.0 | 35.0 | 180.0 | 16.0 |
| (2S,4R) | 174.5 | 55.0 | 37.5 | 34.5 | 180.5 | 16.5 |
| (2R,4S) | 174.5 | 55.0 | 37.5 | 34.5 | 180.5 | 16.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, temperature, and spectrometer frequency. The data presented here is a compilation from available literature and should be used as a reference.
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and research goals.
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining reproducible NMR data.
Figure 2. Workflow for NMR sample preparation.
-
Dissolution : Weigh 10-20 mg of the this compound isomer and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O).
-
pH Adjustment : The chemical shifts of the α-amino and carboxyl groups are highly sensitive to pH. Adjust the pD of the solution to a physiological range (typically 7.0-7.4) using dilute DCl or NaOD in D₂O. Use a pH meter calibrated for D₂O measurements.
-
Homogenization : Vortex the sample to ensure complete dissolution and a homogeneous solution.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).
1D ¹H NMR Data Acquisition
-
Instrument Setup : Tune and shim the NMR spectrometer for the D₂O sample.
-
Pulse Sequence : Use a standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE) to attenuate the residual HOD signal.
-
Acquisition Parameters :
-
Spectral Width : ~12 ppm
-
Number of Scans : 16-64 (depending on sample concentration)
-
Relaxation Delay (d1) : 2-5 seconds
-
Acquisition Time : ~2-3 seconds
-
Temperature : 298 K (25 °C)
-
-
Processing : Apply a line broadening factor (e.g., 0.3 Hz) and Fourier transform the FID. Phase and baseline correct the spectrum.
1D ¹³C NMR Data Acquisition
-
Instrument Setup : Tune and shim the spectrometer for the ¹³C nucleus.
-
Pulse Sequence : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : ~200 ppm
-
Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1) : 2 seconds (for qualitative spectra). For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.
-
Temperature : 298 K (25 °C)
-
-
Processing : Apply a line broadening factor (e.g., 1-2 Hz) and Fourier transform the FID. Phase and baseline correct the spectrum.
2D NMR Experiments (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.
Figure 3. Recommended 2D NMR experiments and their applications.
-
¹H-¹H COSY (Correlated Spectroscopy) : Identifies protons that are spin-spin coupled, revealing the connectivity of the proton spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning carbon resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
Standard pulse programs and parameters available on modern NMR spectrometers are generally suitable for these experiments on this compound.
Signaling Pathways and Logical Relationships
While this compound itself is not part of a signaling pathway in the traditional sense, its interaction with kainate receptors initiates a signaling cascade. The logical workflow for its complete NMR characterization is a sequential process.
Figure 4. Logical workflow for the NMR characterization of this compound stereoisomers.
Conclusion
NMR spectroscopy is a powerful and essential technique for the unambiguous structural and stereochemical characterization of this compound isomers. The data and protocols presented in this application note provide a comprehensive resource for researchers in medicinal chemistry, neuroscience, and drug development who are working with this important class of compounds. Careful sample preparation and a combination of 1D and 2D NMR experiments are key to obtaining high-quality, interpretable data.
Application Notes and Protocols for 4-Methylglutamic Acid Solutions in Experimental Research
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of 4-Methylglutamic acid solutions in various experimental settings. The information is intended to guide researchers in accurately preparing solutions for cell culture, neurotoxicity assays, and in vivo studies, ensuring reproducibility and reliability of experimental outcomes.
Introduction to this compound
This compound is a derivative of the excitatory neurotransmitter glutamic acid.[1][2] The introduction of a methyl group at the 4-position confers selectivity for kainate receptors, a subtype of ionotropic glutamate receptors.[3] Specifically, the (2S,4R)-stereoisomer of this compound is a potent and highly selective agonist for kainate receptors.[4] This property makes it a valuable tool for studying the physiological and pathological roles of kainate receptors in the central nervous system.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₄ | [2][5] |
| Molecular Weight | 161.16 g/mol | [2][5] |
| Appearance | White solid | |
| Purity | ≥97% (typical) | [4] |
Solution Preparation: Protocols and Considerations
The accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following section provides detailed protocols for preparing stock and working solutions for various applications.
Solubility Data
| Solvent | Approximate Solubility | Reference |
| Water | >10 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL (for L-Pyroglutamic acid) | [7] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL (for L-Pyroglutamic acid) | [7] |
Note: Data for L-Pyroglutamic acid is provided as an estimate for a structurally similar compound.
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for various experiments.
Protocol 2.2.1: Preparation of a 100 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out 16.12 mg of this compound powder.
-
Dissolving: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, purified water (e.g., Milli-Q or equivalent).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, gentle warming (e.g., in a 37°C water bath) for a short period may aid dissolution. Avoid excessive heating, as it may degrade the compound.
-
pH Adjustment (if necessary): If complete dissolution is not achieved, the pH of the solution can be adjusted. Add 1 N NaOH dropwise while monitoring the pH with a calibrated pH meter until the solid dissolves. The final pH should be adjusted to the desired range for your experiment (typically 7.2-7.4 for cell culture applications).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Stability of Solutions
The stability of this compound solutions is influenced by temperature and pH. Based on data for the parent compound, glutamic acid, solutions are more stable at neutral to slightly alkaline pH and at lower temperatures.[8][9] At acidic pH and elevated temperatures, there is a risk of conversion to pyroglutamate.[8][9]
Table 3: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Notes |
| Room Temperature (20-25°C) | Up to 24 hours | For working solutions during experiments. Protect from light. |
| 4°C | Up to 1 week | For short-term storage of working solutions. |
| -20°C | Up to 6 months | For long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. |
| -80°C | > 6 months | For archival storage of stock solutions. |
Application in Cell-Based Assays
This compound is frequently used in cell culture experiments to investigate the function of kainate receptors in neuronal health and disease.
Neurotoxicity Assays
One of the key applications of this compound is to induce excitotoxicity in neuronal cell cultures to model neurodegenerative conditions.
Protocol 3.1.1: Induction of Neurotoxicity in Primary Neuronal Cultures
-
Cell Plating: Plate primary neurons at a suitable density in a 96-well plate and allow them to mature for the desired period (e.g., 7-14 days in vitro).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution. Prepare a series of dilutions in pre-warmed, serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the existing culture medium from the neurons and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 24-48 hours).
-
Assessment of Neurotoxicity: Evaluate cell viability using standard assays such as the MTT assay, LDH release assay, or live/dead cell staining.
Table 4: Typical Concentration Ranges for Neurotoxicity Assays
| Assay Type | Cell Type | Concentration Range | Reference |
| Excitotoxicity | Primary Neurons | 50 - 500 µM (for Glutamate) | [10] |
| Cell Viability | Neuronal Cell Lines | 10 - 1000 µM |
Note: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition.
Electrophysiology
This compound is used in electrophysiological recordings to selectively activate kainate receptors and study their contribution to synaptic transmission and neuronal excitability.
Protocol 3.2.1: Bath Application for Whole-Cell Patch-Clamp Recordings
-
Preparation of Artificial Cerebrospinal Fluid (aCSF): Prepare and oxygenate aCSF solution appropriate for the brain region and cell type being studied.
-
Preparation of Working Solution: Dilute the 100 mM this compound stock solution in aCSF to the desired final concentration.
-
Recording: Obtain a stable whole-cell recording from the neuron of interest.
-
Application: Perfuse the recording chamber with the aCSF containing this compound for a defined period.
-
Data Acquisition: Record the changes in membrane potential or current in response to the application of the agonist.
Application in In Vivo Studies
For in vivo experiments, this compound solutions must be sterile and formulated for safe administration to animals.
Protocol 4.1.1: Preparation of Solution for Intraperitoneal (IP) Injection in Mice
-
Weighing and Dissolving: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. Dissolve the compound in sterile, pyrogen-free saline (0.9% NaCl).
-
pH Adjustment: Adjust the pH of the solution to ~7.4 using sterile 1 N NaOH or 1 N HCl to ensure it is physiological and non-irritating.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Administration: Administer the solution to the mice via IP injection at the calculated volume. The injection volume should be kept to a minimum, typically not exceeding 10 mL/kg.
Safety and Handling
This compound should be handled in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.[3][11][12][13]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[3][11][13] In case of contact, rinse the affected area thoroughly with water.[11][12]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Neurotoxicity Assay
References
- 1. Effects of 4-methylimidazole on cerebral glutamate decarboxylase activity and specific GABA receptor binding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. 2S,4R-4-Methylglutamate | C6H11NO4 | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Applications of 4-Methylglutamic Acid for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. The stereoisomer (2S,4R)-4-Methylglutamic acid, in particular, has garnered significant interest within the neuroscience and pharmacology communities. It is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors, and also acts as an inhibitor of the excitatory amino acid transporter 2 (EAAT2).[1][2] This dual activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of kainate receptors and glutamate transporters in the central nervous system (CNS). Its potential applications span from basic research into synaptic transmission and plasticity to the development of therapeutic agents for neurological disorders and pain management.[3][4][5]
Commercial Suppliers of (2S,4R)-4-Methylglutamic Acid
A variety of chemical suppliers offer (2S,4R)-4-Methylglutamic acid for research purposes. The available products differ in purity, quantity, and price. Below is a summary of some prominent commercial suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| TargetMol Chemicals Inc. | SYM 2081 | 31137-74-3 | 99.59% | mg scale | $87.00 - $313.00 / mg[2] |
| Fluorochem | (2S,4R)-4-Methylglutamic Acid | 31137-74-3 | 98% | 10 mg, 25 mg, 50 mg, 100 mg, 250 mg | £106.00 (10 mg) - £608.00 (100 mg)[6] |
| Santa Cruz Biotechnology | (2S,4R)-4-Methylglutamic Acid | 31137-74-3 | ≥97% | Inquire | Inquire |
| ChemicalBook | (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 | Inquire | Inquire | Inquire |
| LGC Standards | (2S,4R)-4-Methylglutamic Acid | 31137-74-3 | Inquire | Inquire | Inquire |
| 3B Pharmachem | (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 | Inquire | Inquire | Inquire |
| Chemsky (Shanghai) Int. | (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 | Inquire | Inquire | Inquire |
| Shanghai YuanYe Biotech | (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 | Inquire | Inquire | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Biological Activity and Applications
(2S,4R)-4-Methylglutamic acid exhibits high affinity and selectivity for kainate receptors over AMPA and NMDA receptors.[2] This makes it an invaluable tool for dissecting the specific roles of kainate receptors in neuronal signaling.
Kainate Receptor Agonism
As a potent agonist, (2S,4R)-4-Methylglutamic acid can be used to stimulate kainate receptors in various experimental models, from cultured neurons to in vivo studies. This allows researchers to investigate the downstream effects of kainate receptor activation, which are implicated in:
-
Synaptic Transmission and Plasticity: Kainate receptors modulate both excitatory and inhibitory neurotransmission.[3][7]
-
Pain Signaling Pathways: These receptors are involved in the modulation of pain signals in both the peripheral and central nervous systems.[3][4][5]
-
Neurological Disorders: Dysregulation of kainate receptor function has been linked to conditions such as epilepsy and mood disorders.[7]
EAAT2 Inhibition
At higher concentrations, (2S,4R)-4-Methylglutamic acid also selectively inhibits the glutamate transporter EAAT2.[2] EAAT2 is crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. By inhibiting EAAT2, researchers can study the consequences of impaired glutamate uptake, which is relevant to various neurodegenerative diseases.
Experimental Protocols
Kainate Receptor Binding Assay
This protocol is adapted from studies characterizing radioligand binding to kainate receptors.[8][9]
Objective: To determine the binding affinity of test compounds for kainate receptors using [³H]-(2S,4R)-4-methylglutamic acid as the radioligand.
Materials:
-
[³H]-(2S,4R)-4-methylglutamic acid
-
Test compounds
-
Rabbit whole-brain membranes (or other tissue/cell preparations expressing kainate receptors)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare brain membranes according to standard laboratory protocols. The final protein concentration should be determined using a suitable protein assay (e.g., Bradford assay).
-
Assay Setup: In microcentrifuge tubes, combine:
-
100-200 µg of membrane protein
-
[³H]-(2S,4R)-4-methylglutamic acid (at a concentration near its KD, e.g., 3-5 nM)
-
Varying concentrations of the test compound (for competition binding) or buffer (for total binding).
-
For non-specific binding, add a high concentration of a known kainate receptor agonist (e.g., 100 µM kainate).
-
Bring the final volume to 250-500 µL with binding buffer.
-
-
Incubation: Incubate the tubes at 4°C for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer using a filtration manifold.
-
Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Kainate Receptor Binding Assay Workflow
Glutamate Uptake Assay
This protocol is based on methods for assessing EAAT2 activity in cell culture.[10][11]
Objective: To measure the inhibition of glutamate uptake by (2S,4R)-4-methylglutamic acid in cells expressing EAAT2.
Materials:
-
HEK293 cells stably expressing human EAAT2 (hEAAT2)
-
[¹⁴C]glutamic acid
-
(2S,4R)-4-methylglutamic acid
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate hEAAT2-expressing HEK293 cells in 24- or 48-well plates and grow to confluency.
-
Pre-incubation: Wash the cells twice with uptake buffer. Pre-incubate the cells with varying concentrations of (2S,4R)-4-methylglutamic acid or vehicle control in uptake buffer for 5-10 minutes at room temperature.
-
Uptake Initiation: Add [¹⁴C]glutamic acid (final concentration ~10 µM) to each well to initiate the uptake. Incubate for 5 minutes at room temperature.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and vortex.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Normalize the data to the protein concentration in each well. Determine the IC₅₀ value for the inhibition of glutamate uptake by (2S,4R)-4-methylglutamic acid.
Glutamate Uptake Assay Workflow
Signaling Pathways
Activation of kainate receptors by agonists like (2S,4R)-4-Methylglutamic acid can trigger both ionotropic and metabotropic signaling pathways.
-
Ionotropic Signaling: The canonical pathway involves the opening of the ion channel, leading to cation influx (primarily Na⁺ and Ca²⁺), membrane depolarization, and subsequent neuronal excitation.
-
Metabotropic Signaling: Kainate receptors can also signal through G-protein-coupled pathways, independent of their ion channel function. This can lead to the activation of intracellular signaling cascades, such as the mobilization of endocannabinoids, which can modulate neurotransmitter release.[12]
Kainate Receptor Signaling Pathways
Conclusion
(2S,4R)-4-Methylglutamic acid is a versatile and powerful tool for researchers in neuroscience and drug development. Its high selectivity for kainate receptors allows for the precise investigation of their roles in health and disease. The availability of this compound from multiple commercial suppliers, coupled with established experimental protocols, facilitates its integration into a wide range of research applications. Further exploration of the effects of (2S,4R)-4-Methylglutamic acid will undoubtedly continue to provide valuable insights into the complexities of glutamatergic neurotransmission and may pave the way for novel therapeutic strategies for a variety of neurological and psychiatric disorders.
References
- 1. scbt.com [scbt.com]
- 2. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [chemicalbook.com]
- 3. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Methylglutamic Acid Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 4-Methylglutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Michael Addition: This approach involves the conjugate addition of a methyl group equivalent to a glutamic acid precursor. It is a widely used method for forming the crucial C-C bond at the 4-position.
-
From Pyroglutamic Acid: This route utilizes the readily available chiral pool starting material, pyroglutamic acid, to introduce the desired stereochemistry. The synthesis involves the opening of the pyroglutamate ring and subsequent methylation.[1][2]
-
Enzymatic Synthesis: Biocatalytic methods offer high stereoselectivity and can lead to high yields under mild reaction conditions.
Q2: What are the main challenges in synthesizing this compound?
A2: Researchers often encounter the following difficulties:
-
Low Yield: Competing side reactions and incomplete conversions can significantly reduce the overall yield.
-
Poor Stereocontrol: Achieving the desired stereochemistry at both the C2 and C4 positions can be challenging, often resulting in a mixture of diastereomers that are difficult to separate.
-
Side Reactions: Undesired reactions, such as polymerization or the formation of byproducts, can complicate the purification process and lower the yield.
-
Purification Difficulties: Separating the desired product from starting materials, reagents, and side products, especially diastereomers, can be complex and time-consuming.
Q3: How can I improve the stereoselectivity of my synthesis?
A3: To enhance stereoselectivity, consider the following strategies:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction.
-
Asymmetric Catalysis: Employing a chiral catalyst can promote the formation of one enantiomer over the other.
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture can be an effective method for obtaining the desired stereoisomer.
-
Starting from a Chiral Pool: Utilizing a readily available enantiomerically pure starting material, such as L-pyroglutamic acid, can pre-determine the stereochemistry at one center.[1][2]
Troubleshooting Guides
Issue 1: Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I address them?
A: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reactions:
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of a key reagent.
-
-
Side Reactions:
-
Solution: Analyze your crude product to identify any major side products. Understanding the structure of these byproducts can provide insight into the undesired reaction pathways. Adjusting reaction conditions such as temperature, solvent, or the order of reagent addition can help minimize these side reactions. For Michael additions, ensure the nucleophile is appropriate to avoid 1,2-addition in favor of the desired 1,4-conjugate addition.
-
-
Suboptimal Reaction Conditions:
-
Solution: Systematically optimize reaction parameters. Key variables to investigate include:
-
Temperature: Some reactions are highly sensitive to temperature. Running the reaction at a lower or higher temperature might improve the yield.
-
Solvent: The polarity and properties of the solvent can significantly influence reaction rates and selectivity. Screen a variety of solvents to find the optimal one for your specific reaction.
-
Catalyst: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts to find one that is more efficient.
-
-
-
Purification Losses:
-
Solution: Significant loss of product can occur during workup and purification. Ensure your extraction and chromatography procedures are optimized to minimize such losses.
-
Issue 2: Poor Diastereoselectivity (Mixture of Stereoisomers)
Q: I am getting a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?
A: Achieving high diastereoselectivity is a common hurdle. Here are some strategies to improve it:
-
Choice of Starting Material and Reagents:
-
Solution: The inherent stereochemistry of your starting material can influence the stereochemical outcome. When using a chiral auxiliary, ensure it is of high enantiomeric purity. The nature of the methylating agent in a Michael addition can also affect the facial selectivity of the attack on the enolate.
-
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the desired diastereomer.
-
-
Solvent Effects:
-
Solution: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. Experiment with solvents of different polarities.
-
-
Use of a Chiral Catalyst:
-
Solution: An asymmetric catalyst can create a chiral environment that favors the formation of one diastereomer over the other.
-
Diagram: Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A flowchart for systematically addressing issues of poor diastereoselectivity.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify this compound from my reaction mixture. What are the best practices for purification?
A: Purification can be challenging, especially when dealing with polar amino acids and mixtures of stereoisomers.
-
Removal of Reagents and Byproducts:
-
Solution: A well-designed workup procedure is crucial. Acid-base extractions can be effective for separating the amino acid product from non-polar impurities.
-
-
Chromatography:
-
Solution:
-
Ion-exchange chromatography is often a powerful technique for purifying amino acids.
-
Reverse-phase chromatography (HPLC) can be used, but may require derivatization of the amino acid to improve retention.
-
Chiral chromatography (HPLC or SFC) is essential for separating enantiomers and can also be effective for diastereomers. Polysaccharide-based chiral stationary phases are a good starting point.
-
-
-
Crystallization:
-
Solution: If the product is a solid, crystallization can be a highly effective purification method. For separating diastereomers, fractional crystallization can be employed by systematically varying the solvent system and temperature.
-
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Routes to 4-Substituted Glutamic Acid Derivatives
| Synthetic Route | Starting Material | Key Reaction | Reported Yield | Stereoselectivity | Reference |
| From Pyroglutamic Acid | L-Pyroglutamic Acid | Ring opening and functionalization | >99% (enantiomerically pure) | High | [1][2] |
| Michael Addition | Diethylmalonate, Formaldehyde, Diethyl acetamidomalonate | Michael Addition | 30% (overall) | Racemic | [3] |
| Asymmetric Michael Addition | Glycine Schiff base complex | Michael addition with chiral auxiliary | High | ee >98% | |
| Enzymatic Synthesis | Not specified | Enzymatic conversion | High | High |
Experimental Protocols
High-Yield Protocol: Asymmetric Synthesis of (2S,4R)-4-Methylglutamic Acid via Michael Addition
This protocol is a representative method adapted from literature procedures for the stereoselective synthesis of this compound.
Diagram: Experimental Workflow for Asymmetric Synthesis
Caption: A step-by-step workflow for the asymmetric synthesis of this compound.
Methodology:
-
Protection of Glutamic Acid:
-
Start with commercially available L-glutamic acid. Protect the amino group (e.g., with a Boc group) and both carboxylic acid groups (e.g., as methyl or t-butyl esters) using standard procedures.
-
-
Enolate Formation:
-
Dissolve the protected glutamic acid derivative in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Slowly add a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) to generate the enolate.
-
-
Michael Addition:
-
To the cold enolate solution, add a methylating agent (e.g., methyl iodide).
-
Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
-
Workup and Purification of Intermediate:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected this compound derivative by flash column chromatography on silica gel.
-
-
Deprotection:
-
Treat the purified intermediate with a strong acid (e.g., 6M HCl) and heat to reflux to remove all protecting groups.
-
-
Final Purification:
-
Purify the final product by ion-exchange chromatography or by crystallization to obtain the desired stereoisomer of this compound.
-
Diagram: Michael Addition Reaction Pathway
Caption: A simplified diagram illustrating the key steps of the Michael addition reaction.
References
- 1. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of enantiomerically and diastereoisomerically enriched 4-[F or Br]-substituted glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 4-Methylglutamic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 4-Methylglutamic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating the four stereoisomers of this compound?
A1: this compound has two stereocenters, resulting in four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The primary challenges in their separation are:
-
Similar Physicochemical Properties: Enantiomeric pairs ((2S,4S)/(2R,4R) and (2S,4R)/(2R,4S)) have identical physical and chemical properties in an achiral environment, making them difficult to separate using standard chromatography.[1] Diastereomeric pairs ((2S,4S)/(2S,4R), etc.) have different properties but can still be challenging to resolve due to their structural similarity.
-
Zwitterionic Nature: As an amino acid, this compound is zwitterionic, which can lead to poor peak shape and retention on traditional reversed-phase HPLC columns.[2]
-
Method Development Complexity: Selecting the appropriate chiral stationary phase (CSP) and mobile phase conditions often requires extensive screening and optimization.[3]
Q2: What are the most common analytical techniques for separating this compound isomers?
A2: The most successful and widely used technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.[3] Other potential techniques include:
-
Gas Chromatography (GC) after derivatization: The isomers can be derivatized to make them volatile and then separated on a chiral GC column.
-
Capillary Electrophoresis (CE): This technique can separate isomers based on their different mobilities in an electric field in the presence of a chiral selector.[4][5]
Q3: How do I choose the right chiral column for my separation?
A3: Column selection is a critical step and often involves screening several different types of chiral stationary phases. For amino acid separations, common choices include:
-
Crown Ether-Based CSPs: Columns like Crownpak CR(+) are particularly effective for the enantiomeric separation of amino acids and their analogues.
-
Macrocyclic Glycopeptide-Based CSPs: Columns like CHIROBIOTIC T are versatile and can be used in various mobile phase modes to separate underivatized amino acids.[6]
-
P-Penicillamine-Based CSPs: For instance, a Chirex 3126 column has been successfully used for separating the four stereoisomers of a similar compound, 4-(3-fluoropropyl)-glutamic acid.
The optimal choice will depend on the specific isomers you are trying to separate and your desired analytical outcome (e.g., analytical quantification vs. preparative isolation).
Q4: Can I separate the diastereomers on a standard achiral column?
A4: In theory, diastereomers have different physical properties and can be separated on an achiral column (like a C18 column). However, due to the subtle structural differences between the this compound diastereomers, achieving baseline separation on a standard column can be very challenging and may require extensive method development. Chiral columns are generally more effective for resolving all four stereoisomers in a single run.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound isomers.
Issue 1: Poor or No Resolution of Isomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is insufficient for the isomers. Screen a different type of chiral column (e.g., if using a polysaccharide-based column, try a crown ether or macrocyclic glycopeptide-based column). |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for chiral recognition. For reversed-phase chiral HPLC, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Adjust the pH and ionic strength of the aqueous phase. For normal-phase, test different alcohol modifiers (e.g., isopropanol, ethanol). |
| Suboptimal Temperature | Temperature can significantly impact chiral separations. Try running the separation at a lower temperature (e.g., 10-15°C) to enhance enantioselectivity. |
| Low Flow Rate | Slower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | The zwitterionic nature of the amino acid can lead to interactions with residual silanols on the silica support, causing peak tailing. Add a competitor to the mobile phase, such as a small amount of a suitable acid or base (e.g., trifluoroacetic acid or triethylamine), to block these active sites. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Dissolve the sample in the mobile phase whenever possible. |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. |
Issue 3: Unstable Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Chiral columns, especially in normal-phase, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. |
| Mobile Phase Instability | The mobile phase composition may be changing over time due to evaporation of a volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
| Pump Issues | Inconsistent flow from the HPLC pump can cause retention time drift. Check for leaks and perform regular pump maintenance. |
Quantitative Data
The following table presents representative data for the chiral HPLC separation of the four stereoisomers of 4-(3-fluoropropyl)-glutamic acid, a close structural analog of this compound. This data can serve as a starting point for method development for this compound.
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (2R,4S) | 12.5 | - |
| (2S,4S) | 14.2 | 2.1 |
| (2R,4R) | 18.5 | 4.3 |
| (2S,4R) | 21.8 | 3.1 |
Data is adapted from a study on 4-(3-fluoropropyl)-glutamic acid and should be considered as a reference. Actual retention times and resolution for this compound will vary.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Isomers (Adapted from a method for a similar compound)
This protocol is based on a successful method for the separation of the four stereoisomers of 4-(3-fluoropropyl)-glutamic acid and can be used as a starting point for optimizing the separation of this compound isomers.
Materials:
-
HPLC system with UV detector
-
Chirex 3126 (D)-penicillamine column (or similar ligand-exchange chiral column)
-
Mobile Phase: Acetonitrile and aqueous copper sulfate (CuSO₄) solution (e.g., 1 mM)
-
This compound isomer standard mixture
-
HPLC grade solvents
Method:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase component by dissolving the appropriate amount of CuSO₄ in HPLC grade water. Prepare different ratios of Acetonitrile:Aqueous CuSO₄ (e.g., 15:85, 20:80, 25:75 v/v) to screen for the optimal composition.
-
System Equilibration: Equilibrate the Chirex 3126 column with the chosen mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least one hour or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Chromatographic Run: Run the separation using the optimized mobile phase composition and flow rate. Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm, due to the formation of a complex with copper).
-
Optimization: If the resolution is not satisfactory, adjust the mobile phase composition (acetonitrile content), flow rate, and column temperature to improve the separation.
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound isomers.
Caption: Differential signaling pathways of this compound isomers.
Caption: Decision tree for selecting a separation method for this compound isomers.
References
- 1. reddit.com [reddit.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: 4-Methylglutamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylglutamic acid. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of the amino acid glutamic acid.[1] It functions as a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system.[2][3] Kainate receptor activation by agonists like this compound is involved in modulating neurotransmitter release, synaptic plasticity, and neuronal excitability.[4][5]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound is chemically stable under standard ambient conditions (room temperature).[6] It should be stored in a tightly closed container in a dry place.[6]
Q3: How should I prepare solutions of this compound for my experiments?
It is recommended to prepare fresh solutions of this compound for each experiment to minimize potential degradation. If a stock solution is required, it should be prepared in a suitable buffer (e.g., phosphate or HEPES buffer) at a neutral or slightly acidic pH and stored at low temperatures (see Q4). The hydrochloride salt of L-glutamic acid is soluble in water (50 mg/ml), yielding a clear, colorless solution.[7]
Q4: What are the optimal storage conditions for this compound solutions?
While specific data for this compound is limited, based on the stability of the parent compound, glutamic acid, it is recommended to store solutions at 4°C for short-term storage (a few days) and at -20°C or -80°C for long-term storage to minimize degradation.[8] Avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound in solution?
Based on studies of glutamic acid, two primary degradation pathways are possible for this compound in aqueous solutions:
-
Cyclization to Pyroglutamic Acid Derivative: In acidic conditions (pH 2-3) and at elevated temperatures, glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid.[7][9][10] It is plausible that this compound could degrade into a corresponding methyl-pyroglutamic acid derivative under similar conditions.
-
Oxidative Degradation (Strecker Degradation): In the presence of oxidizing agents, glutamic acid can undergo Strecker degradation to form 4-oxobutyric acid.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound in solution due to improper storage or handling. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at low temperature and for a limited time. Consider analyzing the stock solution for degradation products using HPLC or LC-MS. |
| Inaccurate concentration of the this compound solution. | Verify the concentration of your stock solution using a validated analytical method. Ensure the solid material was fully dissolved. | |
| The pH of the experimental buffer is affecting the activity of this compound. | Kainate receptor activity can be pH-sensitive.[11] Optimize the pH of your experimental buffer (typically between 7.2 and 7.4 for physiological assays) and ensure it is stable throughout the experiment. | |
| Precipitate forms in the this compound solution | The solubility limit has been exceeded in the chosen solvent or buffer. | Check the solubility of this compound in your specific buffer system. You may need to adjust the pH or use a different buffer. The hydrochloride salt of the related L-glutamic acid is soluble in water at 50 mg/ml.[7] |
| The solution has been stored improperly, leading to the formation of insoluble degradation products. | Prepare a fresh solution and store it under the recommended conditions (low temperature, protected from light). | |
| Variability in kainate receptor activation | Fluctuation in ion concentrations in the experimental buffer. | The activation of kainate receptors is dependent on the presence of extracellular Na+ and Cl- ions.[12] Ensure that the concentrations of these ions are consistent across all experiments. |
Inferred Stability of this compound in Solution
The following table summarizes the inferred stability of this compound based on data for glutamic acid. This information should be used as a guideline, and stability under specific experimental conditions should be validated.
| Condition | Inferred Stability | Potential Degradation Products |
| pH | Less stable at acidic pH (e.g., pH 2-3), especially with heat. More stable at neutral pH.[9][10] | Methyl-pyroglutamic acid derivative |
| Temperature | Degradation rate increases with temperature.[9] Store solutions at 4°C or frozen.[8] | Methyl-pyroglutamic acid derivative, succinimide derivative, and other thermal degradation products.[13][14] |
| Light | While not explicitly studied for this compound, it is good practice to protect solutions from light to prevent potential photodegradation. | Unknown |
| Oxidizing Agents | Unstable in the presence of strong oxidizing agents.[6] | Strecker degradation products (e.g., a methyl-substituted 4-oxobutyric acid).[6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the desired buffer (e.g., 10 mM phosphate buffer) to a final concentration of 1 mg/mL.
-
-
Incubation under Different Conditions:
-
pH: Aliquot the stock solution into separate vials and adjust the pH of each aliquot to a range of values (e.g., pH 3, 5, 7, 9) using small amounts of HCl or NaOH.
-
Temperature: Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
-
-
Sample Analysis by HPLC:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Identify any new peaks that appear in the chromatogram, which may represent degradation products. These can be further characterized by LC-MS.
-
Visualizations
Caption: Kainate Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [amp.chemicalbook.com]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 5. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subunit-Dependent Modulation of Kainate Receptors by Extracellular Protons and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of kainate receptor modulation by anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Methylglutamic Acid Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylglutamic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (2S,4R)-4-Methylglutamic acid and what are its primary targets?
(2S,4R)-4-Methylglutamic acid is a potent and highly selective agonist for kainate receptors. It also acts as an inhibitor of the excitatory amino acid transporter 2 (EAAT2) at higher concentrations.[1] Its selectivity makes it a valuable tool for studying the physiological roles of kainate receptors.
Q2: What are the typical concentrations of (2S,4R)-4-Methylglutamic acid used in in vitro assays?
The optimal concentration of (2S,4R)-4-Methylglutamic acid is highly dependent on the assay type and the specific research question.
-
For kainate receptor binding assays: Concentrations in the low nanomolar range are typically used. The reported IC50 for inhibiting [3H]-kainate binding is approximately 35 nM.
-
For functional kainate receptor activation assays: Concentrations can range from the nanomolar to the low micromolar range. An EC50 of approximately 1 µM has been reported for eliciting inward currents in cells expressing GluR6 receptors.[2]
-
For EAAT2 inhibition assays: Higher micromolar concentrations are generally required.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound?
For acidic amino acids like this compound, it is recommended to dissolve them in distilled water or a suitable buffer.[3] To aid dissolution, the pH can be adjusted to 7 with NaOH or another appropriate base.[3]
-
Preparation: Weigh out the desired amount of this compound and dissolve it in a small amount of solvent. Once dissolved, bring the solution to the final desired volume.
-
Storage: For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Solutions of aliphatic amino acids are generally stable for years when frozen.[3]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can obscure the specific signal from this compound. Here’s a logical approach to troubleshooting this issue:
Issue 2: Low or No Signal Detected
A weak or absent signal can be due to a variety of factors. Follow this workflow to identify the potential cause:
Issue 3: High Variability Between Replicates
Inconsistent results across replicates can compromise data integrity. This decision tree can help pinpoint the source of variability.
Data Presentation
| Parameter | Kainate Receptor Binding Assay | Kainate Receptor Functional Assay | EAAT2 Inhibition Assay |
| Reported IC50/EC50 | ~35 nM (IC50) | ~1 µM (EC50)[2] | Higher µM range |
| Typical Concentration Range | 1 nM - 1 µM | 10 nM - 100 µM | 1 µM - 500 µM |
| Incubation Time | 30 - 60 minutes | 5 - 30 minutes | 15 - 60 minutes |
| Common Cell Lines | HEK293, CHO | HEK293, Primary Neurons | HEK293, COS-7 |
Experimental Protocols
Protocol 1: Kainate Receptor Radioligand Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of this compound to kainate receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the kainate receptor subunit of interest (e.g., GluK1-5).
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4.
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Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled kainate (e.g., [3H]-kainate), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
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Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., a neuronal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Intracellular Calcium Flux Assay
This protocol describes how to measure changes in intracellular calcium levels in response to this compound, a key indicator of ionotropic glutamate receptor activation.
Methodology:
-
Cell Preparation: Plate cells expressing kainate receptors in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[4]
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add this compound at the desired concentration to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.
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Data Analysis: Analyze the fluorescence data to determine the peak response and the kinetics of the calcium influx.
By following these guidelines and protocols, researchers can effectively optimize the concentration of this compound in their assays and troubleshoot common experimental issues.
References
avoiding non-specific binding of 4-Methylglutamic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize non-specific binding of 4-Methylglutamic acid and associated reagents during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound is a derivative of the amino acid glutamic acid.[1] Specifically, the (2S,4R) stereoisomer is an excitatory amino acid agonist.[2][3] It is often used in neuroscience research to study glutamate receptors and transporters. For example, it has been shown to act as a substrate for the excitatory amino acid transporter EAAT1 while being a non-substrate blocker of EAAT2.[4] Its unique pharmacological profile makes it a valuable tool for dissecting the roles of different glutamate transporter subtypes.[4]
Q2: What is non-specific binding and why is it a concern in assays involving this compound?
Non-specific binding refers to the adsorption of a compound or reagent to surfaces other than its intended target, such as microplate wells, tubing, or other proteins.[5][6] This can be caused by hydrophobic or electrostatic interactions.[7] In assays with this compound, non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its effects.[7] This is particularly problematic in sensitive assays like competitive ELISAs or receptor-binding assays, where a high signal-to-noise ratio is crucial.[7][8]
Q3: What are the primary factors that contribute to non-specific binding in my experiments with this compound?
Several factors can contribute to non-specific binding in assays involving small molecules like this compound:
-
Hydrophobic and Electrostatic Interactions: The molecular properties of this compound, as well as other assay components, can lead to adherence to plastic surfaces and proteins.[7]
-
Inadequate Blocking: Failure to saturate all unoccupied binding sites on the assay surface (e.g., microplate wells) can leave them open for non-specific attachment of reagents.[7][9]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can significantly influence non-specific interactions.[5][7]
-
Antibody Cross-Reactivity: In immunoassays designed to detect the effects of this compound (e.g., on a target protein), the primary or secondary antibodies may cross-react with other molecules in the sample.[7]
Troubleshooting Guides
Issue 1: High Background Signal in a Receptor-Binding Assay
High background can obscure the specific binding of this compound to its target receptor.
Troubleshooting Workflow for High Background
References
- 1. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2S,4R-4-Methylglutamate | C6H11NO4 | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Methylene-L-glutamic Acid|CAS 16804-57-2 [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: 4-Methylglutamic Acid Experimental Results
Welcome to the technical support center for 4-Methylglutamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and navigating the complexities of working with this selective kainate receptor agonist and EAAT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
This compound, particularly the (2S,4R)-isomer (also known as SYM 2081), is a potent and selective agonist for kainate receptors.[1][2] It is widely used in neuroscience research to study the function and pharmacology of kainate receptors, which are a subtype of ionotropic glutamate receptors involved in synaptic transmission and plasticity. Additionally, it has been shown to be a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), making it a valuable tool for studying glutamate uptake and excitotoxicity.
Q2: What are the different stereoisomers of this compound and their activities?
The biological activity of this compound is highly dependent on its stereochemistry. The (2S,4R)-isomer is the most potent and selective ligand for kainate receptors.[1] Other stereoisomers exhibit significantly lower activity. It is crucial to use the correct stereoisomer for your experiments to ensure specific and reproducible results.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C for long-term stability. For short-term use, it can be stored at 4°C. Solutions should be prepared fresh for each experiment. Studies on glutamic acid, a related compound, have shown that its stability in solution is pH-dependent, with degradation occurring in acidic conditions.[3] Therefore, it is advisable to prepare solutions in a neutral pH buffer and use them promptly.
Q4: Is this compound soluble in aqueous solutions?
The solubility of this compound can be challenging. As with many amino acid analogs, its solubility in aqueous buffers can be limited, especially at neutral pH. To enhance solubility, consider the following:
-
pH adjustment: Solubility can often be increased by adjusting the pH of the buffer.
-
Use of co-solvents: For in vitro assays, a small percentage of an organic solvent like DMSO may be used to aid dissolution, but it is critical to ensure the final solvent concentration is compatible with your experimental system.[4]
-
Sonication: Gentle sonication can help to dissolve the compound.
Always perform solubility tests before preparing stock solutions for your experiments.
Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound often starts from L-pyroglutamic acid. Below is a general workflow and troubleshooting for common issues that may arise.
Caption: A simplified workflow for the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | Incomplete reaction at any step. | - Monitor reaction progress closely using TLC or LC-MS.- Ensure anhydrous conditions where necessary.- Optimize reaction time and temperature. |
| Side reactions. | - Use appropriate protecting groups.- Control stoichiometry of reagents carefully. | |
| Loss of product during purification. | - Optimize crystallization solvent system.- Use appropriate chromatography conditions (e.g., column type, mobile phase). | |
| Presence of impurities in the final product | Incomplete reaction or side products. | - Improve purification methods (e.g., recrystallization, column chromatography).- Characterize impurities by NMR and MS to identify their source. |
| Contamination from reagents or solvents. | - Use high-purity reagents and solvents. | |
| Difficulty in separating stereoisomers | Non-stereoselective synthesis. | - Employ a stereoselective synthetic route.- Use chiral chromatography for separation of isomers. |
In Vitro Experiments: Kainate Receptor Binding and Functional Assays
This compound is a potent agonist at kainate receptors. Here are some common issues encountered during in vitro assays.
Caption: General workflow for in vitro kainate receptor assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound | Incorrect stereoisomer used. | - Confirm the use of (2S,4R)-4-Methylglutamic acid. |
| Low expression of kainate receptors in the cell line/tissue preparation. | - Verify receptor expression using Western blot or qPCR.- Use a positive control agonist (e.g., kainic acid). | |
| Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Check the pH and stability of the buffer.[3] | |
| Issues with the assay itself (e.g., cell viability, buffer composition). | - Check cell health and viability.- Optimize assay buffer conditions (pH, ionic strength). | |
| High background signal | Non-specific binding of the radioligand. | - Include a non-specific binding control (e.g., excess unlabeled ligand).- Optimize washing steps. |
| Autofluorescence of the compound or cells in functional assays. | - Run a control with the compound alone (no cells) and with untreated cells. | |
| Variability in results | Inconsistent cell density or membrane preparation. | - Standardize cell plating and membrane preparation protocols. |
| Pipetting errors. | - Use calibrated pipettes and proper technique. | |
| Instability of the compound in the assay medium. | - Assess the stability of this compound under your specific assay conditions. |
In Vivo Experiments
Administering this compound in vivo requires careful consideration of its pharmacokinetic and pharmacodynamic properties.
Caption: Logical flow of an in vivo experiment with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of behavioral or physiological effect | Poor bioavailability or blood-brain barrier penetration. | - Consider alternative routes of administration (e.g., intracerebroventricular injection).- Perform pharmacokinetic studies to determine brain exposure. |
| Inappropriate dose. | - Conduct a dose-response study to determine the optimal dose. | |
| Rapid metabolism or clearance of the compound. | - Investigate the metabolic stability of this compound in vivo. | |
| Toxicity or adverse effects | Off-target effects. | - Use the lowest effective dose.- Include control groups to assess for non-specific effects. |
| Excitotoxicity due to excessive glutamate receptor activation. | - Carefully titrate the dose and monitor for signs of seizures or neuronal damage. | |
| High variability in animal responses | Inconsistent dosing. | - Ensure accurate and consistent administration of the compound. |
| Biological variability between animals. | - Increase the number of animals per group to improve statistical power. |
Analytical Troubleshooting: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and concentration of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Column overload. | - Dilute the sample. |
| Inappropriate mobile phase pH for an ionizable compound. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Column contamination or degradation. | - Wash the column with a strong solvent.- Replace the column if necessary. | |
| Inconsistent retention times | Changes in mobile phase composition. | - Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Air bubbles in the pump. | - Degas the mobile phase and prime the pump. | |
| Ghost peaks | Contamination in the injector or column. | - Flush the injector and column with a strong solvent. |
| Carryover from a previous injection. | - Include a wash step in the injection sequence. | |
| Low signal intensity | Low sample concentration. | - Concentrate the sample or increase the injection volume. |
| Poor sample preparation. | - Ensure complete extraction and dissolution of the analyte. |
Experimental Protocols
General Protocol for Kainate Receptor Radioligand Binding Assay
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Membrane Preparation: Prepare crude synaptic membranes from brain tissue (e.g., rat cortex) or from cells expressing the kainate receptor subtype of interest.
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Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Reaction Mixture: In a microtiter plate, combine the membrane preparation, a radiolabeled kainate receptor ligand (e.g., [³H]kainate), and varying concentrations of this compound or a control compound.
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Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
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Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
General Protocol for EAAT2 Inhibition Assay (Glutamate Uptake)
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Cell Culture: Culture cells expressing EAAT2 (e.g., primary astrocytes or a stable cell line).
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Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
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Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known EAAT2 inhibitor (e.g., dihydrokainate) for a short period.
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Uptake Initiation: Initiate glutamate uptake by adding a solution containing a low concentration of radiolabeled glutamate (e.g., [³H]D-aspartate or [¹⁴C]L-glutamate).
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Incubation: Incubate for a short, defined time at 37°C.
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Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
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Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of glutamate uptake.
Disclaimer: These are generalized protocols and may require optimization for your specific experimental conditions. Always refer to published literature for detailed and validated protocols.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylglutamic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Methylglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important amino acid analog.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the two primary synthetic routes: stereoselective alkylation of pyroglutamic acid derivatives and asymmetric Michael addition.
Issue 1: Low or No Product Yield
Q1: I am not getting the expected yield for my this compound synthesis. What are the potential causes?
A1: Low product yield can stem from several factors depending on the synthetic route. Here are some common culprits and troubleshooting steps:
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Incomplete Reaction:
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Insufficient Reaction Time or Temperature: Ensure the reaction has been allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Poor Quality Reagents or Solvents: The purity of starting materials, reagents, and solvents is critical. Use freshly distilled or high-purity solvents and verify the quality of your starting materials. Moisture can be particularly detrimental in reactions involving strong bases.
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Inefficient Activation (for Alkylation of Pyroglutamate): The formation of the enolate from the pyroglutamate derivative is a crucial step. Ensure your base (e.g., Lithium diisopropylamide - LDA) is freshly prepared or properly stored and that the reaction is conducted under strictly anhydrous and inert conditions.
-
-
Side Reactions:
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Competing 1,2-Addition (in Michael Addition): In the Michael addition of a nucleophile to an α,β-unsaturated ester, direct addition to the carbonyl group (1,2-addition) can compete with the desired conjugate addition (1,4-addition). This can often be mitigated by using softer nucleophiles or specific catalysts.
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Formation of Cycloaddition Byproducts: In some Michael addition approaches, 1,3-dipolar cycloadditions can occur as a side reaction, leading to pyrrolidine derivatives instead of the desired open-chain product. Slow addition of the Michael acceptor at low temperatures can help to minimize this side reaction.[1]
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Double Alkylation: In the alkylation of pyroglutamate, the addition of more than one methyl group can occur. Using a controlled amount of the alkylating agent and a suitable base can help prevent this.
-
-
Product Degradation:
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Harsh Deprotection Conditions: If your synthesis involves protecting groups, the final deprotection step can sometimes lead to product degradation if the conditions are too harsh (e.g., strong acid or base, high temperatures). Use milder deprotection methods where possible.
-
Q2: My reaction appears to have stalled. How can I drive it to completion?
A2: If reaction monitoring indicates a stall, consider the following:
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Reagent Addition: In some cases, adding a fresh portion of a key reagent (e.g., the base or the alkylating/Michael acceptor) can restart the reaction. However, be cautious not to create an excess that could lead to side reactions.
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Temperature Increase: Cautiously increasing the reaction temperature may provide the necessary activation energy. Monitor for any signs of product degradation.
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Solvent Change: The choice of solvent can significantly impact reaction rates. Ensure you are using the optimal solvent for your specific reaction.
Issue 2: Poor Stereoselectivity
Q3: The diastereomeric or enantiomeric ratio of my this compound is not as expected. How can I improve the stereocontrol?
A3: Achieving high stereoselectivity is a critical challenge in the synthesis of this compound. Here are key factors to consider:
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Chiral Auxiliary or Catalyst: The choice of chiral auxiliary (for substrate-controlled diastereoselectivity) or chiral catalyst (for catalyst-controlled enantioselectivity) is paramount. The effectiveness of these can be highly substrate and reaction-condition dependent. It may be necessary to screen different auxiliaries or catalysts.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. Experiment with different solvents to find the optimal conditions.
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Nature of the Base and Counterion: In enolate-based reactions, the choice of base and the resulting metal counterion (e.g., Li+, Na+, K+) can affect the aggregation state and reactivity of the enolate, thereby influencing diastereoselectivity.
Below is a diagram illustrating the logical workflow for troubleshooting poor stereoselectivity.
Caption: Troubleshooting workflow for poor stereoselectivity.
Issue 3: Difficulty in Product Purification
Q4: I am struggling to purify my this compound product. What are some common purification challenges and their solutions?
A4: Purification can be challenging due to the polar nature of the amino acid and the potential for closely related impurities.
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Separation of Diastereomers: If your synthesis produces a mixture of diastereomers, their separation can be difficult.
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Flash Column Chromatography: This is a common method, but may require careful optimization of the solvent system to achieve good separation.
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Recrystallization: If one diastereomer is significantly less soluble, fractional crystallization can be an effective purification method.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC on a chiral or achiral stationary phase can be employed.
-
-
Removal of Reagents and Byproducts:
-
Aqueous Workup: A carefully designed aqueous workup can remove many water-soluble impurities. Adjusting the pH can be used to selectively extract the acidic or basic components.
-
Extraction: Liquid-liquid extraction is a powerful tool for separating the product from reaction byproducts.
-
-
Product Solubility: this compound is a polar molecule, which can make it challenging to handle in common organic solvents. It may be necessary to convert it to a less polar derivative (e.g., an ester) for purification, followed by deprotection.
Frequently Asked Questions (FAQs)
Q5: What are the main synthetic routes to this compound?
A5: The two most common strategies for the asymmetric synthesis of this compound are:
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Diastereoselective alkylation of a chiral pyroglutamate derivative: This method involves the formation of an enolate from a protected pyroglutamic acid, followed by reaction with a methylating agent. The stereochemistry is controlled by the existing chiral center at C2 of the pyroglutamate ring.
-
Asymmetric Michael addition: This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system. Stereocontrol is typically achieved through the use of a chiral auxiliary on the nucleophile or a chiral catalyst.
Q6: How can I confirm the stereochemistry of my final product?
A6: The stereochemistry of this compound can be determined using several analytical techniques:
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NMR Spectroscopy: The coupling constants between the protons on the stereogenic centers can sometimes be used to infer the relative stereochemistry. Chiral shift reagents can also be used to differentiate enantiomers.
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Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is a powerful method for separating and quantifying enantiomers and diastereomers.
-
X-ray Crystallography: If a crystalline derivative of the product can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
Q7: What are typical yields and diastereoselectivities for the synthesis of this compound?
A7: Yields and stereoselectivities are highly dependent on the specific synthetic route, reaction conditions, and the chiral auxiliary or catalyst used. The following table provides a general overview based on literature reports for analogous compounds.
| Synthetic Route | Chiral Control | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) | Reference |
| Alkylation of Pyroglutamate | Substrate (Pyroglutamic acid) | 60-85 | 5:1 to >20:1 d.r. | Varies |
| Michael Addition | Chiral Auxiliary (e.g., Evans oxazolidinone) | 70-95 | >95:5 d.r. | Varies |
| Michael Addition | Organocatalyst (e.g., chiral amine) | 80-99 | up to 99% e.e. | Varies |
Note: This data is illustrative and specific results will vary.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a 4-Substituted-Pyroglutamate Derivative (Illustrative)
This protocol is adapted from the synthesis of a 4-(3-hydroxypropyl)-pyroglutamate derivative and illustrates the general procedure for the alkylation of a protected pyroglutamate.
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Enolate Formation: To a solution of a protected pyroglutamate (e.g., N-Boc-pyroglutamic acid methyl ester) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. Stir the mixture at -78 °C for 1 hour.
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Alkylation: To the enolate solution, add the alkylating agent (e.g., an appropriate alkyl halide) (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for several hours, monitoring the progress by TLC.
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Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomers.
Caption: General workflow for diastereoselective alkylation.
References
Technical Support Center: Enhancing the Purity of Synthetic 4-Methylglutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Methylglutamic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My final product shows multiple spots on Thin Layer Chromatography (TLC) or multiple peaks in High-Performance Liquid Chromatography (HPLC). How do I identify the impurities?
A1: The presence of multiple spots or peaks indicates an impure sample. The impurities in synthetic this compound are often stereoisomers (diastereomers and enantiomers) or residual starting materials and by-products from the synthesis.
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Initial Characterization: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify the structures of the major components.[][2]
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Stereoisomer Identification: The four stereoisomers of this compound are common impurities.[3] Chiral HPLC is a highly effective method to distinguish between these stereoisomers.[4][5] By comparing the retention times of your sample with known standards of the different stereoisomers, you can identify the specific stereoisomeric impurities present.
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Starting Materials and By-products: Review your synthetic route. Incomplete reactions can leave starting materials, while side reactions can generate by-products. For instance, if using protecting groups, incomplete deprotection can result in impurities.[6][7]
Q2: My yield is significantly low after recrystallization. What are the common causes and how can I improve it?
A2: Low recovery after recrystallization is a frequent issue. Several factors could be responsible:
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Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.[8]
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Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
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Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[10] Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.[10]
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Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper, leading to loss of material.
Troubleshooting Steps to Improve Yield:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[10]
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Solvent System Testing: Perform small-scale solubility tests with different solvents to find the optimal one.[10] A two-solvent system (one in which the compound is soluble and another in which it is not) can also be effective.[10]
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Control Cooling Rate: Allow the flask to cool slowly on the benchtop before transferring it to an ice bath for complete crystallization.[10]
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Concentrate the Mother Liquor: A second crop of crystals can often be obtained by evaporating some of the solvent from the filtrate (mother liquor) and repeating the cooling process.[10]
Q3: I am struggling to separate the diastereomers of this compound. What are some effective strategies?
A3: The separation of diastereomers, a process known as resolution, is critical for obtaining stereochemically pure this compound.[11] Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography.[12]
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Diastereomeric Salt Formation: This is a common and effective method.[13] The racemic mixture of this compound (an acid) is reacted with a single enantiomer of a chiral base (a resolving agent) to form two diastereomeric salts.[12] These salts will have different solubilities, allowing one to be selectively crystallized.[11][12] After separation, the addition of an acid or base regenerates the pure enantiomer of this compound.
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Common Chiral Resolving Agents for Acids:
-
Brucine
-
Strychnine
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Cinchonine
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(R)-1-Phenylethylamine
-
-
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Chromatography: Flash column chromatography can be used to separate diastereomeric intermediates, especially if they are protected.[4] For the final products, preparative chiral HPLC is a powerful, albeit more expensive, option.
Q4: The NMR spectrum of my purified product is complex and shows unexpected signals. What could be the cause?
A4: A complex NMR spectrum suggests the presence of multiple species.
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Residual Solvent: Check for peaks corresponding to common laboratory solvents used during purification (e.g., ethanol, ethyl acetate, THF).
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can sometimes give rise to different spectra in the solid state, though this is less common in solution-state NMR.
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Presence of Diastereomers: If the separation of diastereomers was incomplete, you will see sets of signals for each diastereomer.
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Degradation: this compound, like other amino acids, can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat). For example, heating L-glutamic acid can lead to cyclization to form pyroglutamic acid.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetically produced this compound?
A1: The most common impurities include:
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Stereoisomers: The synthesis of this compound can result in a mixture of up to four stereoisomers.[3] These are often the most challenging impurities to remove.
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Starting Materials: Unreacted reagents from the synthesis.
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Reaction By-products: Products from side reactions that occur during the synthesis.
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Residual Solvents and Reagents: Solvents and other reagents (like protecting groups or catalysts) carried over from the synthesis and workup steps.[6][7]
Q2: Which purification method is most effective for achieving high purity this compound?
A2: A multi-step approach is typically required.
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Initial Purification by Recrystallization: This is an excellent first step to remove the bulk of non-isomeric impurities.[9]
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Chiral Resolution for Stereoisomer Separation: To separate the diastereomers, fractional crystallization of diastereomeric salts is a robust and scalable method.[13]
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Chromatography for Final Polishing: For the highest purity, especially for analytical standards or pharmaceutical applications, flash chromatography for intermediates or preparative chiral HPLC for the final compound may be necessary.[4]
Q3: How can I quantitatively assess the purity of my this compound sample?
A3: Several analytical methods can be used for purity assessment:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric and diastereomeric purity (enantiomeric excess, ee% and diastereomeric excess, de%).[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify impurities if they have distinct signals from the main compound.
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Mass Spectrometry (MS): Useful for identifying impurities with different molecular weights.[]
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Differential Scanning Calorimetry (DSC): Can determine the purity of highly pure substances (>98%) by analyzing their melting behavior.[]
| Purity Aspect | Recommended Analytical Method | Typical Information Provided |
| Chemical Purity | HPLC-UV, LC-MS, NMR | Percentage of the desired compound vs. by-products and starting materials. |
| Stereochemical Purity | Chiral HPLC | Enantiomeric Excess (ee%) and Diastereomeric Excess (de%).[4] |
| Residual Solvents | Gas Chromatography (GC), NMR | Identity and quantity of residual solvents. |
| Inorganic Impurities | Elemental Analysis, IC-MS | Presence of inorganic salts or metals.[15] |
Q4: What are the critical parameters to control during the recrystallization of this compound?
A4: The key to successful recrystallization is careful control over solubility and supersaturation.[16]
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Solvent Selection: The solvent should exhibit a significant difference in solubility for the compound at high versus low temperatures.[9] Water or ethanol-water mixtures are often good starting points for amino acids.
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Dissolution Temperature: Heat the solvent to its boiling point to ensure you are creating a truly saturated solution with a minimum of solvent.
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Cooling Profile: A slow cooling rate is crucial. Allow the solution to cool to room temperature undisturbed to promote the formation of large, pure crystals before maximizing yield with an ice bath.[10]
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Agitation: Avoid excessive agitation during the cooling phase as it can induce rapid precipitation of smaller, less pure crystals.
Experimental Protocols
Protocol 1: General Recrystallization for Purification
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with swirling. Continue adding small portions of hot solvent until the solid just dissolves.[10]
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form and the flask is at ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
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Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic mixture of this compound in a suitable hot solvent (e.g., aqueous ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent.
-
Crystallization of Diastereomeric Salt: Slowly add the hot resolving agent solution to the hot amino acid solution. Allow the mixture to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize due to lower solubility.
-
Isolation: Collect the crystals by vacuum filtration. The purity of the diastereomer can be checked by measuring its specific rotation. If necessary, recrystallize the salt to improve diastereomeric purity.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Add a strong acid (e.g., HCl) to protonate the amino acid and precipitate it out of the solution, leaving the salt of the resolving agent dissolved.
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Final Purification: Collect the pure enantiomer of this compound by filtration, wash with cold water, and dry.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Detailed workflow for the chiral resolution of an acidic compound.
Caption: A decision tree for troubleshooting purity issues.
References
- 2. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 6. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 7. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. pharmtech.com [pharmtech.com]
- 14. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
protocol refinement for 4-Methylglutamic acid studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studies involving 4-Methylglutamic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stereoisomers?
A1: this compound is a derivative of the non-essential amino acid glutamic acid, featuring a methyl group at the 4-position.[1] It exists as four stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The biological activity of this compound is highly dependent on its stereochemistry. For instance, the (2S,4R) stereoisomer is known to be a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[2][3]
Q2: What is the primary mechanism of action for (2S,4R)-4-Methylglutamic acid?
A2: The primary mechanism of action for (2S,4R)-4-Methylglutamic acid is its function as a potent agonist at kainate receptors.[3][4] It also acts as an inhibitor for the excitatory amino acid transporter EAAT2 at higher concentrations.[3][4] Its activity as an excitatory amino acid agonist suggests it has significant potential for studying the central nervous system (CNS).[5]
Q3: How should I store this compound and its solutions?
A3: For long-term storage, solid this compound should be kept in a freezer at -20°C.[6] For short-term storage, refrigeration at 4°C is acceptable. Amino acid solutions, including glutamate, are susceptible to degradation over time, especially when stored at room temperature.[7] It is recommended to prepare solutions fresh or store aliquots at -20°C or -80°C to minimize degradation.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water and slightly soluble in methanol.[6] For experimental use, it is typically dissolved in aqueous buffers. The pH of the solution will affect its solubility.
Q5: Can this compound cross the blood-brain barrier?
A5: Like its parent molecule glutamic acid, this compound is not expected to readily cross the blood-brain barrier.[8] For in vivo studies targeting the central nervous system, direct administration methods such as intracerebroventricular (ICV) injection may be necessary.
Troubleshooting Guides
Synthesis & Purification
Q: My synthesis of this compound resulted in a low yield. What are common causes?
A: Low yields can stem from several factors throughout the synthetic process, which often starts from L-pyroglutamic acid.[5][9]
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Incomplete Reactions: Ensure each step, from the protection of functional groups to the final deprotection, goes to completion.[9] Monitor reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.
-
Suboptimal Reagents: The quality and dryness of reagents and solvents are critical. For example, moisture can interfere with reactions involving protecting groups or organometallic reagents.
-
Purification Losses: During workup and purification, the product can be lost.[10] this compound is water-soluble, so be cautious during aqueous extractions to avoid losing the product to the aqueous layer.[10] Purification often involves crystallization or chromatography; optimizing solvent systems for these steps is crucial to maximize recovery.[9]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Careful control of reaction conditions (temperature, stoichiometry) can minimize side reactions.
Q: I'm having difficulty purifying the final compound. What are some effective methods?
A: Purification of glutamic acid and its derivatives can be challenging. Common methods include:
-
Crystallization: This is a common method for final purification. The crude product can be dissolved in a minimal amount of hot water or an alcohol-water mixture, and then allowed to cool slowly.[11] Adjusting the pH to the isoelectric point (pI) of the molecule can facilitate precipitation.[12]
-
Ion-Exchange Chromatography: This technique is very effective for separating amino acids from other charged or uncharged impurities.
-
Reverse-Phase HPLC: For high-purity small-scale preparations, preparative HPLC can be used.
Analytical & Experimental
Q: I am unable to resolve the different stereoisomers of this compound using HPLC. What should I try?
A: Separating stereoisomers requires a chiral stationary phase.
-
Use a Chiral Column: A standard C18 column will not separate enantiomers or diastereomers. A specialized chiral column, such as a Chirex 3126, is necessary.[13]
-
Optimize Mobile Phase: The mobile phase for chiral separations is critical. A common mobile phase for this type of separation is a mixture of an organic solvent like acetonitrile with an aqueous solution of a chiral selector, such as copper sulfate.[13]
-
Derivatization: If a suitable chiral column is unavailable, derivatizing the amino acid with a chiral reagent can create diastereomers that may be separable on a standard reverse-phase column.
Q: My biological assay results are inconsistent. What could be the problem?
A: Inconsistent results in biological assays can arise from multiple sources.[14][15]
-
Compound Stability: As mentioned in the FAQ, ensure your compound stock solutions are stored properly and have not degraded.[7] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Factors like pH, buffer composition, and incubation time can significantly impact results. Ensure these are consistent across experiments.[14]
-
Cell Health: If using cell-based assays, ensure the cells are healthy, within a low passage number, and free from contamination.
-
Positive and Negative Controls: Always include appropriate controls. A positive control ensures the assay is working as expected, while a negative control helps identify background noise or other artifacts.[14]
-
Potency Measurement: Bioassays are inherently more variable than physicochemical methods like HPLC.[16] Ensure you are using a sufficient number of replicates and statistical analysis to validate your results.
Data Presentation
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2S,4R)-Isomer | (2S,4S)-Isomer | General (Racemic) | Reference(s) |
| PubChem CID | 95883 | - | 5365 | [1][2] |
| Molecular Formula | C₆H₁₁NO₄ | C₆H₁₁NO₄ | C₆H₁₁NO₄ | [1][2] |
| Molecular Weight | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | [1][2] |
| CAS Number | 31137-74-3 | 6141-27-1 | 14561-55-8 | [3][6] |
| Melting Point | 178 °C | 150-153°C | - | [6][17] |
| Appearance | White solid | White to Off-White Solid | - | [3][6] |
| Biological Activity | Potent kainate receptor agonist | Potent metabotropic receptor agonist | Excitatory amino acid | [3][4][6] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Methylene-L-Glutamic Acid from L-Pyroglutamic Acid
This protocol is a generalized procedure based on patent literature for a key intermediate that can be adapted for this compound synthesis.[5][9]
-
Protection of L-Pyroglutamic Acid:
-
Dissolve L-pyroglutamic acid in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of strong acid (e.g., sulfuric acid) to protect the carboxylic acid, often as an ethyl ester. Stir at room temperature for 48 hours.
-
Neutralize, filter, and evaporate the solvent to yield the esterified product.
-
Protect the nitrogen atom using a suitable protecting group like tert-butoxycarbonyl (Boc). Dissolve the ester in a solvent like dichloromethane, and add di(t-butyl)dicarbonate and a base like triethylamine. Stir overnight at room temperature.
-
-
Introduction of the Methylene Group (Adaptable for Methyl Group):
-
The protected pyroglutamate is then reacted to introduce the 4-position functional group. This is a complex step that may involve forming an enolate and reacting it with an appropriate electrophile. For a methylene group, this could involve reaction with formaldehyde or a formaldehyde equivalent. For a methyl group, this would involve reaction with a methylating agent like methyl iodide.
-
-
Hydrolysis and Deprotection:
-
The resulting intermediate is hydrolyzed, typically using a base like lithium hydroxide (LiOH) in a solvent mixture like THF/water, to open the pyroglutamate ring.
-
The protecting groups are then removed. Boc groups are typically removed under acidic conditions (e.g., with HCl in an organic solvent or trifluoroacetic acid).
-
-
Purification:
Protocol 2: HPLC Analysis of this compound Stereoisomers
This protocol provides a general framework for the chiral separation of this compound stereoisomers.[13]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
Chiral stationary phase column (e.g., Chirex 3126 (D)-penicillamine).
-
-
Mobile Phase:
-
Prepare a solution of 2 mM copper (II) sulfate in water.
-
The mobile phase is typically a mixture of acetonitrile and the aqueous copper sulfate solution. The exact ratio will need to be optimized for best resolution (e.g., 15:85 v/v Acetonitrile:Aqueous CuSO₄).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: 220-254 nm (or based on the absorbance maximum of the analyte)
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard mixture of all four stereoisomers to determine their individual retention times.
-
Inject the sample to be analyzed.
-
Quantify the stereoisomeric purity by comparing the peak areas.
-
Visualizations
Caption: General experimental workflow for this compound studies.
Caption: The Glutamate-Glutamine cycle and the site of action for this compound.
Caption: Simplified signaling pathway for kainate receptor activation.
References
- 1. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2S,4R-4-Methylglutamate | C6H11NO4 | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 6. (2S,4S)-4-METHYLGLUTAMIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]
- 8. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. casss.org [casss.org]
- 17. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [amp.chemicalbook.com]
dealing with solubility issues of 4-Methylglutamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylglutamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound, particularly focusing on solubility.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | The compound has limited solubility in neutral aqueous solutions. The zwitterionic nature of the amino acid at neutral pH can reduce its solubility. | 1. Adjust pH: this compound is an acidic amino acid. Adjusting the pH of the aqueous solution can significantly improve solubility. For creating a stock solution, try dissolving the compound in a slightly basic buffer (e.g., PBS at pH 7.4-8.0) or a slightly acidic buffer (e.g., citrate buffer at pH 4.0-5.0). Titrate with a small amount of NaOH or HCl to aid dissolution. 2. Use of Co-solvents: If working with a cell-based assay where pH adjustment is limited, consider using a small percentage of a polar a-protic solvent like Dimethyl Sulfoxide (DMSO) as a co-solvent.[1][2] However, always check the tolerance of your experimental system to the chosen co-solvent. 3. Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help to dissolve the compound. Avoid excessive heat, which could lead to degradation. |
| Precipitation of the Compound in Media or Buffer | The final concentration of this compound in the experimental media or buffer exceeds its solubility limit under those specific conditions (pH, temperature, ionic strength). | 1. Prepare a Concentrated Stock: Dissolve the compound in an appropriate solvent (e.g., slightly basic aqueous buffer or DMSO) at a higher concentration to create a stock solution. 2. Dilute Just Before Use: Add the concentrated stock solution to your experimental media or buffer in a stepwise manner, with vortexing, immediately before the experiment to achieve the desired final concentration. This minimizes the time for potential precipitation. 3. Solubility Testing: Perform a small-scale solubility test in your specific experimental media or buffer to determine the maximum soluble concentration before proceeding with the full experiment. |
| Inconsistent Experimental Results | Incomplete dissolution of the compound leading to inaccurate final concentrations. Degradation of the compound. | 1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no visible particles before use. If necessary, filter the solution through a 0.22 µm filter. 2. Proper Storage: Store stock solutions at -20°C or -80°C to minimize degradation. For aqueous solutions, consider making single-use aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: The solubility of the (2S,4R) isomer of this compound in water is reported to be greater than 10 mg/mL.[3] However, the exact solubility can be influenced by factors such as the specific isomer used, pH, temperature, and the composition of the solvent. As an acidic amino acid, its solubility is generally lowest near its isoelectric point and increases in more acidic or basic solutions.
Q2: Which solvents are recommended for dissolving this compound?
A2: For most biological experiments, starting with an aqueous-based solvent is recommended. If solubility in neutral water is an issue, consider the following:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at a slightly basic pH (7.4-8.0) or a citrate buffer at a slightly acidic pH (4.0-5.0) can enhance solubility.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent that can be used to prepare highly concentrated stock solutions.[1] However, it is crucial to keep the final concentration of DMSO in your experimental setup low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the compound in a suitable solvent, such as a slightly basic aqueous buffer or DMSO, with the aid of vortexing and, if necessary, gentle warming or sonication.
Q4: My this compound solution is cloudy. What should I do?
A4: Cloudiness indicates that the compound has not fully dissolved or has precipitated. Refer to the troubleshooting guide above. You may need to adjust the pH, use a co-solvent, or apply gentle heat and sonication. If the issue persists, it is likely that the concentration you are trying to achieve is above the solubility limit for that particular solvent and condition.
Q5: At what temperature should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. If you have prepared an aqueous stock solution, it is best to make single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Reference |
| (2S,4R)-4-Methylglutamic Acid | Water | > 10 mg/mL | [3] |
| (2S,4R)-4-Methylglutamic Acid | DMSO | Data not available, but generally used for preparing high concentration stocks. Empirical determination is recommended. | |
| (2S,4R)-4-Methylglutamic Acid | Ethanol | Data not available. Empirical determination is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of (2S,4R)-4-Methylglutamic Acid
-
Weigh the Compound: Accurately weigh out the desired amount of (2S,4R)-4-Methylglutamic acid (Molecular Weight: 161.16 g/mol ). For 1 mL of a 10 mM stock solution, you will need 1.6116 mg.
-
Add Solvent: Add a portion (e.g., 80%) of the final volume of your chosen aqueous buffer (e.g., PBS, pH 7.4) to the vial containing the compound.
-
Aid Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try the following:
-
pH Adjustment: Add small increments of 1 M NaOH to the solution while monitoring the pH until the compound dissolves. Be careful not to raise the pH too high if your experiment is pH-sensitive.
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.
-
Sonication: Sonicate the vial in a water bath sonicator for 5-10 minutes.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired volume.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution of (2S,4R)-4-Methylglutamic Acid
-
Weigh the Compound: Accurately weigh out the desired amount of (2S,4R)-4-Methylglutamic acid. For 1 mL of a 100 mM stock solution, you will need 16.116 mg.
-
Add DMSO: Add the desired volume of high-purity, anhydrous DMSO to the vial.
-
Aid Dissolution: Vortex the mixture vigorously for 2-3 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Store the DMSO stock solution at -20°C in tightly sealed vials to prevent moisture absorption.
Visualizations
References
Technical Support Center: Quality Control of 4-Methylglutamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced 4-Methylglutamic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control and experimental use of this compound.
Issue 1: Inconsistent Experimental Results or Lower than Expected Potency
| Potential Cause | Troubleshooting Steps |
| Low Purity of this compound | 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier. Perform an independent purity assessment using HPLC or LC-MS/MS (see Experimental Protocols).2. Identify Impurities: Use LC-MS/MS to identify potential impurities, which could include starting materials from synthesis (e.g., pyroglutamic acid derivatives), diastereomers, or related amino acids. |
| Presence of Stereoisomers | 1. Chiral Analysis: Employ chiral HPLC to determine the enantiomeric or diastereomeric purity. The biological activity of this compound is highly dependent on its stereochemistry, with (2S, 4R)-4-Methylglutamic acid being a potent kainate receptor agonist. |
| Degradation of the Compound | 1. Check Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Analyze for Degradants: Use HPLC or LC-MS/MS to look for potential degradation products such as the cyclized form (a pyroglutamic acid derivative) or products of oxidative degradation. The thermal degradation of glutamic acid can lead to products like succinimide and pyrrole derivatives.[1][2] |
| Incorrect Concentration of Stock Solution | 1. Verify Solubility: Ensure the compound is fully dissolved in the chosen solvent.2. Accurate Weighing: Use a calibrated analytical balance for preparing stock solutions.3. Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to confirm the concentration of the stock solution. |
Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC or LC-MS)
| Potential Cause | Troubleshooting Steps |
| Contamination from Labware or Solvents | 1. Run Blanks: Analyze the solvent and a blank sample (without the analyte) to identify any background contamination.2. Use High-Purity Solvents: Ensure that HPLC or LC-MS grade solvents are used.3. Clean Injection System: Clean the autosampler and injection port to remove any residual contaminants. |
| Sample Derivatization Issues | 1. Incomplete Derivatization: Optimize the reaction time, temperature, and reagent concentrations for the derivatization step.2. Excess Derivatizing Reagent: If using pre-column derivatization, ensure that the method includes a step to remove or quench the excess reagent, or that it does not interfere with the chromatography. |
| Presence of Impurities in the Commercial Product | 1. Review Supplier's CoA: Check the CoA for a list of potential impurities.2. Mass Spectrometry Analysis: Use LC-MS/MS to obtain the mass of the unexpected peaks and compare them against potential synthesis-related impurities or degradation products. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample or dilute the sample to see if the unexpected peaks are reduced or disappear. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of commercially sourced this compound, particularly the common (2S,4R) stereoisomer, is typically high. Most suppliers provide a purity of ≥97% or ≥98%. It is crucial to obtain the lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.
Q2: What are the common analytical methods for determining the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for purity assessment.[3][4][5] These techniques can be used to quantify the main compound and detect impurities. For accurate quantification, especially at low concentrations, pre- or post-column derivatization with reagents like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is often employed to enhance detection by UV or fluorescence detectors.[4][6]
Q3: How can I identify the stereoisomeric purity of my this compound sample?
A3: Chiral HPLC is the standard method for determining the enantiomeric and diastereomeric purity of amino acids like this compound. This technique uses a chiral stationary phase to separate the different stereoisomers.
Q4: What are the potential degradation products of this compound?
A4: this compound can degrade under certain conditions. A common degradation pathway for glutamic acid and its derivatives is cyclization to form a pyroglutamic acid analog, especially under heating or acidic conditions.[7] Thermal degradation can also lead to the formation of succinimide and pyrrole derivatives.[1][2] Oxidative degradation is another possibility, which can be minimized by proper storage.
Q5: How should I store this compound to ensure its stability?
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often advised. Always refer to the supplier's instructions for specific storage conditions.
Data Presentation
Table 1: Typical Quality Control Parameters for Commercial this compound
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC/LC-MS) | ≥97% or ≥98% | HPLC with UV or FLD, LC-MS |
| Stereoisomeric Purity (e.g., for (2S,4R)-isomer) | ≥98% ee/de | Chiral HPLC |
| Identity | Conforms to reference standard | ¹H NMR, Mass Spectrometry |
| Moisture Content | As specified on CoA | Karl Fischer Titration |
| Solubility | As specified on CoA | Visual Inspection |
Experimental Protocols
Protocol 1: Purity Determination by HPLC with Pre-column OPA Derivatization
This protocol is a general guideline and may require optimization for specific instrumentation and reagents.
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Mobile Phase A: Prepare a solution of sodium acetate and tetrahydrofuran in water.
-
Mobile Phase B: Methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., 0.1 N HCl) to a final concentration of approximately 1 mg/mL.
-
-
Derivatization:
-
In an autosampler vial, mix a small volume of the sample or standard solution with the OPA reagent. The reaction is typically very fast and can be performed at room temperature.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: A suitable gradient of Mobile Phase A and B to separate the derivatized amino acid from any impurities.
-
-
Analysis:
-
Calculate the purity of the this compound sample by comparing its peak area to that of the standard.
-
Protocol 2: Impurity Profiling by LC-MS/MS
This protocol provides a general approach for identifying unknown impurities.
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with the mobile phase (e.g., water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.
-
-
LC-MS/MS Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for underivatized amino acids.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from high organic to high aqueous to ensure retention and elution of the polar analyte and impurities.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for amino acids.
-
MS Scan Mode: Perform a full scan to detect all ions and then product ion scans (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Determine the accurate mass of the parent and fragment ions.
-
Use the mass and fragmentation data to propose structures for the impurities, considering potential starting materials, by-products, and degradation products.
-
Mandatory Visualizations
References
- 1. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 5. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of 4-Methylglutamic Acid and Kainic Acid for Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Potent Glutamate Receptor Agonists
This guide provides a detailed, data-driven comparison of 4-Methylglutamic acid, specifically the potent kainate receptor agonist (2S,4R)-4-methylglutamic acid (SYM 2081), and the archetypal excitotoxin, kainic acid. We will delve into their pharmacological profiles, electrophysiological effects, and neurotoxic potential, supported by experimental data and detailed protocols to aid in the selection of the appropriate compound for your research needs.
Pharmacological Profile: A Head-to-Head Comparison
Both this compound (SYM 2081) and kainic acid are potent agonists at ionotropic glutamate receptors, but with distinct selectivity profiles. The following tables summarize their binding affinities and potencies at the major ionotropic glutamate receptor subtypes.
Table 1: Comparison of Binding Affinities (IC50, nM)
| Compound | Kainate Receptors (Wild-Type, Rat Forebrain) | Kainate Receptors (Recombinant, GluR6) | AMPA Receptors (Wild-Type, Rat Forebrain) | NMDA Receptors (Wild-Type, Rat Forebrain) |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | ~32[1] | ~19[1] | ~25,000[1] | ~6,000[1] |
| Kainic Acid | ~13[1] | ~28[1] | ~5,000[1] | >100,000[1] |
Table 2: Comparison of Electrophysiological Potency (EC50, µM)
| Compound | Kainate Receptors (GluR5) | Kainate Receptors (GluR6) | AMPA Receptors (GluR1) | AMPA Receptors (GluR3) | AMPA Receptors (Primary Cortical Cultures) |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | 0.12[2] | 0.23[2] | 132[2] | 453[2] | 325[1] |
| Kainic Acid | - | - | - | - | 70[1] |
As the data indicates, (2S,4R)-4-methylglutamic acid (SYM 2081) is a highly potent and selective agonist for kainate receptors, with significantly lower affinity for AMPA and NMDA receptors.[1][2] Kainic acid also demonstrates high affinity for kainate receptors but has a more pronounced activity at AMPA receptors compared to SYM 2081.[1]
Electrophysiological Effects: Delineating Neuronal Activation
Kainic Acid: A well-established neuroexcitant, kainic acid induces potent and sustained neuronal depolarization. At the cellular level, it evokes large, non-desensitizing inward currents through AMPA receptors and rapidly desensitizing currents through kainate receptors. This dual action leads to robust neuronal firing and, at higher concentrations, epileptiform activity. In vivo, systemic or intracerebral administration of kainic acid is a widely used model for inducing limbic seizures and studying the pathophysiology of temporal lobe epilepsy.
(2S,4R)-4-Methylglutamic Acid (SYM 2081): In contrast to kainic acid, SYM 2081's electrophysiological effects are more selective for kainate receptors. It elicits rapidly desensitizing inward currents in neurons expressing kainate receptors.[1] At low concentrations (30-300 nM), pre-exposure to SYM 2081 can reversibly block currents induced by subsequent application of kainate, suggesting that it can induce a state of agonist-induced desensitization.[1] At higher concentrations (~1 µM), it directly activates these receptors to produce an inward current.[1] Its high selectivity makes it a valuable tool for isolating and studying the specific physiological roles of kainate receptors in synaptic transmission and plasticity.
Neurotoxicity Profile: From Excitotoxin to a Potential Neuroprotectant
Kainic Acid: Kainic acid is a potent neurotoxin, and its administration is a cornerstone for creating experimental models of excitotoxic neuronal death.[3] The overactivation of kainate and AMPA receptors by kainic acid leads to excessive calcium influx, triggering a cascade of intracellular events including mitochondrial dysfunction, generation of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal demise.[3][4] This excitotoxicity is particularly pronounced in the hippocampus, a brain region with a high density of kainate receptors.
(2S,4R)-4-Methylglutamic Acid (SYM 2081): There is a notable lack of evidence in the current literature demonstrating significant neurotoxicity for SYM 2081 in the same manner as kainic acid. As a potent kainate receptor agonist, it is plausible that at very high concentrations, SYM 2081 could induce excitotoxicity. However, at the concentrations typically used to study kainate receptor function, it is not characterized as a neurotoxin. Interestingly, some research suggests a neuroprotective role for SYM 2081. In a model of neonatal hypoxic-ischemic brain injury, treatment with SYM 2081 was shown to be neuroprotective by modulating kainate receptor expression.[5][6] Specifically, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic proteins Bax and caspase-3 in cultured neurons under hypoxic conditions.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway for Kainic Acid-induced excitotoxicity.
Caption: Signaling pathway for SYM 2081's modulatory and neuroprotective effects.
Caption: Workflow for an in vitro excitotoxicity assay.
Experimental Protocols
Radioligand Binding Assay for Glutamate Receptors
Objective: To determine the binding affinity of test compounds to glutamate receptors.
Materials:
-
[³H]kainic acid (radioligand)
-
Test compounds (kainic acid, SYM 2081)
-
Rat forebrain membrane preparation
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare rat forebrain membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant concentration of [³H]kainic acid and varying concentrations of the unlabeled test compound (for competition binding).
-
Add the membrane preparation to each tube.
-
Incubate the mixture at 4°C for 1 hour to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the electrophysiological response of neurons to the application of glutamate receptor agonists.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Glass micropipettes
-
Internal solution (for the micropipette)
-
External solution (Artificial Cerebrospinal Fluid - ACSF)
-
Agonist solutions (kainic acid, SYM 2081)
Protocol:
-
Prepare cultured neurons or acute brain slices for recording.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Perfuse the external solution (ACSF) over the cell.
-
Apply the agonist-containing solution via a perfusion system and record the resulting current.
-
Wash out the agonist and allow the cell to recover before the next application.
-
Analyze the amplitude, kinetics, and desensitization of the recorded currents.
In Vivo Neurotoxicity Assessment
Objective: To assess the neurotoxic effects of a compound in a living animal model.
Materials:
-
Rodents (e.g., mice or rats)
-
Test compound (e.g., kainic acid) dissolved in sterile saline
-
Stereotaxic apparatus (for intracerebral injections)
-
Anesthetic
-
Perfusion solutions (saline, paraformaldehyde)
-
Histology equipment (microtome, stains)
Protocol:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Administer the test compound via the desired route (e.g., intraperitoneal injection for systemic effects, or intracerebral injection for localized effects).
-
Monitor the animal for behavioral changes, such as seizures.
-
At a predetermined time point (e.g., 24-72 hours post-injection), euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a microtome.
-
Stain the sections with markers for neuronal death (e.g., Fluoro-Jade B, Nissl stain) or glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Analyze the stained sections under a microscope to quantify neuronal loss and gliosis in specific brain regions.
Conclusion
References
- 1. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYM-2081 - Wikipedia [en.wikipedia.org]
- 3. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of glutamate-induced excitotoxicity in murine primary neurons involving calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
A Comparative Guide to 4-Methylglutamic Acid and Other Glutamate Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylglutamic acid, particularly the (2S,4R)-isomer, with other key glutamate receptor agonists. The following sections detail the comparative pharmacology, underlying signaling pathways, and experimental methodologies to facilitate informed decisions in research and development.
(2S,4R)-4-Methylglutamic acid, also known as SYM 2081, has emerged as a highly potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] Its distinct pharmacological profile offers a valuable tool for dissecting the physiological and pathological roles of kainate receptors, setting it apart from broader-spectrum glutamate receptor agonists. This guide presents a comparative analysis of (2S,4R)-4-Methylglutamic acid against other commonly used glutamate receptor agonists, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Comparative Pharmacology of Glutamate Receptor Agonists
The efficacy and selectivity of glutamate receptor agonists are critical determinants of their utility in research. The following tables summarize the potency (IC50/EC50 values) of (2S,4R)-4-Methylglutamic acid and other representative agonists at different glutamate receptor subtypes.
Table 1: Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Ionotropic Glutamate Receptors
| Agonist | Receptor Subtype | Potency (IC50/EC50) | Cell Type/Assay Condition |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate (wild-type, rat forebrain) | IC50: ~32 nM | [3H]kainic acid binding |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate (recombinant GluR6) | IC50: ~19 nM | [3H]kainic acid binding |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | AMPA (wild-type, rat forebrain) | ~800-fold less potent than at kainate receptors | Radioligand binding |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | NMDA (wild-type, rat forebrain) | ~200-fold less potent than at kainate receptors | Radioligand binding |
| Kainic Acid | Kainate (wild-type, rat forebrain) | IC50: ~13 nM | [3H]kainic acid binding |
| Kainic Acid | Kainate (recombinant GluR6) | IC50: ~28 nM | [3H]kainic acid binding |
Data compiled from a study on the selectivity of (2S,4R)-4-methylglutamic acid.[1]
Table 2: Comparative Potency of Various Glutamate Receptor Agonists
| Agonist | Receptor Target | Potency (EC50) | Cell Type/Assay Condition |
| L-Glutamate | mGluR5 | 6.5 ± 0.44 µM | Primary cultures of rat cortical astrocytes (intracellular calcium levels) |
| L-Quisqualate | mGluR5 | 3.1 ± 0.36 nM | Primary cultures of rat cortical astrocytes (intracellular calcium levels) |
| (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) | mGluR5 | 1.3 ± 0.09 mM | Primary cultures of rat cortical astrocytes (intracellular calcium levels) |
| AMPA receptor modulator-4 | AMPA (GluA2(Q)) | pEC50: 5.66 | HEK293 cells (calcium influx induced by 1 mM Glutamate) |
| Glutamate | NMDA | Varies | Dependent on co-agonist and subunit composition |
| NMDA | NMDA | Varies | Dependent on co-agonist and subunit composition |
EC50 values can vary significantly based on the experimental setup.[2][3]
Signaling Pathways of Glutamate Receptors
The activation of different glutamate receptor subtypes initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results and predicting the cellular consequences of agonist activity.
Ionotropic Glutamate Receptor Signaling
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.
Caption: Signaling pathways of ionotropic glutamate receptors.
Metabotropic Glutamate Receptor Signaling
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling.
Caption: Signaling pathways of metabotropic glutamate receptors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of pharmacological research. This section provides detailed methodologies for key assays used to characterize glutamate receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
References
4-Methylglutamic Acid: A Comparative Guide for its Validation as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 4-Methylglutamic acid, a key research tool in the study of excitatory neurotransmission. We present a detailed comparison of its performance against other alternatives, supported by experimental data, to validate its efficacy and selectivity as a pharmacological agent.
Unveiling the Potency and Selectivity of (2S,4R)-4-Methylglutamic Acid
(2S,4R)-4-Methylglutamic acid, also known as SYM 2081, is a conformationally restricted analog of glutamate. Its primary value as a research tool lies in its potent and selective agonist activity at kainate receptors, a subtype of ionotropic glutamate receptors. Furthermore, it exhibits inhibitory activity at the excitatory amino acid transporter 2 (EAAT2), albeit at higher concentrations.
Comparative Agonist Activity at Kainate Receptors
(2S,4R)-4-Methylglutamic acid is a high-affinity agonist at kainate receptors, with a potency comparable to the endogenous agonist, kainic acid. Its selectivity for kainate receptors over other ionotropic glutamate receptors, such as AMPA and NMDA receptors, is a key advantage in dissecting the specific roles of kainate receptor subtypes in neuronal signaling.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) | Selectivity vs. AMPA | Selectivity vs. NMDA |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Rat forebrain kainate receptors | [3H]kainic acid binding | ~32[1] | - | ~800-fold[1] | ~200-fold[1] |
| Recombinant GluR6 kainate receptors | [3H]kainic acid binding | ~19[1] | ~1[1] | - | - | |
| Homomeric GluK5 (GluR5) receptors | Two-electrode voltage clamp | - | 0.12 ± 0.02[2] | >1000-fold | - | |
| Homomeric GluK6 (GluR6) receptors | Two-electrode voltage clamp | - | 0.23 ± 0.01[2] | >1000-fold | - | |
| Kainic Acid | Rat forebrain kainate receptors | [3H]kainic acid binding | ~13[1] | - | - | - |
| Recombinant GluR6 kainate receptors | [3H]kainic acid binding | ~28[1] | - | - | - |
Comparative Inhibitory Activity at EAAT2
In addition to its potent activity at kainate receptors, (2S,4R)-4-Methylglutamic acid also functions as an inhibitor of the glial glutamate transporter EAAT2. This dual activity should be considered when designing and interpreting experiments.
| Compound | Target | Assay Type | K_b_ (µM) |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | EAAT2 | Glutamate transport in Xenopus oocytes | 3.4[3] |
| Dihydrokainic acid | EAAT2 | [3H]D-aspartate uptake | - (Selective competitive inhibitor)[4] |
Experimental Protocols
To facilitate the validation and application of this compound in your research, we provide the following detailed experimental protocols.
Kainate Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of (2S,4R)-4-Methylglutamic acid for kainate receptors.
Materials:
-
Rat forebrain tissue or HEK293 cells stably expressing the kainate receptor subtype of interest (e.g., GluK6).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
[3H]Kainic acid (radioligand).
-
(2S,4R)-4-Methylglutamic acid (test compound).
-
Non-specific binding control: 1 mM L-glutamate or 100 µM kainate.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue or HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).
-
Binding Reaction: In a final volume of 500 µL of assay buffer, combine the membrane preparation (50-100 µg of protein), a fixed concentration of [3H]kainic acid (e.g., 5 nM), and varying concentrations of (2S,4R)-4-Methylglutamic acid. For determining non-specific binding, add 1 mM L-glutamate or 100 µM kainate.
-
Incubation: Incubate the reaction tubes at 4°C for 1 hour.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of (2S,4R)-4-Methylglutamic acid. Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific binding of [3H]kainic acid, using non-linear regression analysis.
EAAT2 Inhibition Assay (Glutamate Uptake)
Objective: To determine the inhibitory potency (K_b_) of (2S,4R)-4-Methylglutamic acid on EAAT2-mediated glutamate uptake.
Materials:
-
Xenopus oocytes or a suitable cell line (e.g., HEK293) expressing EAAT2.
-
Assay buffer (e.g., NaCl-based buffer, pH 7.4).
-
[3H]L-glutamate (radiolabeled substrate).
-
(2S,4R)-4-Methylglutamic acid (test compound).
-
Unlabeled L-glutamate.
-
Cell lysis buffer.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Culture and maintain the EAAT2-expressing cells according to standard protocols. For uptake assays, plate the cells in appropriate culture plates.
-
Uptake Assay: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of (2S,4R)-4-Methylglutamic acid for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate Uptake: Initiate glutamate uptake by adding a solution containing a fixed concentration of [3H]L-glutamate and unlabeled L-glutamate to each well.
-
Terminate Uptake: After a specific incubation time (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [3H]L-glutamate taken up by the cells at each concentration of the test compound. Plot the percentage of inhibition of glutamate uptake against the logarithm of the concentration of (2S,4R)-4-Methylglutamic acid. Calculate the K_b_ value from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of L-glutamate used in the assay.
Visualizing the Molecular Pathways
To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathways activated by this compound at kainate receptors.
Caption: Workflow for validating this compound's activity.
References
- 1. Two Signaling Modes Are Better than One: Flux-Independent Signaling by Ionotropic Glutamate Receptors Is Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ufsm.br [ufsm.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Methylglutamic Acid Isomers' Activity on Glutamate Receptors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential activity of the four stereoisomers of 4-methylglutamic acid on glutamate receptors, supported by experimental data and protocols.
The four stereoisomers of this compound exhibit distinct pharmacological profiles at ionotropic glutamate receptors, with the (2S,4R) isomer, also known as SYM 2081, demonstrating remarkable potency and selectivity as a kainate receptor agonist. This guide provides a comparative analysis of the biological activity of all four stereoisomers—(2S,4R), (2S,4S), (2R,4S), and (2R,4R)—supported by quantitative data from radioligand binding assays and detailed experimental methodologies.
Data Presentation: Comparative Binding Affinities
The introduction of a methyl group at the 4-position of glutamic acid confers selectivity for kainate receptors over other ionotropic glutamate receptors like AMPA and NMDA receptors.[1] However, the stereochemistry at the C2 and C4 positions dramatically influences the affinity and selectivity. The following table summarizes the inhibitory potencies (IC50) of the four stereoisomers of this compound at kainate, AMPA, and NMDA receptors, as determined by radioligand binding assays.
| Isomer | Kainate Receptor ([³H]kainate binding) IC50 (nM) | AMPA Receptor ([³H]AMPA binding) IC50 (µM) | NMDA Receptor ([³H]CGP-39653 binding) IC50 (µM) | Selectivity for Kainate vs. AMPA | Selectivity for Kainate vs. NMDA |
| (2S,4R) | 19 - 35[1][2] | >100 | >100 | ~3,000-fold[2] | ~200-fold[2] |
| (2S,4S) | >10,000 | >100 | >100 | - | - |
| (2R,4S) | >10,000 | >100 | >100 | - | - |
| (2R,4R) | >10,000 | >100 | >100 | - | - |
The data clearly indicates that the (2S,4R)-isomer is a highly potent and selective ligand for kainate receptors, with an IC50 value in the nanomolar range, comparable to that of kainic acid itself.[1] In contrast, the other three stereoisomers show significantly weaker activity at kainate receptors and lack notable activity at AMPA and NMDA receptors at the concentrations tested.[3]
Functional Activity of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
Beyond its high binding affinity, (2S,4R)-4-methylglutamic acid (SYM 2081) is a potent agonist at kainate receptors. In electrophysiological studies on human embryonic kidney (HEK) 293 cells expressing recombinant GluR6 (now known as GRIK2) kainate receptors, SYM 2081 elicits rapidly desensitizing inward currents, similar to those produced by kainate.[1] The EC50 value for this agonist activity is approximately 1 µM.[1] Furthermore, pre-exposure of these cells to low nanomolar concentrations of SYM 2081 can reversibly block the currents induced by a subsequent application of kainate, a phenomenon attributed to agonist-induced desensitization.[1]
Experimental Protocols
Radioligand Binding Assay for Glutamate Receptors
The following is a generalized protocol for determining the binding affinity of compounds to glutamate receptors, based on standard methodologies.
1. Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous glutamate.
-
The membranes are pelleted again by centrifugation and washed three times with fresh buffer.
-
The final pellet is resuspended in a known volume of 50 mM Tris-HCl buffer for use in the binding assay. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL containing:
-
50 µL of radioligand ([³H]kainate for kainate receptors, [³H]AMPA for AMPA receptors, or [³H]CGP-39653 for NMDA receptors) at a fixed concentration (typically near its Kd value).
-
50 µL of various concentrations of the test compound (this compound isomers).
-
400 µL of the membrane preparation.
-
-
For NMDA receptor binding, the buffer is supplemented with 1 µM glycine.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., 1 mM L-glutamate or 100 µM kainate).
-
The mixture is incubated for 60 minutes on ice.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three washes with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for assessing the functional activity of glutamate receptor agonists.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media and transiently transfected with cDNA encoding the desired glutamate receptor subunits (e.g., GluK2 for kainate receptors).
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on transfected cells 24-48 hours after transfection.
-
The extracellular solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
3. Drug Application:
-
The agonist (e.g., this compound isomers or kainate) is applied to the cell using a rapid perfusion system.
-
The current response (inward flow of positive ions) is recorded.
4. Data Analysis:
-
The peak amplitude of the inward current is measured for each agonist concentration.
-
Dose-response curves are constructed, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
Signaling Pathways and Experimental Workflows
The activation of kainate receptors by agonists like (2S,4R)-4-methylglutamic acid initiates a cascade of intracellular events. The primary signaling mechanism is through the opening of the ion channel, leading to cation influx and membrane depolarization. However, kainate receptors can also engage in metabotropic signaling, independent of their ion channel function, which can modulate neurotransmitter release.
Kainate Receptor Signaling Pathway
Caption: Canonical and non-canonical signaling pathways of kainate receptors.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for radioligand binding assay.
Synthesis of this compound Isomers
The synthesis of the four stereoisomers of this compound has been achieved through various stereoselective routes. One common strategy involves the use of chiral precursors, such as pyroglutamic acid, to control the stereochemistry at the C2 position, followed by stereoselective introduction of the methyl group at the C4 position. The individual isomers are then obtained through separation techniques like fractional crystallization or chiral chromatography. A key publication by Gu et al. (1995) details a method for the synthesis and resolution of all four stereoisomers.[1]
References
Unveiling the Receptor Selectivity of 4-Methylglutamic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for predicting its biological effects and potential therapeutic applications. This guide provides a detailed comparison of 4-Methylglutamic acid's interaction with various receptors, supported by experimental data and methodologies.
This compound, specifically the (2S,4R) stereoisomer also known as SYM 2081, has emerged as a potent and selective ligand for kainate receptors, a subtype of ionotropic glutamate receptors.[1] Its unique pharmacological profile, however, also includes activity at other glutamate-related targets, notably the Excitatory Amino Acid Transporter 2 (EAAT2). This guide delves into the quantitative specifics of these interactions, offering a clear comparison of its binding affinities and functional potencies.
Comparative Affinity and Potency of this compound
The following table summarizes the binding affinity (IC50/Ki) and functional potency (EC50) of (2S,4R)-4-Methylglutamic acid across various glutamate receptor subtypes and transporters. This data highlights its significant selectivity for kainate receptors over other ionotropic glutamate receptors.
| Target | Ligand | Parameter | Value (nM) | Species | Tissue/System | Reference |
| Kainate Receptor (wild-type) | (2S,4R)-4-Methylglutamic acid | IC50 | ~32 | Rat | Forebrain | [1] |
| Kainate Receptor (recombinant GluR6) | (2S,4R)-4-Methylglutamic acid | IC50 | ~19 | - | HEK293 cells | [1] |
| Kainate Receptor (wild-type) | Kainic Acid | IC50 | ~13 | Rat | Forebrain | [1] |
| Kainate Receptor (recombinant GluR6) | Kainic Acid | IC50 | ~28 | - | HEK293 cells | [1] |
| AMPA Receptor (wild-type) | (2S,4R)-4-Methylglutamic acid | IC50 | ~25,600 | Rat | Forebrain | [1] |
| NMDA Receptor (wild-type) | (2S,4R)-4-Methylglutamic acid | IC50 | ~6,400 | Rat | Forebrain | [1] |
| AMPA Receptor | (2S,4R)-4-Methylglutamic acid | EC50 | 325,000 | - | Primary cortical cultures | [1] |
| AMPA Receptor | Kainic Acid | EC50 | 70,000 | - | Primary cortical cultures | [1] |
| EAAT2 | (2S,4R)-4-Methylglutamic acid | Ki | 37,300 | Human | HEK cells | [2] |
As the data indicates, (2S,4R)-4-Methylglutamic acid exhibits a high affinity for kainate receptors, comparable to the archetypal agonist, kainic acid.[1] In contrast, its affinity for AMPA and NMDA receptors is significantly lower, with IC50 values in the micromolar range, demonstrating a selectivity of approximately 800-fold for kainate over AMPA receptors and 200-fold over NMDA receptors in radioligand binding assays.[1]
Functionally, while it can activate AMPA receptors, it does so with a much lower potency (EC50 of 325 µM) compared to kainate (EC50 of 70 µM).[1] Furthermore, its activity as an inhibitor of the glutamate transporter EAAT2 is characterized by a Ki of 37.3 µM.[2]
Experimental Protocols
The quantitative data presented in this guide is derived from established experimental methodologies. Below are detailed descriptions of the key techniques used in the cited studies.
Radioligand Binding Assays
This method is employed to determine the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Synaptic membranes are prepared from the brain tissue of interest (e.g., rat forebrain) or from cells expressing the recombinant receptor (e.g., HEK293 cells). This involves homogenization of the tissue in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]kainic acid) that is known to bind to the target receptor.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., (2S,4R)-4-Methylglutamic acid) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Electrophysiology on Recombinant Receptors in HEK293 Cells
This technique is used to measure the functional activity of a ligand at an ion channel-linked receptor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the gene encoding the receptor of interest (e.g., GluR6 kainate receptor subunit).
-
Whole-Cell Patch Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: The test compound is applied to the cell at various concentrations using a rapid perfusion system.
-
Current Measurement: The flow of ions through the receptor channel in response to the agonist is measured as an electrical current using a patch-clamp amplifier.
-
Data Analysis: The concentration of the agonist that produces a half-maximal response (EC50) is determined by fitting the concentration-response curve with a sigmoidal function.
Signaling Pathways and Mechanisms of Action
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathway of kainate receptors and the mechanism of EAAT2.
Caption: Kainate Receptor Signaling Pathway
Caption: EAAT2 Glutamate Transport and Inhibition
Conclusion
(2S,4R)-4-Methylglutamic acid is a high-affinity and selective agonist for kainate receptors, with significantly lower activity at AMPA and NMDA receptors. Its inhibitory action on the EAAT2 transporter, albeit with lower potency, adds another layer to its pharmacological profile. This detailed comparison provides a crucial resource for researchers investigating the roles of kainate receptors and for those in drug development seeking to design selective ligands for glutamate-related targets. The provided experimental protocols offer a foundation for reproducing and extending these findings.
References
A Comparative Analysis of the Biological Activity of (2S,4R)-4-Methylglutamic Acid and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the four stereoisomers of 4-methylglutamic acid, with a primary focus on their interactions with kainate receptors, a subtype of ionotropic glutamate receptors. The exceptional potency and selectivity of one isomer, (2S,4R)-4-methylglutamic acid, also known as SYM 2081, make this class of compounds a valuable tool for neuroscience research and a potential scaffold for the development of novel therapeutics targeting neurological disorders.
Introduction to this compound Isomers
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on various receptors, including NMDA, AMPA, and kainate receptors. The introduction of a methyl group at the 4-position of glutamic acid creates a chiral center, resulting in four possible stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). These subtle differences in stereochemistry lead to significant variations in their biological activity, particularly their affinity and selectivity for different glutamate receptor subtypes.
Quantitative Comparison of Biological Activity
The biological activity of the four stereoisomers of this compound has been primarily characterized by their ability to bind to and activate kainate receptors. The following tables summarize the key quantitative data from radioligand binding assays and electrophysiological recordings.
Table 1: Inhibition of [³H]Kainate Binding to Kainate Receptors
| Isomer | Receptor Source | IC₅₀ (nM) |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Rat Forebrain (Wild-type) | ~32 [1] |
| GluR6 (Recombinant) | ~19 [1] | |
| Kainic Acid (Reference) | Rat Forebrain (Wild-type) | ~13[1] |
| GluR6 (Recombinant) | ~28[1] |
IC₅₀ represents the half-maximal inhibitory concentration, indicating the potency of the compound in displacing the radioligand [³H]kainate from the receptor.
Table 2: Agonist Activity at Homomeric Kainate and AMPA Receptors
| Isomer | Receptor Subtype | EC₅₀ (µM) | Relative Potency vs. (2S,4R) |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | GluR5 (Kainate) | 0.12 ± 0.02 [2] | 1 |
| GluR6 (Kainate) | 0.23 ± 0.01 [2] | 1 | |
| GluR1 (AMPA) | 132 ± 44[2] | ~1/1100 | |
| GluR3 (AMPA) | 453 ± 57[2] | ~1/1970 | |
| (2R,4R)-4-Methylglutamic acid | GluR6 (Kainate) | ~4.6 | ~1/20[2] |
| (2S,4S)-4-Methylglutamic acid | GluR6 (Kainate) | ~230 | ~1/1000[2] |
| (2R,4S)-4-Methylglutamic acid | Not reported | - | - |
EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound in activating the receptor. The experiments were conducted in the presence of concanavalin A to reduce agonist-induced desensitization of kainate receptors.
The data clearly demonstrates that the (2S,4R) isomer, SYM 2081, is the most potent and selective agonist for kainate receptors among the four stereoisomers. It exhibits high affinity for both wild-type and recombinant kainate receptors, comparable to that of kainic acid itself[1]. Furthermore, SYM 2081 displays remarkable selectivity for kainate receptors over AMPA receptors, with over 1000-fold greater potency at GluR5 and GluR6 compared to GluR1 and GluR3[2]. The (2R,4R) isomer is significantly less potent, while the (2S,4S) isomer is a very weak agonist at GluR6[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the this compound isomers to kainate receptors by measuring their ability to displace a radiolabeled ligand, typically [³H]kainate.
1. Membrane Preparation:
-
Rat forebrains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [³H]kainate and varying concentrations of the unlabeled this compound isomers.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., unlabeled kainate).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition curve.
Whole-Cell Voltage Clamp Recording
This electrophysiological technique is used to measure the ion currents flowing through the receptor channels in response to the application of the this compound isomers.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured under standard conditions.
-
The cells are transiently transfected with the cDNA encoding the desired kainate receptor subunit (e.g., GluR6).
2. Electrophysiological Recording:
-
A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition and is used as the recording electrode.
-
The micropipette is brought into contact with a transfected cell to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured to establish a whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
3. Agonist Application:
-
The this compound isomers are dissolved in the external solution and applied to the cell using a rapid perfusion system.
-
To prevent receptor desensitization, concanavalin A can be included in the external solution.
4. Data Acquisition and Analysis:
-
The currents evoked by the application of the agonists are recorded and amplified.
-
The peak amplitude of the current is measured at different agonist concentrations.
-
The concentration-response data is fitted to a logistic equation to determine the EC₅₀ value.
Signaling Pathways
Kainate receptors are known to signal through both ionotropic and metabotropic pathways. The (2S,4R)-4-methylglutamic acid isomer, as a potent agonist, can activate both of these pathways.
Ionotropic Signaling
The canonical signaling pathway for kainate receptors is through their ion channel activity. Upon agonist binding, the receptor channel opens, allowing the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, leading to membrane depolarization and an excitatory postsynaptic potential.
Metabotropic Signaling
In addition to their ion channel function, kainate receptors can also couple to G-proteins, specifically of the Gi/o family, to initiate a metabotropic signaling cascade[3]. This non-canonical signaling pathway has been shown to modulate neurotransmitter release.
Activation of postsynaptic kainate receptors by (2S,4R)-4-methylglutamic acid can lead to the activation of Gαi/o proteins. This, in turn, activates phospholipase C (PLC), leading to the synthesis of diacylglycerol (DAG). DAG is a precursor for the endocannabinoid anandamide, which is synthesized by N-arachidonoyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Anandamide then acts as a retrograde messenger, diffusing to the presynaptic terminal and binding to CB1 receptors. Activation of presynaptic CB1 receptors inhibits calcium influx, thereby reducing the probability of neurotransmitter release.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the biological activity of the this compound isomers.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 4-Methylglutamic Acid for Kainate Receptors: A Comparative Guide
For researchers and professionals in the fields of neuroscience and drug development, the identification of selective ligands for glutamate receptor subtypes is of paramount importance. This guide provides a comprehensive comparison of 4-Methylglutamic acid's selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors. The data presented is compiled from multiple studies to offer a clear perspective on its performance, supported by detailed experimental protocols and signaling pathway diagrams.
High Affinity and Selectivity of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
The introduction of a methyl group at the 4-position of glutamic acid confers a remarkable selectivity for kainate receptors. Among its stereoisomers, the (2S,4R)-isomer, also known as SYM 2081, has been identified as a particularly potent and selective ligand.[1][2]
Comparative Binding Affinity
Radioligand binding assays have demonstrated that SYM 2081 exhibits a high affinity for kainate receptors, comparable to that of kainic acid itself.[1] In stark contrast, its affinity for AMPA and NMDA receptors is significantly lower.
| Compound | Receptor Subtype | IC50 (Inhibition of Radioligand Binding) | Fold Selectivity (vs. Kainate) |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate (rat forebrain) | ~32 nM | - |
| Kainate (recombinant GluR6) | ~19 nM | - | |
| AMPA (rat forebrain) | ~25,600 nM (800-fold less potent) | ~800x | |
| NMDA (rat forebrain) | ~6,400 nM (200-fold less potent) | ~200x | |
| Kainic Acid | Kainate (rat forebrain) | ~13 nM | - |
| Kainate (recombinant GluR6) | ~28 nM | - |
Data compiled from multiple sources.[1]
Functional Activity at Glutamate Receptors
Electrophysiological studies further corroborate the selectivity of SYM 2081 for kainate receptors. While it acts as a potent agonist at kainate receptors, its activity at AMPA receptors is considerably weaker, and it shows minimal effects at NMDA receptors.
| Compound | Receptor & Assay Condition | EC50 / IC50 (Functional Activity) |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate (recombinant GluR6, inward current) | ~1 µM |
| Kainate (recombinant GluR6, desensitization) | ~7.6 nM | |
| Kainate (dorsal root ganglion neurons, desensitization) | ~11 nM | |
| AMPA (primary cortical cultures, inward current) | ~325 µM | |
| Kainic Acid | Kainate (recombinant GluR6, inward current) | ~1.8 µM |
| AMPA (primary cortical cultures, inward current) | ~70 µM | |
| Glutamate | Kainate (recombinant GluR6, desensitization) | ~667 nM |
Data compiled from multiple sources.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This protocol is a generalized procedure based on standard practices for determining the binding affinity of a compound to a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Rat forebrains are dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
The membrane pellet is washed multiple times with fresh buffer and finally resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [³H]kainic acid for kainate receptors, [³H]AMPA for AMPA receptors, or [³H]CGP 39653 for NMDA receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding sites.
-
The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The data is then analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Whole-Cell Electrophysiological Recordings
This protocol outlines the general procedure for measuring ion channel activity in response to agonist application.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Steps:
-
Cell Preparation:
-
Primary cultures of neurons (e.g., cerebral cortex) or cell lines (e.g., HEK293) stably expressing the recombinant glutamate receptor subunit of interest (e.g., GluR6 for kainate receptors) are grown on coverslips.[1]
-
A coverslip is transferred to a recording chamber mounted on the stage of an inverted microscope and continuously perfused with an external physiological solution.
-
-
Recording Configuration:
-
A glass micropipette with a fine tip, filled with an intracellular solution, is used as the recording electrode.
-
The pipette is guided to a single cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the patch of membrane under the pipette, establishing the whole-cell recording configuration. This allows for control of the cell's membrane potential.
-
-
Data Acquisition:
-
The cell's membrane potential is held at a constant value (e.g., -60 mV) using a patch-clamp amplifier.
-
The test compound (agonist) is rapidly applied to the cell through a perfusion system.
-
The binding of the agonist to the ionotropic receptors causes the channel to open, resulting in an inward flow of ions, which is recorded as an electrical current.
-
By applying a range of agonist concentrations, a dose-response curve can be generated to determine the concentration that elicits a half-maximal response (EC50). For measuring desensitization (IC50), a test concentration of a known agonist is applied after pre-exposure to the compound of interest.[3]
-
Kainate Receptor Signaling Pathway
Kainate receptors, like other ionotropic glutamate receptors, primarily function as ligand-gated ion channels. However, they can also engage in metabotropic-like signaling.
Caption: Dual signaling pathways of kainate receptors.
Upon binding of an agonist like this compound, kainate receptors can initiate two main types of signaling cascades:
-
Ionotropic Signaling: This is the canonical and rapid signaling pathway for ionotropic receptors.[4] The binding of the agonist directly gates the integral ion channel, leading to an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺.[4] This influx of positive ions causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).
-
Metabotropic-like Signaling: In addition to their ion channel function, kainate receptors can also couple to G-proteins and initiate intracellular signaling cascades, a feature more commonly associated with metabotropic receptors.[5][6] This can involve the activation of phospholipase C (PLC), leading to the production of second messengers like diacylglycerol (DAG) and inositol trisphosphate (IP3).[6] These second messengers can then modulate the activity of other ion channels and influence neurotransmitter release.[5][6]
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 4-Methylglutamic Acid's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylglutamic acid's performance against other alternatives, supported by experimental data. It delves into the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex biological pathways and workflows.
This compound, a derivative of the excitatory neurotransmitter glutamate, has garnered significant interest in neuroscience research due to its selective action on specific glutamate receptors and transporters. This guide focuses on the independent verification of its effects, providing a valuable resource for those investigating its potential therapeutic applications.
Quantitative Comparison of this compound Isomers and Other Glutamate Analogs
The biological activity of this compound is highly dependent on its stereochemistry. The (2S,4R)-isomer, also known as SYM 2081, exhibits the most potent and selective activity. Below are tables summarizing the quantitative data on the binding affinities and inhibitory concentrations of this compound isomers and other relevant compounds at various glutamate receptors and transporters.
Table 1: Binding Affinity (IC50) of this compound Isomers and Comparators at Ionotropic Glutamate Receptors
| Compound | Kainate Receptor (IC50, nM) | AMPA Receptor (IC50, nM) | NMDA Receptor (IC50, nM) | Reference |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | 19 - 32 | ~25,600 | ~6,400 | [1] |
| Kainic Acid | 13 - 28 | - | - | [1] |
| Glutamate | 667 | - | - | [2] |
Table 2: Inhibition of Glutamate Transporters by this compound
| Compound | EAAT1 (Km or Kd) | EAAT2 (Kb) | Reference |
| (2S,4R)-4-Methylglutamic acid | Kd = 6.0 ± 1.5 µM; Km = 146 ± 24 µM | - | [3] |
| L-threo-3-methylglutamate | - | Ineffective displacer | [3] |
| Dihydrokainate | - | Ineffective displacer | [3] |
Table 3: Potency (EC50 and IC50) of (2S,4R)-4-Methylglutamic Acid at Kainate Receptors
| Parameter | Receptor Subtype | Value | Reference |
| Activation (EC50) | GluR6 | ~1.0 µM | [2] |
| Desensitization (IC50) | GluR6 | 7.6 nM | [2] |
| Desensitization (IC50) | GluR5 (native) | 11 nM | [2] |
Key Experimental Protocols
To facilitate the independent verification of the reported effects of this compound, detailed methodologies for two key experiments are provided below.
Radioligand Binding Assay for Kainate Receptors
This protocol is designed to determine the binding affinity of this compound for kainate receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]kainic acid.
Materials:
-
Test Compound: (2S,4R)-4-Methylglutamic acid (SYM 2081)
-
Radioligand: [3H]kainic acid
-
Receptor Source: Rat forebrain membrane preparation or cells expressing recombinant kainate receptors (e.g., GluR6)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled kainic acid or glutamate
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor preparation
-
A fixed concentration of [3H]kainic acid
-
Varying concentrations of the test compound (this compound) or buffer (for total binding) or a high concentration of unlabeled kainic acid (for non-specific binding).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. Determine the IC50 value by non-linear regression analysis.
Glutamate Transporter (EAAT) Inhibition Assay
This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled substrate, such as [3H]D-aspartate or [3H]glutamate, into cells expressing a specific glutamate transporter subtype (e.g., EAAT1 or EAAT2).
Materials:
-
Test Compound: (2S,4R)-4-Methylglutamic acid
-
Radiolabeled Substrate: [3H]D-aspartate or [3H]glutamate
-
Cell Line: Cultured murine astrocytes (for EAAT1) or a cell line stably expressing the desired human EAAT subtype.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Inhibitor Control: A known potent inhibitor of the specific EAAT subtype.
-
Instrumentation: Scintillation counter, cell culture equipment.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to confluence.
-
Assay Initiation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound (this compound) or buffer (for control uptake) or a known inhibitor (for maximal inhibition).
-
Substrate Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity to determine the amount of substrate taken up by the cells.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the control uptake. Determine the IC50 or Kb value by non-linear regression analysis.
Visualizing Mechanisms and Workflows
To further clarify the complex biological processes involved, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Kainate receptor signaling pathways activated by this compound.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and transport of [3H](2S,4R)- 4-methylglutamate, a new ligand for glutamate transporters, demonstrate labeling of EAAT1 in cultured murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Sourced 4-Methylglutamic Acid for Researchers and Drug Development Professionals
In the realm of neuroscience and drug development, the precise molecular characteristics of research compounds are paramount. 4-Methylglutamic acid, a potent and selective agonist of kainate receptors, is a key tool in elucidating the roles of these ionotropic glutamate receptors in synaptic transmission and plasticity. This guide provides a comprehensive comparison of synthetically produced and naturally sourced this compound, offering a framework for researchers to evaluate the optimal source for their specific applications. While direct comparative studies are not extensively available in the public domain, this document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough in-house evaluation.
I. Sourcing and Production
Synthetic this compound
Chemical synthesis of this compound offers a high degree of control over the final product's purity and stereochemistry. Various synthetic routes have been established, often employing starting materials like pyroglutamic acid derivatives. These multi-step processes involve protection of functional groups, stereoselective introduction of the methyl group, and subsequent deprotection and purification steps.[1][2] The advantage of chemical synthesis lies in the ability to produce specific stereoisomers, such as the biologically active (2S,4R)-4-Methylglutamic acid, with high enantiomeric purity.[3][4]
Naturally Sourced this compound
(2S,4R)-4-Methylglutamate has been identified in the plant species Lathyrus japonicus.[5] Additionally, the related compound N-Methyl-L-glutamic acid has been found in tamarind.[6][7] The extraction of these compounds from their natural matrices typically involves processes such as maceration or decoction, followed by chromatographic purification to isolate the desired amino acid.[8] While natural sourcing can be a cost-effective method for obtaining certain compounds, it often presents challenges in achieving high purity and consistency between batches due to the complex biochemical matrix of the source organism.
II. Purity and Impurity Profiles
Synthetic Impurities
Impurities in synthetically produced this compound can arise from several sources, including:
-
Starting Materials: Unreacted starting materials from the initial stages of the synthesis.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
By-products: Resulting from side reactions occurring during the synthesis.
-
Reagents and Solvents: Residual chemicals used throughout the manufacturing process.[4]
-
Degradation Products: Formed during purification or storage.
Common analytical techniques for identifying and quantifying these impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Natural Source Impurities
Naturally sourced this compound is likely to contain a different set of impurities, primarily other co-extracted natural products from the source organism. These can include:
-
Other Amino Acids: Structurally similar or unrelated amino acids present in the plant.
-
Alkaloids, Flavonoids, and other Secondary Metabolites: A diverse array of compounds characteristic of the plant species.[11]
-
Polysaccharides and Tannins: High molecular weight compounds that can be challenging to remove completely.
The presence of these impurities can vary depending on the plant's growing conditions, harvest time, and the specific extraction and purification methods employed.
Data Presentation: Purity and Impurity Comparison
To facilitate a clear comparison, quantitative data on purity and impurity levels should be summarized in a tabular format.
| Parameter | Synthetic this compound | Naturally Sourced this compound | Method of Analysis |
| Purity (%) | e.g., >99% | e.g., 95-98% | HPLC-UV |
| Enantiomeric Purity (% ee) | e.g., >99% (2S,4R) | To be determined | Chiral HPLC |
| Related Structural Impurities (%) | e.g., <0.1% | To be determined | LC-MS/MS |
| Residual Solvents (ppm) | e.g., <50 ppm | Not Applicable | GC-MS |
| Heavy Metals (ppm) | e.g., <10 ppm | To be determined | ICP-MS |
| Co-extracted Natural Products (%) | Not Applicable | To be determined | LC-MS/MS, NMR |
III. Biological Activity and Efficacy
As a kainate receptor agonist, the primary biological activity of this compound is its ability to bind to and activate these receptors, leading to neuronal depolarization.[4] Any differences in purity or the presence of specific impurities between the synthetic and natural forms could potentially modulate this activity.
In Vitro Efficacy
The potency and selectivity of this compound from both sources should be assessed using in vitro assays.
| Assay | Parameter Measured | Synthetic this compound | Naturally Sourced this compound |
| Receptor Binding Assay | IC50 (nM) for displacement of a radiolabeled ligand from kainate receptors | To be determined | To be determined |
| Electrophysiology (e.g., Patch Clamp) | EC50 (µM) for inducing inward currents in cells expressing kainate receptors | To be determined | To be determined |
| Calcium Imaging | EC50 (µM) for increasing intracellular calcium concentration | To be determined | To be determined |
Signaling Pathway
This compound exerts its effects by activating kainate receptors, which are ionotropic glutamate receptors that form ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of Na+ and, to a lesser extent, Ca2+ ions, leading to depolarization of the neuronal membrane. Kainate receptors can also modulate neuronal function through metabotropic signaling pathways that are independent of ion flux.[12][13][14]
IV. Experimental Protocols
To enable a direct comparison, standardized experimental protocols are essential.
A. Extraction and Purification of Natural this compound (Proposed)
-
Extraction:
-
Air-dry and powder plant material from Lathyrus japonicus.
-
Perform maceration with 80% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure.
-
-
Purification:
-
Subject the concentrated extract to cation-exchange chromatography.
-
Elute with a gradient of ammonium hydroxide.
-
Monitor fractions using Thin Layer Chromatography (TLC) with a ninhydrin stain.
-
Pool fractions containing the compound of interest and further purify using preparative HPLC.
-
B. Purity and Impurity Analysis Workflow
-
Purity Determination (HPLC):
-
Use a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect at 210 nm.
-
Calculate purity based on the relative peak area.
-
-
Impurity Identification (LC-MS/MS):
-
Employ the same chromatographic conditions as for purity determination.
-
Analyze eluting peaks with a mass spectrometer to determine the mass-to-charge ratio and fragmentation patterns of impurities.
-
-
Chiral Purity (Chiral HPLC):
-
Utilize a chiral column (e.g., Chirex 3126) with a mobile phase of acetonitrile and aqueous copper sulfate.[15]
-
Determine the enantiomeric excess by comparing the peak areas of the different stereoisomers.
-
C. In Vitro Biological Activity Assay (Patch Clamp Electrophysiology)
-
Cell Culture:
-
Use a stable cell line expressing the desired kainate receptor subtype (e.g., HEK293 cells transfected with GluK2).
-
-
Whole-Cell Patch Clamp Recording:
-
Prepare serial dilutions of synthetic and naturally sourced this compound.
-
Apply different concentrations of the test compounds to the cells and record the induced transmembrane currents.
-
-
Data Analysis:
-
Plot a dose-response curve and calculate the EC50 value for each compound.
-
V. Conclusion and Recommendations
The choice between synthetic and naturally sourced this compound will depend on the specific requirements of the research.
-
For applications requiring the highest purity, stereochemical specificity, and batch-to-batch consistency, such as in vitro mechanistic studies and early-stage drug discovery, synthetically produced this compound is the recommended choice. The well-defined impurity profile of the synthetic material minimizes the risk of confounding experimental results.
-
For applications where cost is a primary concern and absolute purity is less critical, such as in some initial screening assays, naturally sourced this compound may be a viable alternative. However, it is imperative that researchers conduct their own rigorous quality control to characterize the purity and identify any co-extracted compounds that could interfere with the biological assays.
Ultimately, a thorough analytical and biological comparison, as outlined in this guide, is essential for making an informed decision and ensuring the reliability and reproducibility of research findings in the development of novel therapeutics targeting the kainate receptor system.
References
- 1. Diversity for vitamin and amino acid content in grass pea(Lathyrus sativus L.) [arccjournals.com]
- 2. [PDF] Diversity for vitamin and amino acid content in grass pea(Lathyrus sativus L.) | Semantic Scholar [semanticscholar.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Identification and quantitation of new glutamic acid derivatives in soy sauce by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensano.be [sciensano.be]
- 6. Development of a Method to Isolate Glutamic Acid from Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Analysis and Biological Activities of Extracts Isolated from Symbiotic L. japonicus Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutritional valorization of Manila tamarind accessions through antioxidant analysis and UHPLC-Q-TOF-MS-based metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Wild Lathyrus—A Treasure of Novel Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 4-Methylglutamic Acid and its Analogs as Probes for Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of studies on 4-Methylglutamic acid, with a particular focus on the potent and selective kainate receptor agonist, (2S,4R)-4-Methylglutamic acid (SYM 2081). It offers a comparative analysis of its pharmacological properties against other key glutamate receptor ligands, details the experimental protocols used for its characterization, and visualizes its synthesis and relevant signaling pathways.
Introduction
Glutamate receptors are the primary mediators of excitatory neurotransmission in the central nervous system and are broadly classified into ionotropic and metabotropic receptors. The ionotropic glutamate receptors include the NMDA, AMPA, and kainate receptor subtypes. While NMDA and AMPA receptors have been extensively studied, the precise physiological roles of kainate receptors have been more challenging to elucidate due to a lack of highly selective pharmacological tools. The development of this compound, and specifically its (2S,4R)-isomer SYM 2081, has provided researchers with a valuable probe to investigate the function of kainate receptors.[1] This guide synthesizes key findings from various studies to serve as a practical resource for researchers in the field.
Data Presentation: Comparative Pharmacology
The pharmacological profile of (2S,4R)-4-Methylglutamic acid (SYM 2081) is characterized by its high affinity and selectivity for kainate receptors over AMPA and NMDA receptors. The following tables summarize the quantitative data from radioligand binding assays and functional electrophysiological studies.
Table 1: Radioligand Binding Affinity of (2S,4R)-4-Methylglutamic Acid (SYM 2081) and Comparative Ligands
| Compound | Receptor Target | Preparation | Radioligand | IC50 (nM) | Reference |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate Receptor | Rat Forebrain | [³H]Kainic Acid | 32 | [1] |
| Kainate Receptor (GluR6) | Recombinant HEK293 cells | [³H]Kainic Acid | 19 | [1] | |
| AMPA Receptor | Rat Forebrain | [³H]AMPA | ~25,600 | [1] | |
| NMDA Receptor | Rat Forebrain | [³H]CGP 39653 | ~6,400 | [1] | |
| Kainic Acid | Kainate Receptor | Rat Forebrain | [³H]Kainic Acid | 13 | [1] |
| Kainate Receptor (GluR6) | Recombinant HEK293 cells | [³H]Kainic Acid | 28 | [1] | |
| Domoic Acid | Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate | > Kainate | A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes |
Note: A lower IC50 value indicates a higher binding affinity.
Table 2: Functional Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081) and Comparative Ligands from Electrophysiology Studies
| Compound | Receptor Subtype | Cell Type | Parameter | EC50 (µM) | Reference |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate (GluK1/GluR5) | Xenopus Oocytes | Inward Current | 0.12 | [2] |
| Kainate (GluK2/GluR6) | Xenopus Oocytes | Inward Current | 0.23 | [2] | |
| AMPA (GluA1/GluR1) | Xenopus Oocytes | Inward Current | 132 | [2] | |
| AMPA (GluA3/GluR3) | Xenopus Oocytes | Inward Current | 453 | [2] | |
| Kainate | Cultured Cerebral Cortex Neurons | Inward Current | ~1 | [1] | |
| Kainic Acid | Kainate | Cultured Cerebral Cortex Neurons | Inward Current | 70 | [1] |
Note: A lower EC50 value indicates a higher potency.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound and its analogs.
Radioligand Binding Assay ([³H]Kainate)
This protocol is adapted from studies characterizing the binding of SYM 2081 to kainate receptors in rat brain membranes.[3][4]
-
Membrane Preparation:
-
Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated twice more to wash the membranes.
-
The final pellet is resuspended in a known volume of buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In triplicate, incubate 100-200 µg of membrane protein with 5 nM [³H]kainic acid in a final volume of 500 µL of 50 mM Tris-HCl buffer.
-
For competition assays, include a range of concentrations of the unlabeled test compound (e.g., (2S,4R)-4-Methylglutamic acid).
-
To determine non-specific binding, a parallel set of tubes containing a high concentration (e.g., 100 µM) of unlabeled kainic acid is included.
-
Incubate the mixture at 4°C for 60 minutes.
-
-
Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
The filters are washed rapidly three times with 4 mL of ice-cold buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with an appropriate scintillation cocktail.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data using appropriate software (e.g., Prism).
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method for recording kainate receptor-mediated currents in cultured neurons, based on descriptions in the literature.[5][6]
-
Cell Culture:
-
Primary neuronal cultures (e.g., from rat cerebral cortex or cerebellum) are prepared from embryonic or neonatal animals and plated on sterile glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Cells are maintained in a suitable culture medium in a humidified incubator at 37°C and 5% CO₂.
-
-
Recording Setup:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
A whole-cell configuration is established on a visually identified neuron.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonists are applied to the cell using a rapid perfusion system.
-
To isolate kainate receptor currents, recordings can be performed in the presence of antagonists for other glutamate receptors (e.g., APV for NMDA receptors and a low concentration of a non-competitive AMPA receptor antagonist like GYKI 52466).
-
To prevent desensitization, concanavalin A can be included in the external solution.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier, filtered, and digitized.
-
The peak amplitude of the inward current is measured in response to different concentrations of the agonist.
-
Dose-response curves are constructed, and EC50 values are calculated using appropriate fitting algorithms.
-
Mandatory Visualizations
Synthesis of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
The following diagram illustrates a reported synthetic workflow for (2S,4R)-4-Methylglutamic acid. This multi-step synthesis often starts from a chiral precursor to ensure the desired stereochemistry.
Caption: Synthetic pathway for (2S,4R)-4-Methylglutamic acid.
Kainate Receptor Signaling Pathways
Activation of kainate receptors by agonists like this compound can trigger both ionotropic and metabotropic signaling cascades. The following diagram illustrates these dual signaling capabilities.
References
- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Characterisation of kainate receptor mediated whole-cell currents in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Meta-Analysis of 4-Methylglutamic Acid: Unraveling its Potency and Selectivity in Glutamatergic Neurotransmission
For Immediate Release
This comprehensive guide provides a meta-analysis of the current research findings on 4-Methylglutamic acid, a key modulator of glutamatergic signaling. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound and its stereoisomers with other glutamate receptor ligands, supported by experimental data. The guide delves into the compound's binding affinities, functional activities, and its effects on various glutamate receptor subtypes and transporters, presenting a clear picture of its potential as a selective pharmacological tool.
Unveiling the Potency and Selectivity of this compound Stereoisomers
This compound, particularly its (2S,4R) stereoisomer, also known as SYM 2081, has emerged as a potent and highly selective agonist for kainate receptors. This section summarizes the quantitative data from various in vitro studies, highlighting its distinct pharmacological profile compared to other glutamate receptor ligands.
Comparative Binding Affinities and Functional Activities
The following tables consolidate data from radioligand binding assays and functional studies, providing a clear comparison of the inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and half-maximal effective concentrations (EC₅₀) of this compound stereoisomers and other relevant compounds at different glutamate receptors and transporters.
Table 1: Inhibitory Potency (IC₅₀) of (2S,4R)-4-Methylglutamic Acid (SYM 2081) and Kainic Acid at Glutamate Receptors
| Compound | Receptor Target | IC₅₀ (nM) | Source |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate Receptor (rat forebrain) | ~32 | [1] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate Receptor (recombinant GluR6) | ~19 | [1] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | AMPA Receptor (rat forebrain) | ~25,600 (800-fold less potent than at Kainate) | [1] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | NMDA Receptor (rat forebrain) | ~6,400 (200-fold less potent than at Kainate) | [1] |
| Kainic Acid | Kainate Receptor (rat forebrain) | ~13 | [1] |
| Kainic Acid | Kainate Receptor (recombinant GluR6) | ~28 | [1] |
Table 2: Functional Agonist Potency (EC₅₀) of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Kainate and AMPA Receptors
| Compound | Receptor Subtype | EC₅₀ (µM) | Source |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate Receptor (GluR5) | 0.12 ± 0.02 | [2] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | Kainate Receptor (GluR6) | 0.23 ± 0.01 | [2] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | AMPA Receptor (GluR1) | 132 ± 44 | [2] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | AMPA Receptor (GluR3) | 453 ± 57 | [2] |
| (2S,4R)-4-Methylglutamic Acid (SYM 2081) | AMPA Receptor (primary cortical cultures) | 325 | [1] |
| Kainic Acid | AMPA Receptor (primary cortical cultures) | 70 | [1] |
Table 3: Selectivity of 4-Substituted Glutamic Acid Analogs
| Compound | Primary Target | Notes | Source |
| (2S,4R)-4-Methylglutamic Acid | Kainate Receptors | Highly selective agonist. | [3] |
| (2S,4S)-4-Methylglutamic Acid | Metabotropic Glutamate Receptors (mGluR1α and mGluR2) | Selective for mGlu receptors. | [3] |
| (S)-4-Methyleneglutamic Acid | AMPA, Kainate, NMDA, and mGlu Receptors (mGluR1α and mGluR2) | High but non-selective affinity. | [3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay for Kainate Receptors
Objective: To determine the binding affinity of test compounds for kainate receptors.
Procedure:
-
Membrane Preparation: Whole rabbit brain membranes are prepared and homogenized.
-
Incubation: Membranes are incubated with the radioligand, [³H]-(2S,4R)-4-methylglutamate, in the presence or absence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Kᵢ values are calculated using the Cheng-Prusoff equation.[4]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional activity of glutamate receptor agonists and antagonists.
Procedure:
-
Slice Preparation: Acute brain slices are prepared from rodents.
-
Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Pipettes are filled with an internal solution, and the neuron is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Agonists and antagonists are applied to the slice via the perfusion system.
-
Data Acquisition: Evoked or spontaneous excitatory postsynaptic currents (EPSCs) are recorded and analyzed to determine the effects of the applied compounds on receptor function.[2][5][6]
Vesicular Glutamate Uptake Assay
Objective: To measure the inhibition of vesicular glutamate transporters (VGLUTs) by test compounds.
Procedure:
-
Vesicle Preparation: Synaptic vesicles are isolated from bovine cerebral cortex.
-
Uptake Reaction: Vesicles are incubated with [³H]glutamate and ATP in the presence or absence of test compounds.
-
Termination: The uptake reaction is stopped by rapid filtration.
-
Quantification: The amount of [³H]glutamate taken up by the vesicles is determined by scintillation counting.
-
Data Analysis: The inhibitory potency (Kᵢ) of the compounds is calculated from concentration-response curves.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabotropic signaling pathway of Kainate receptors.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptors enhance NMDA receptor currents via a protein kinase C-dependent mechanism in pyramidal neurones of rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 4-Methylglutamic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Methylglutamic acid's potency as a kainate receptor agonist and an Excitatory Amino Acid Transporter 2 (EAAT2) inhibitor. Through a detailed analysis of experimental data, this document aims to objectively evaluate its performance against other relevant compounds in the field.
This compound, particularly its (2S,4R)-isomer known as SYM 2081, has emerged as a significant research tool due to its dual activity. It acts as a potent and selective agonist at kainate receptors and as a blocker of the glutamate transporter EAAT2.[1][2][3] This unique pharmacological profile makes it a valuable molecule for investigating the roles of these targets in neurotransmission and various neurological disorders.
Comparative Potency at a Glance
To facilitate a clear comparison, the following tables summarize the quantitative data on the potency of this compound and its alternatives.
Table 1: Potency at Kainate Receptors
| Compound | Receptor Subtype | Assay Type | Potency (IC50/EC50) | Reference |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Wild-type (rat forebrain) | [3H]kainic acid binding | ~32 nM (IC50) | [4] |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Recombinant GluR6 | [3H]kainic acid binding | ~19 nM (IC50) | [4] |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Recombinant GluR6 | Electrophysiology | ~1 µM (EC50) | [4] |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Homomeric GluK1 (GluR5) | Electrophysiology (Xenopus oocytes) | 0.16 µM (EC50) | [1] |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Homomeric GluK2 (GluR6) | Electrophysiology (Xenopus oocytes) | 0.23 µM (EC50) | [5] |
| Kainic acid | Wild-type (rat forebrain) | [3H]kainic acid binding | ~13 nM (IC50) | [4] |
| Kainic acid | Recombinant GluR6 | [3H]kainic acid binding | ~28 nM (IC50) | [4] |
| Kainic acid | Primary cortical cultures | Electrophysiology | 70 µM (EC50) | [4] |
Table 2: Potency as EAAT2 Inhibitors
| Compound | Assay Type | Potency (Kb/IC50) | Reference |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | Glutamate transport in Xenopus oocytes | 3.4 µM (Kb) | [1][2][6] |
| WAY-213613 | Glutamate uptake in HEK cells | 85 nM (IC50) | [7] |
| TFB-TBOA | Glutamate uptake assay | 17 nM (IC50) | [7] |
| Dihydrokainic acid (DHK) | L-glutamate uptake in HEK/EAAT2 cells | 34.3 µM (Ki) | |
| DL-TBOA | [14C]glutamate uptake in COS-1 cells | 5.7 µM (Ki) | [2] |
Understanding the Experimental Approaches
The data presented in this guide are derived from established experimental protocols designed to assess the potency of compounds at their respective targets.
Radioligand Binding Assay for Kainate Receptors
This technique is employed to determine the affinity of a compound for a specific receptor. It involves incubating a radiolabeled ligand (e.g., [3H]kainic acid) with a preparation of membranes containing the kainate receptors. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is a measure of its binding affinity.
Glutamate Uptake Assay for EAAT2
This assay measures the ability of a compound to inhibit the function of the EAAT2 transporter. Cells expressing EAAT2 (e.g., Xenopus oocytes or mammalian cell lines) are incubated with radiolabeled glutamate in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is then measured. The concentration of the test compound that inhibits 50% of the glutamate uptake is the IC50 value, indicating its inhibitory potency. The blocking constant (Kb) can also be determined from these experiments.[2][6]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly interacting with kainate receptors and EAAT2, influencing crucial signaling pathways in the central nervous system.
Kainate Receptor Signaling
As an agonist, this compound binds to and activates kainate receptors, which are ionotropic glutamate receptors. This activation leads to the opening of an ion channel permeable to sodium and potassium ions, resulting in depolarization of the neuronal membrane and subsequent excitatory neurotransmission.
EAAT2 Inhibition
By blocking EAAT2, this compound prevents the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of extracellular glutamate, which can potentiate signaling through various glutamate receptors. This action is distinct from its direct agonism at kainate receptors and contributes to its overall pharmacological effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Methylglutamic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 4-Methylglutamic acid, a compound utilized by researchers, scientists, and drug development professionals.
While specific disposal instructions for this compound are not extensively documented, a conservative approach based on general principles of chemical waste management is crucial. The toxicological properties of this material have not been fully investigated, warranting careful handling and disposal.[1] Therefore, it is imperative to treat this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, gloves, and a lab coat.[1] All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1]
In the event of a spill, immediately sweep or vacuum the material into a suitable, labeled disposal container.[1] Avoid generating dust.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it through your institution's hazardous waste program.[2] Disposal in regular trash or down the sanitary sewer is not permissible without explicit written approval from EHS.[2]
-
Containerization:
-
Place waste this compound in a designated, compatible, and properly sealed hazardous waste container.[2][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Ensure the container is in good condition, free from leaks or cracks.[3]
-
Do not mix this compound with other incompatible waste streams.[3]
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your EHS department.[2][4]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.[2]
-
Abbreviations, chemical formulas, or ditto marks are not acceptable on hazardous waste labels.[2]
-
The words "Hazardous Waste" must be clearly visible on the tag.[2]
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[5][6]
-
This area should be at or near the point of waste generation.[5]
-
Ensure that the storage of hazardous waste complies with all institutional and regulatory limits, typically a maximum of 55 gallons per accumulation area.[5]
-
-
Arranging for Disposal:
Disposal of Empty Containers
Containers that have held this compound must also be disposed of properly.
-
Non-Acutely Hazardous Waste Containers: If the waste is not classified as acutely hazardous, the empty container can be disposed of as regular trash after all contents have been removed. The container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3][4] The chemical label on the container must be defaced or removed before disposal.[4]
-
Acutely Hazardous Waste Containers: For containers that held acutely hazardous waste, they must be triple-rinsed with a solvent capable of removing the residue.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters relevant to the management of laboratory chemical waste, in accordance with general guidelines.
| Parameter | Guideline | Citation |
| pH for Sewer Disposal | Permissible only with written EHS approval; typically between 5.5 and 10.5 for dilute aqueous solutions. | [7] |
| Satellite Accumulation Area Limit | Maximum of 55 gallons of hazardous waste. | [5] |
| Acutely Toxic Waste Limit | Maximum of 1 quart of liquid or 1 kilogram of solid. | [5] |
| Container Rinsing Volume | Each rinse should be approximately 5% of the container's volume. | [4] |
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
